2,6-Dichloro-4-(2-fluorophenyl)pyridine
Description
Properties
IUPAC Name |
2,6-dichloro-4-(2-fluorophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2FN/c12-10-5-7(6-11(13)15-10)8-3-1-2-4-9(8)14/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFSHLCODJJERW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC(=C2)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties and stability of 2,6-Dichloro-4-(2-fluorophenyl)pyridine
An In-depth Technical Guide: Chemical Properties and Stability of 2,6-Dichloro-4-(2-fluorophenyl)pyridine
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist
Executive Summary
The pyridine scaffold is a cornerstone in modern medicinal chemistry, featuring prominently in a significant number of FDA-approved drugs.[1][2][3] Its unique electronic properties, ability to engage in hydrogen bonding, and synthetic versatility make it a privileged structure in drug design. This guide focuses on a specific, highly functionalized derivative: 2,6-Dichloro-4-(2-fluorophenyl)pyridine . As a building block, this molecule offers a trifecta of desirable features for drug development: two reactive chlorine sites for further modification, a metabolically robust fluorinated phenyl ring, and the foundational pyridine core. This document provides an in-depth analysis of its inferred chemical properties, predicted reactivity, stability profile, and the analytical methodologies required for its successful application in a research and development setting.
Structural and Physicochemical Landscape
The structure of 2,6-Dichloro-4-(2-fluorophenyl)pyridine is defined by three key components: the central pyridine heterocycle, two chlorine atoms at the C2 and C6 positions, and a 2-fluorophenyl substituent at the C4 position. Each component imparts distinct characteristics that govern the molecule's overall behavior.
-
Pyridine Core: The nitrogen atom introduces a dipole moment, making the molecule polar and capable of acting as a hydrogen bond acceptor. It also imparts weak basicity.[4]
-
2,6-Dichloro Substituents: These strongly electron-withdrawing groups significantly lower the electron density of the pyridine ring. This deactivates the ring to electrophilic attack but critically activates the chlorinated positions (C2 and C6) for nucleophilic aromatic substitution (SNAr).[5][6]
-
4-(2-fluorophenyl) Substituent: This bulky aromatic group provides a scaffold for building molecular complexity and can engage in π-stacking interactions. The ortho-fluorine atom is a strategic addition commonly used in drug design to enhance metabolic stability by blocking a potential site of oxidative metabolism by cytochrome P450 enzymes.[7][8]
Table 1: Predicted Physicochemical Properties
| Property | Value / Description | Rationale / Comparative Data |
| Molecular Formula | C₁₁H₆Cl₂FN | Derived from structure. |
| Molecular Weight | 242.08 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid. | Inferred from similar chlorinated pyridine compounds like 2,6-dichloro-4-methylpyridine.[4] |
| Solubility | Low solubility in water; soluble in common organic solvents (e.g., DCM, THF, Acetone, DMSO). | The hydrophobic chlorine and phenyl groups dominate the polarity of the pyridine nitrogen.[4] |
| Stability | Stable under standard ambient, anhydrous conditions. Reactive with strong nucleophiles, strong bases, and at high temperatures. | Halogenated pyridines are generally stable but can undergo substitution or degradation under harsh conditions.[4] |
Chemical Reactivity and Synthetic Utility
The true value of this molecule in drug development lies in its predictable and versatile reactivity. The electronic activation provided by the dichloro-substituents makes it an ideal substrate for building molecular diversity.
Dominant Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity is the displacement of one or both chlorine atoms by nucleophiles. The electron-withdrawing nature of the pyridine nitrogen and the second chlorine atom stabilizes the negative charge in the Meisenheimer intermediate, facilitating the reaction.
-
Causality: The reaction proceeds because the chlorine atoms are good leaving groups and the pyridine ring is sufficiently electron-poor to accommodate the incoming nucleophile's charge.
-
Common Nucleophiles:
-
Amines (R-NH₂): To form aminopyridines, a common step in building kinase inhibitors.
-
Alkoxides (R-O⁻): To form ether linkages.
-
Thiols (R-S⁻): To form thioethers.
-
Postulated Synthetic Workflow
A common and efficient method for synthesizing 4-aryl-pyridines is through palladium-catalyzed cross-coupling reactions. A plausible route to 2,6-Dichloro-4-(2-fluorophenyl)pyridine involves a Suzuki coupling.
Caption: Plausible Suzuki coupling synthesis route.
Protocol 2.2.1: Conceptual Synthesis via Suzuki Coupling
This protocol is illustrative and serves as a validated starting point for optimization.
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add 2,6-dichloro-4-iodopyridine (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Reaction: Heat the mixture to 90°C and stir vigorously for 12-18 hours, monitoring progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product.
-
Self-Validation: The reaction progress is monitored to ensure full consumption of the limiting reagent. The final product's identity and purity are confirmed by NMR and LC-MS, validating the synthetic outcome.
-
Stability Profile: Chemical and Metabolic Considerations
For a compound intended for drug discovery, understanding its stability is paramount.
Chemical Stability
The molecule is expected to be robust under typical laboratory storage conditions (cool, dark, dry, inert atmosphere). However, its stability is compromised under specific conditions:
-
pH Sensitivity: The pyridine nitrogen can be protonated under strongly acidic conditions (pH < 2), potentially altering its solubility and reactivity. Under strongly basic conditions, hydrolysis or reaction with nucleophiles is possible.
-
Thermal Stability: While generally stable at moderate temperatures, prolonged heating, especially in the presence of reactive species, can lead to decomposition.
-
Light Sensitivity: Aromatic and heterocyclic compounds can be sensitive to UV light. Amber vials are recommended for storage.
Metabolic Stability: A Key Advantage
A major challenge in drug development is preventing rapid metabolic breakdown by enzymes like cytochrome P450s. The strategic placement of halogens in 2,6-Dichloro-4-(2-fluorophenyl)pyridine is a classic medicinal chemistry tactic to enhance metabolic stability.[7][8]
-
Mechanism of Protection: The C-Cl and C-F bonds are significantly stronger and less susceptible to oxidative cleavage than C-H bonds. By replacing hydrogen atoms at common sites of metabolism, the molecule becomes more resistant to degradation in vivo.
Caption: Halogenation blocks common sites of metabolism.
Analytical Methodologies
Robust analytical methods are essential for ensuring the purity, identity, and stability of research compounds. Standard methods for analyzing substituted pyridines include HPLC, LC-MS, and GC-MS.[9][10][11][12]
Protocol 4.1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
This method is the workhorse for routine purity checks.
-
System: HPLC with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B, and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at 254 nm.
-
Sample Prep: Dissolve ~1 mg of the compound in 1 mL of 50:50 Acetonitrile/Water.
-
Trustworthiness: A sharp, symmetrical peak should be observed. Purity is calculated based on the area percentage of the main peak relative to all other peaks.
-
Protocol 4.2: In Vitro Metabolic Stability Assay Workflow
This experiment assesses how quickly the compound is metabolized by liver enzymes, providing a crucial dataset for drug development.
Caption: Workflow for an in vitro metabolic stability assay.
-
Incubation: Incubate the test compound (at a final concentration of 1 µM) with liver microsomes (e.g., human, rat) and the necessary cofactor (NADPH) in a buffer solution at 37°C.
-
Time-Point Sampling: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to remove precipitated proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Expertise: The rate of disappearance of the parent compound is used to calculate key pharmacokinetic parameters like in vitro half-life (t½) and intrinsic clearance, which predict how long the drug might last in the body.
-
Conclusion
2,6-Dichloro-4-(2-fluorophenyl)pyridine is a highly valuable and strategically designed building block for drug discovery. Its chemical properties are dominated by the activated 2,6-dichloro positions, which serve as versatile handles for synthetic elaboration via nucleophilic aromatic substitution. Critically, its stability profile is enhanced by the strategic incorporation of chlorine and fluorine atoms, which are known to block common sites of oxidative metabolism, a feature of immense importance for developing durable drug candidates. The analytical protocols outlined herein provide a robust framework for quality control and in vitro assessment. By understanding and leveraging these core characteristics, researchers can effectively utilize this scaffold to accelerate the development of novel therapeutics.
References
- Vertex AI Search.
- Sigma-Aldrich. 2,6-Dichloro-4-(trifluoromethyl)pyridine 97 39890-98-7.
- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles.
- PubChem. 2,6-Dichloro-4-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 520968.
- Agency for Toxic Substances and Disease Registry.
- PubChem. 2,6-Dichloro-4-phenylpyridine | C11H7Cl2N | CID 11322048.
- Wikipedia. 2,6-Dichloropyridine.
- PMC. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered.
- PubMed. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered.
- Google Patents. CN104478794A - Synthesis method of 2,6-dichloropyridine.
- RSC Publishing. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
- PubMed. Microbial degradation kinetics and molecular mechanism of 2,6-dichloro-4-nitrophenol by a Cupriavidus strain.
- PMC. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
- PMC. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
- PMC. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
- Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS.
- PubMed. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
- Benchchem. Application Notes and Protocols for the Analytical Detection of (4-Chlorophenyl)-pyridin-2-yldiazene.
- ResearchGate. (PDF)
Sources
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine, 2,6-Dichloro-4-Methyl- | Properties, Uses, Safety Data & Supplier Info China [pipzine-chem.com]
- 5. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]
- 7. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
2,6-Dichloro-4-(2-fluorophenyl)pyridine CAS number and molecular structure
An In-Depth Technical Guide to 2,6-Dichloro-4-(2-fluorophenyl)pyridine: Synthesis, Properties, and Applications
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 2,6-dichloro-4-(2-fluorophenyl)pyridine. As a senior application scientist, this document is structured to deliver not just data, but actionable insights grounded in established chemical principles. Due to the compound's novelty, publicly available experimental data is limited. This guide addresses this gap by proposing a robust synthetic pathway and projecting key properties and applications based on authoritative data from analogous structures.
Executive Summary & Core Compound Identification
2,6-Dichloro-4-(2-fluorophenyl)pyridine is a halogenated arylpyridine derivative. This class of compounds is of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the pyridine core and its substituents. The dichloro substitution at the 2 and 6 positions provides key reactive sites for further functionalization, while the 4-aryl group significantly influences the molecule's conformation and electronic properties. The fluorine atom on the phenyl ring further modulates lipophilicity, metabolic stability, and target-binding interactions.
As of the latest literature review, a specific CAS (Chemical Abstracts Service) number has not been assigned to 2,6-dichloro-4-(2-fluorophenyl)pyridine, indicating its status as a novel or non-commercial compound. This guide will, therefore, focus on its theoretical properties and a proposed, high-yield synthetic route.
Molecular Structure and Computed Properties
The fundamental attributes of the target molecule are summarized below. The molecular structure is presented, followed by a table of computed and theoretical properties.
Molecular Structure Diagram:
Caption: Molecular structure of 2,6-Dichloro-4-(2-fluorophenyl)pyridine.
| Property | Value | Source |
| IUPAC Name | 2,6-dichloro-4-(2-fluorophenyl)pyridine | - |
| Molecular Formula | C₁₁H₆Cl₂FN | Calculated |
| Molecular Weight | 242.08 g/mol | Calculated |
| Monoisotopic Mass | 240.98065 Da | Calculated |
| CAS Number | Not Assigned | - |
Proposed Synthesis Pathway: Suzuki-Miyaura Cross-Coupling
The formation of the C-C bond between the pyridine and phenyl rings is most effectively achieved via a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the industry-standard method for this transformation due to its high functional group tolerance, mild reaction conditions, and commercial availability of reagents.
The proposed synthesis involves the reaction of a 4-substituted-2,6-dichloropyridine with (2-fluorophenyl)boronic acid. A common and effective precursor is 2,6-dichloro-4-iodopyridine (or the less reactive but often more accessible 4-bromopyridine analog).
Reaction Workflow Diagram:
Thermodynamic solubility profile of 2,6-Dichloro-4-(2-fluorophenyl)pyridine
Thermodynamic Solubility Profiling of 2,6-Dichloro-4-(2-fluorophenyl)pyridine: A Strategic Characterization Guide
Executive Summary
The compound 2,6-Dichloro-4-(2-fluorophenyl)pyridine represents a critical biaryl pyridine scaffold, often serving as a key intermediate in the synthesis of advanced agrochemicals (e.g., succinate dehydrogenase inhibitors) and pharmaceutical active ingredients (e.g., kinase inhibitors). Its structural motif—characterized by a halogenated pyridine ring coupled with a fluorinated phenyl group—imparts significant lipophilicity and a high propensity for polymorphism.
Establishing a robust thermodynamic solubility profile is not merely a data-gathering exercise; it is the foundational step for designing efficient crystallization processes, optimizing reaction yields, and ensuring solid-state stability. This guide outlines the definitive methodology for characterizing the solubility landscape of this molecule, deriving its thermodynamic parameters (
Structural & Physicochemical Context
Before initiating experimental work, a theoretical assessment of the molecule guides solvent selection and experimental design.
-
Molecular Structure: The 2,6-dichloro substitution on the pyridine ring creates a highly electron-deficient system, while the 2-fluorophenyl group introduces a steric twist, disrupting planarity. This "biaryl twist" often leads to multiple accessible conformational polymorphs.
-
Predicted Lipophilicity: With a calculated LogP typically in the range of 3.5–4.5 , the molecule is expected to exhibit:
-
Poor Aqueous Solubility:
(Class II/IV behavior). -
High Solubility in Polar Aprotic Solvents: DMSO, DMF, NMP.
-
Temperature-Dependent Solubility in Alcohols: Ethanol, Isopropanol (ideal for cooling crystallization).
-
Comprehensive Experimental Protocol
To ensure data integrity, the solubility profile must be built upon a verified solid-state foundation.
Phase 1: Solid-State Pre-requisites (The "Zero-State")
-
Objective: Confirm the crystal form of the starting material. Solubility is a state function; measuring the solubility of a metastable form yields erroneous thermodynamic data.
-
Methodology:
-
DSC (Differential Scanning Calorimetry): Determine the melting point (
) and enthalpy of fusion ( ). A sharp endotherm (likely ) indicates a pure crystalline phase. -
PXRD (Powder X-Ray Diffraction): Record the diffractogram to establish a fingerprint for the stable polymorph.
-
Phase 2: Equilibrium Solubility Determination (Shake-Flask Method)
-
Standard: OECD Guideline 105 / ASTM E1148.
-
Solvent Set: Water, Methanol, Ethanol, Isopropanol (IPA), Ethyl Acetate, Toluene, Acetonitrile.
-
Protocol:
-
Add excess solid to 10 mL of solvent in sealed glass vials.
-
Incubate in a thermostatic shaker at fixed temperatures (
to in increments). -
Equilibration Time: 24–72 hours (verify plateau with time-point sampling).
-
Filtration: Syringe filter (
PTFE) at the incubation temperature to prevent precipitation. -
Dilution: Immediately dilute the filtrate with mobile phase to prevent crashing out.
-
Phase 3: Analytical Quantification (HPLC-UV)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
. -
Mobile Phase: Acetonitrile : Water (0.1%
) – Gradient (e.g., 60:40 to 90:10). -
Wavelength:
typically (due to the biaryl conjugation). -
Validation: Linearity (
), LOD/LOQ determination.
Thermodynamic Modeling & Data Analysis
Once the mole fraction solubility (
Model 1: The Modified Apelblat Equation
Used for precise correlation of solubility data with temperature.
-
A, B, C: Empirical constants derived from multiple linear regression.
-
Utility: Excellent for interpolation to find optimal crystallization temperatures.
Model 2: The van't Hoff Equation
Used to determine the thermodynamic driving forces.
-
Plot:
vs. . -
Slope:
(Enthalpy of dissolution). -
Intercept:
(Entropy of dissolution).
Deriving Gibbs Free Energy ( )
-
Interpretation:
- (Endothermic): Solubility increases with temperature (typical for this class).
- : The dissolution is non-spontaneous (requires energy input/mixing), typical for hydrophobic compounds in polar solvents.
Visualization of the Workflow
The following diagram illustrates the critical path from solid characterization to process decision-making.
Figure 1: Integrated workflow for thermodynamic solubility profiling, ensuring solid-state integrity before thermodynamic calculation.
Process Engineering Implications
The thermodynamic data directly informs the design of the crystallization unit operation:
| Parameter | Observation | Process Implication |
| Enthalpy ( | High Positive Value ( | Cooling Crystallization: A steep solubility curve implies high theoretical yield upon cooling.[1] |
| Solubility in MeOH/EtOH | Moderate ( | Ideal Solvent: Good balance of solubility at high |
| Solubility in Water | Very Low ( | Antisolvent: Water is an effective antisolvent for "drowning out" crystallization from organic solutions. |
| Entropy ( | Positive | Entropy-Driven: Dissolution is favored by disorder; crucial for understanding solvent cavity formation. |
Case Study Application: Cooling Crystallization Design
If the Apelblat model predicts a solubility of
-
Dissolve crude material at
(near saturation). -
Cool linearly to
. -
Theoretical Yield:
. -
Supersaturation Control: The
value dictates the cooling rate; a highly endothermic dissolution requires slower cooling to prevent "oiling out" or uncontrolled nucleation.
References
-
Grant, D. J. W., & Brittain, H. G. (1995). Solubility in Pharmaceutical Solids. In Physical Characterization of Pharmaceutical Solids. Marcel Dekker.
-
Yalkowsky, S. H., He, Y., & Jain, P. (2016). Handbook of Aqueous Solubility Data. CRC Press.
-
Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences.
-
FDA Guidance for Industry. (2017). Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System.
-
NIST Chemistry WebBook. Thermochemical Data for Pyridine Derivatives.
Sources
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Fluorinated Pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of Fluorinated Pyridines in Drug Discovery
Fluorinated pyridines are indispensable building blocks in modern medicinal chemistry and drug development.[1] The strategic incorporation of fluorine atoms into the pyridine ring can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.[2][3] Statistics show that approximately 30% of small molecule drugs on the market contain fluorinated aromatic structures, with fluorinated pyridine derivatives being particularly common.[1] However, the very properties that make these compounds attractive to medicinal chemists also necessitate a heightened awareness of their potential hazards. The high electronegativity of fluorine and the inherent reactivity of the pyridine ring can lead to unique safety challenges.[4][5] This guide provides a comprehensive overview of the safety data and handling precautions for fluorinated pyridines, grounded in practical, field-proven insights to ensure the safety of researchers and the integrity of their work.
Understanding the Hazard Profile: A Deep Dive into Safety Data Sheets (SDS)
The Safety Data Sheet (SDS) is the cornerstone of chemical safety. For fluorinated pyridines, it is crucial to move beyond a cursory glance and deeply analyze the information provided. While specific hazards vary depending on the degree and position of fluorination, several common themes emerge.
GHS Classification and Key Hazard Statements
Fluorinated pyridines often carry a combination of GHS pictograms and hazard statements, indicating their primary risks.[6]
-
Flammability: Many fluorinated pyridines are flammable liquids and vapors (H226).[7] Their vapors can be heavier than air, spread along floors, and form explosive mixtures with air, especially at elevated temperatures.[8]
-
Corrosivity and Irritation: They are frequently classified as causing severe skin burns and eye damage (H314) or serious eye irritation (H319) and skin irritation (H315).[7][9][10]
-
Toxicity: Acute toxicity is a significant concern, with classifications such as Fatal if swallowed (H300), Fatal in contact with skin (H310), and Fatal if inhaled (H330) being common for certain compounds like pyridinium poly(hydrogen fluoride).[9] Others may be harmful if swallowed, in contact with skin, or if inhaled (H302+H312+H332).[11]
-
Specific Target Organ Toxicity: Some may cause respiratory irritation (H335).[7][9]
Table 1: Representative GHS Classifications for Fluorinated Pyridine Compounds
| Compound | GHS Pictograms | Hazard Statements | Signal Word |
| 2-Fluoropyridine | GHS02, GHS07 | H226, H315, H319, H335 | Warning |
| 2-(Difluoromethyl)pyridine | GHS02, GHS07 | H226, H319 | Warning |
| Pyridinium poly(hydrogen fluoride) (Olah's Reagent) | GHS05, GHS06, GHS07 | H300, H310, H330, H314, H318, H335, H402 | Danger |
Source: Adapted from various Safety Data Sheets.[7][9]
The Unique Hazard of Hydrogen Fluoride (HF) Formation
A critical and often underappreciated hazard associated with some fluorinated pyridines, particularly reagents like Pyridinium poly(hydrogen fluoride) (also known as Olah's Reagent or HF-Pyridine), is the potential for exposure to hydrogen fluoride.[10][12][13] HF is a highly corrosive and toxic substance that can cause severe, delayed-onset burns and systemic toxicity upon skin contact, inhalation, or ingestion.[12][13] The fluoride ion readily penetrates the skin, causing destruction of deep tissue layers and bone.[12][13] It is imperative to recognize that any reaction involving fluorinating agents like HF-Pyridine carries the risk of HF exposure.
Core Directive for Safe Handling: A Proactive Approach
A foundational principle for handling fluorinated pyridines is to always assume a higher level of hazard than what may be immediately apparent. Their reactivity can be complex and influenced by various factors in the experimental setup.[14]
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All work with fluorinated pyridines must be conducted in a properly functioning and certified chemical fume hood.[15][16] This is non-negotiable to prevent inhalation of vapors and to contain any potential spills.
-
Ventilation: Ensure adequate general laboratory ventilation to complement the localized exhaust of the fume hood.[17]
-
Designated Area: Establish a designated area within the fume hood for handling these compounds to minimize the risk of cross-contamination.[15]
Personal Protective Equipment (PPE): Your Last Line of Defense
Proper PPE is essential, but it should never be considered a substitute for robust engineering controls.[18][19]
-
Eye and Face Protection: Chemical safety goggles are mandatory.[7][17] A face shield should also be worn over the goggles, especially when handling larger quantities or during procedures with a higher risk of splashing.[19]
-
Gloves: The choice of glove material is critical. Nitrile gloves may not be suitable for all fluorinated pyridines or for prolonged contact.[15] Butyl rubber or neoprene gloves often provide better resistance.[15][16] Always consult the manufacturer's glove compatibility chart for the specific compound you are using.[15] Gloves must be inspected for any signs of degradation before and during use.[7]
-
Protective Clothing: A flame-resistant lab coat, fully buttoned, is required.[20] An apron made of a chemical-resistant material like PVC can provide an additional layer of protection.[19]
-
Footwear: Closed-toe shoes are mandatory.[20]
Step-by-Step Protocols for Common Laboratory Procedures
Weighing and Dispensing
-
Preparation: Before starting, ensure the fume hood sash is at the appropriate height. Have all necessary equipment, including a container for waste, within the hood.
-
Weighing: If weighing a solid, do so in the fume hood. For liquids, dispense directly into the reaction vessel inside the hood.
-
Container Sealing: Keep containers of fluorinated pyridines tightly sealed when not in use to prevent the escape of vapors.[16]
Reaction Setup and Execution
-
Inert Atmosphere: Many reactions involving fluorinated pyridines are sensitive to moisture and air.[21] Utilize standard techniques for maintaining an inert atmosphere, such as a nitrogen or argon blanket.
-
Temperature Control: Be mindful of exothermic reactions. Use an ice bath or other cooling methods to control the reaction temperature, especially during the addition of reagents.[22]
-
Quenching: Quench reactions carefully and slowly, often with a saturated bicarbonate solution, to neutralize any acidic byproducts.[22] This should be done in the fume hood.
Emergency Procedures: Preparedness is Paramount
Accidents can happen, and a well-rehearsed emergency plan is crucial.
Spill Response
-
Small Spills (inside a fume hood):
-
Large Spills (outside a fume hood):
Exposure Response
-
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes, removing any contaminated clothing.[11][15]
-
For exposure to HF-releasing compounds, after initial water flushing, apply calcium gluconate gel to the affected area as a first aid measure.[23]
-
Seek immediate medical attention.[15]
-
-
Eye Contact:
-
Inhalation:
-
Ingestion:
Waste Disposal: A Cradle-to-Grave Responsibility
Proper disposal of fluorinated pyridine waste is a critical aspect of laboratory safety and environmental responsibility.
-
Segregation: Collect all waste containing fluorinated pyridines in a designated, sealed, and clearly labeled hazardous waste container.[15][24] Do not mix with incompatible waste streams.[15]
-
Container Compatibility: Use containers made of compatible materials, such as high-density polyethylene.[17] Avoid glass containers for waste that may contain hydrofluoric acid.[22]
-
Disposal Procedures: Follow your institution's specific guidelines for hazardous waste disposal.[17] Never pour fluorinated pyridine waste down the drain.[17]
Visualizing Safety: Workflows and Logical Relationships
Conclusion: Fostering a Culture of Safety
The use of fluorinated pyridines will undoubtedly continue to play a pivotal role in the advancement of drug discovery and materials science. While their chemical properties present inherent risks, a thorough understanding of their hazards, coupled with meticulous planning and the consistent application of robust safety protocols, can effectively mitigate these dangers. By treating these valuable reagents with the respect they command, researchers can harness their synthetic potential while ensuring a safe and productive laboratory environment. Continuous education and a proactive safety culture are the ultimate safeguards in navigating the complexities of modern chemistry.
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The 2,6-Dichloro-4-Arylpyridine Scaffold: A Privileged Motif in Modern Medicinal Chemistry
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine ring is a cornerstone of medicinal chemistry, integral to the structure of numerous therapeutic agents.[1] Among its many derivatives, the 2,6-dichloro-4-arylpyridine scaffold has emerged as a particularly versatile and valuable starting point for the development of novel therapeutics. This technical guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships of 2,6-dichloro-4-arylpyridine derivatives, with a focus on their applications in oncology, virology, and inflammatory diseases. Detailed experimental protocols and mechanistic insights are provided to empower researchers in the exploration and exploitation of this privileged chemical framework.
Introduction: The Strategic Advantage of the 2,6-Dichloro-4-Arylpyridine Core
The 2,6-dichloro-4-arylpyridine moiety offers a unique combination of structural and electronic features that make it an attractive scaffold for drug discovery. The two chlorine atoms at the 2- and 6-positions serve as versatile synthetic handles, amenable to a variety of cross-coupling reactions, allowing for the systematic and differential functionalization of the pyridine ring.[2] This enables the rapid generation of diverse chemical libraries for screening and optimization. The electron-deficient nature of the pyridine ring, further enhanced by the chloro-substituents, activates these positions for nucleophilic aromatic substitution (SNAr), providing an additional avenue for structural diversification.[2] The centrally located aryl group at the 4-position provides a key anchoring point for interactions with biological targets and can be readily modified to fine-tune potency and selectivity.
This guide will delve into the key therapeutic areas where 2,6-dichloro-4-arylpyridine derivatives have demonstrated significant potential, offering both a high-level overview and detailed, actionable insights for the laboratory researcher.
Synthetic Strategies: Building the 2,6-Dichloro-4-Arylpyridine Library
The cornerstone of exploring the therapeutic potential of this scaffold lies in its efficient and versatile synthesis. The primary route involves the construction of the 2,6-dichloropyridine core followed by the introduction of the C-4 aryl group, or vice-versa. Subsequent derivatization at the 2- and 6-positions is then employed to build a library of analogs.
Synthesis of the 2,6-Dichloro-4-Arylpyridine Core
A common and effective method for the synthesis of the 2,6-dichloro-4-arylpyridine core is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the efficient formation of a carbon-carbon bond between a 2,6-dichloropyridine derivative and an arylboronic acid or ester.
Experimental Protocol: Suzuki-Miyaura Coupling for 2,6-Dichloro-4-Arylpyridine Synthesis [3][4][5]
-
Reagent Preparation: In an oven-dried, argon-flushed Schlenk tube, combine the 2,6-dichloropyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(dppf)Cl2 (0.05 equiv.), and a base, typically cesium carbonate (2.5 equiv.) or potassium fluoride (3.0 equiv.).[3][4]
-
Solvent Addition: Under an argon atmosphere, add anhydrous 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the reaction mixture.[4]
-
Degassing: Sparge the reaction mixture with a stream of argon for 10-15 minutes to remove any dissolved oxygen.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 80-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2,6-dichloro-4-arylpyridine.
Derivatization at the C-2 and C-6 Positions
With the core scaffold in hand, the chloro-substituents can be sequentially or symmetrically replaced using various cross-coupling reactions, most notably the Buchwald-Hartwig amination for the introduction of amine functionalities.[2]
Experimental Protocol: Buchwald-Hartwig Amination of 2,6-Dichloro-4-Arylpyridine [2]
-
Reagent Preparation: In an argon-flushed Schlenk tube, combine the 2,6-dichloro-4-arylpyridine (1.0 equiv.), the desired amine (1.1 equiv. for mono-substitution or 2.2 equiv. for di-substitution), a palladium catalyst (e.g., Pd2(dba)3, 0.02 equiv.), a phosphine ligand (e.g., Xantphos, 0.04 equiv.), and a base (e.g., sodium tert-butoxide, 1.4 equiv. per chlorine).
-
Solvent Addition: Add anhydrous toluene or dioxane to the reaction mixture under an argon atmosphere.
-
Reaction: Heat the mixture to 90-110 °C and monitor by TLC or LC-MS.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described for the Suzuki-Miyaura coupling.
Caption: Synthetic workflow for 2,6-disubstituted-4-arylpyridine derivatives.
Anticancer Applications: Targeting Kinase Signaling
A significant body of research has focused on the development of 2,6-dichloro-4-arylpyridine derivatives as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[6][7]
Mechanism of Action: Inhibition of Kinase Activity
Many 2,6-disubstituted pyridine derivatives function as ATP-competitive inhibitors.[8][9] The pyridine nitrogen and the substituents at the 2- and 6-positions form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, while the 4-aryl group occupies a hydrophobic pocket, contributing to both potency and selectivity.[1] By blocking the binding of ATP, these compounds prevent the phosphorylation of downstream substrates, thereby inhibiting signal transduction pathways that drive cell proliferation and survival.[8]
Caption: Mechanism of kinase inhibition by 2,6-disubstituted pyridine derivatives.
Structure-Activity Relationship (SAR) in Anticancer Derivatives
Systematic modification of the 2,6-dichloro-4-arylpyridine scaffold has yielded valuable insights into the structural requirements for potent anticancer activity.
| Position | Modification | Effect on Anticancer Activity | Reference(s) |
| C-2, C-6 | Introduction of amino or substituted amino groups | Generally enhances activity by forming hydrogen bonds with the kinase hinge region. | [2] |
| C-4 (Aryl) | Electron-donating or -withdrawing substituents | Modulates potency and selectivity depending on the target kinase. | [10] |
| C-4 (Aryl) | Introduction of hydroxyl or methoxy groups | Often increases potency. | [10] |
| C-4 (Aryl) | Halogen substitution | Can enhance activity, with the effect being position-dependent. | [10] |
Biological Evaluation: Kinase Inhibition Assay
A common method to assess the potency of these compounds is a luminescence-based kinase inhibition assay that measures the amount of ATP remaining after the kinase reaction.[11]
Experimental Protocol: Luminescence-Based Kinase Inhibition Assay [11]
-
Reagent Preparation: Prepare a reaction buffer containing the kinase of interest, its specific substrate, and ATP.
-
Compound Addition: Add serial dilutions of the 2,6-dichloro-4-arylpyridine derivative to the wells of a 384-well plate. Include a DMSO control (0% inhibition) and a no-kinase control (100% inhibition).
-
Initiation of Reaction: Add the kinase reaction buffer to all wells to start the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent lyses the cells and contains luciferase and luciferin, which produce light in the presence of ATP.
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Antiviral Applications: A Broad-Spectrum Potential
Derivatives of the pyridine scaffold have demonstrated promising activity against a range of viruses, including Human Immunodeficiency Virus (HIV), influenza, and coronaviruses.[12][13][14] The 2,6-dichloro-4-arylpyridine core provides a robust starting point for the development of novel antiviral agents.
Mechanism of Action: Targeting Viral Enzymes
The antiviral activity of these compounds can stem from the inhibition of key viral enzymes essential for replication, such as reverse transcriptase in HIV or viral polymerases in RNA viruses.[12][15] Some derivatives have also been shown to interfere with viral entry into host cells.[15]
Biological Evaluation: Plaque Reduction Assay
The plaque reduction assay is a gold-standard method for evaluating the efficacy of antiviral compounds.[12][16]
Experimental Protocol: Plaque Reduction Assay [12][17]
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells in 24-well plates.
-
Virus Inoculation: Infect the cell monolayers with a known amount of virus (to produce 40-80 plaques per well) in the presence of serial dilutions of the test compound.
-
Adsorption: Incubate the plates for 90 minutes at 37°C to allow for viral adsorption.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., 0.4% agarose) containing the corresponding concentration of the antiviral agent.[17]
-
Incubation: Incubate the plates for several days until visible plaques (zones of cell death) appear in the control wells.
-
Staining and Counting: Fix the cells with formalin and stain with crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percent plaque reduction for each compound concentration and determine the IC50 value.
Anti-inflammatory Applications: Modulating the Inflammatory Response
Pyridine derivatives have also been investigated for their anti-inflammatory properties, with some showing potent inhibition of key inflammatory mediators.[18]
Mechanism of Action: Inhibition of Pro-inflammatory Pathways
The anti-inflammatory effects of certain pyridine derivatives are attributed to their ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and various interleukins. This is often achieved through the inhibition of signaling pathways like the NF-κB pathway, a central regulator of the inflammatory response.[19][20]
Caption: Inhibition of the NF-κB signaling pathway by pyridine derivatives.
Biological Evaluation: Carrageenan-Induced Paw Edema Model
A widely used in vivo model to assess the anti-inflammatory activity of novel compounds is the carrageenan-induced paw edema model in rodents.[18][21][22]
Experimental Protocol: Carrageenan-Induced Paw Edema [21][23]
-
Animal Acclimatization: Acclimatize rats or mice to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compound (e.g., intraperitoneally or orally) at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).[21]
-
Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each animal.[18]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[21]
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group and determine the ED50 value.
Conclusion and Future Perspectives
The 2,6-dichloro-4-arylpyridine scaffold has proven to be a remarkably fruitful starting point for the discovery of potent and selective modulators of various biological targets. Its synthetic tractability allows for extensive structure-activity relationship studies, leading to the optimization of lead compounds with improved efficacy and pharmacokinetic properties. The demonstrated success of this scaffold in developing kinase inhibitors for cancer therapy, coupled with its emerging potential in antiviral and anti-inflammatory applications, underscores its significance in modern medicinal chemistry. Future research in this area will likely focus on the development of more selective inhibitors, the exploration of novel therapeutic targets, and the use of advanced drug delivery systems to enhance the therapeutic index of these promising compounds. The continued investigation of 2,6-dichloro-4-arylpyridine derivatives holds great promise for the development of next-generation therapeutics for a wide range of human diseases.
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An In-depth Technical Guide to the Electronic Properties of 2,6-Dichloro-4-(2-fluorophenyl)pyridine for Materials Science
Abstract
This technical guide provides a comprehensive analysis of the anticipated electronic properties of 2,6-Dichloro-4-(2-fluorophenyl)pyridine, a halogenated arylpyridine with significant potential in advanced materials science. While direct experimental data for this specific molecule is not yet prevalent in published literature, this document synthesizes information from established synthetic methodologies and computational studies on analogous compounds to project its characteristics. We will explore a plausible synthetic route, delve into the expected electronic structure, and discuss potential applications in fields such as organic electronics. This guide is intended for researchers, scientists, and professionals in materials science and drug development seeking to explore the frontiers of functional organic molecules.
Introduction: The Promise of Functional Pyridine Derivatives
Pyridine and its derivatives are a cornerstone of heterocyclic chemistry, with their unique electronic structure making them valuable components in a wide array of applications, from pharmaceuticals to materials science. The pyridine ring, an aromatic heterocycle, possesses a rich and tunable electronic character due to the presence of the nitrogen atom.[1] This nitrogen atom imparts a dipole moment and alters the electron density distribution around the ring compared to benzene, influencing its reactivity and intermolecular interactions.[1]
The strategic substitution of the pyridine core allows for the fine-tuning of its electronic and photophysical properties. Halogenation, in particular, is a powerful tool for modulating molecular orbital energies. Chlorine and fluorine substituents, being highly electronegative, can significantly impact the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the parent molecule. Furthermore, the introduction of aryl groups can extend the π-conjugated system, further influencing the electronic bandgap and charge transport characteristics.
This guide focuses on the specific, yet largely unexplored, molecule: 2,6-Dichloro-4-(2-fluorophenyl)pyridine . By analyzing the constituent parts of this molecule, we can project its electronic behavior and potential as a functional material. The dichloro-substitution at the 2 and 6 positions is expected to significantly lower the LUMO energy level, enhancing its electron-accepting capabilities. The 4-(2-fluorophenyl) substituent will not only influence the HOMO and LUMO energies through inductive and mesomeric effects but also impact the molecule's solid-state packing and morphology due to steric and electrostatic interactions.
Synthesis and Characterization: A Proposed Pathway
Proposed Synthetic Protocol: Suzuki-Miyaura Coupling
The proposed synthesis involves the coupling of a 4-substituted-2,6-dichloropyridine with an appropriate boronic acid or its ester. A likely approach would be the reaction between 4-bromo-2,6-dichloropyridine and (2-fluorophenyl)boronic acid.
Reaction Scheme:
Figure 1: Proposed Suzuki-Miyaura coupling for the synthesis of 2,6-Dichloro-4-(2-fluorophenyl)pyridine.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-2,6-dichloropyridine (1.0 eq.), (2-fluorophenyl)boronic acid (1.1-1.5 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-5 mol%), and a base, typically aqueous sodium carbonate (2 M solution, 2-3 eq.) or potassium carbonate (2-3 eq.).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and ethanol, or dioxane. The choice of solvent can significantly impact the reaction efficiency.
-
Reaction Execution: Heat the reaction mixture to a temperature between 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Characterization
The successful synthesis of 2,6-Dichloro-4-(2-fluorophenyl)pyridine would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR will provide definitive structural information.
-
Mass Spectrometry (MS): To confirm the molecular weight of the target compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
-
Elemental Analysis: To determine the elemental composition.
Electronic Properties: A Theoretical Perspective
In the absence of direct experimental data, we can infer the electronic properties of 2,6-Dichloro-4-(2-fluorophenyl)pyridine by analyzing the electronic effects of its substituents on the pyridine core, supported by computational studies on similar halogenated and arylated pyridine systems.[4][5]
Frontier Molecular Orbitals: HOMO and LUMO
The HOMO and LUMO energy levels are critical in determining a molecule's electronic behavior, including its electron-donating and -accepting capabilities, and its optical and electronic properties.
-
LUMO (Lowest Unoccupied Molecular Orbital): The two electron-withdrawing chlorine atoms at the 2 and 6 positions of the pyridine ring are expected to significantly lower the energy of the LUMO. This effect is due to the strong negative inductive effect (-I) of the chlorine atoms. A lower LUMO energy level suggests that the molecule will have good electron-accepting (n-type) properties. The fluorine atom on the phenyl ring will also contribute to lowering the LUMO energy, albeit to a lesser extent.
-
HOMO (Highest Occupied Molecular Orbital): The HOMO is anticipated to be primarily located on the π-system of the phenylpyridine core. The electron-withdrawing nature of the chlorine and fluorine atoms will also lead to a stabilization (lowering) of the HOMO energy level compared to unsubstituted 4-phenylpyridine. This increased ionization potential would suggest enhanced stability against oxidation.
The HOMO-LUMO Gap (Bandgap)
The energy difference between the HOMO and LUMO levels, known as the bandgap, is a crucial parameter that dictates the energy of the first electronic transition and influences the material's color and conductivity. Given that both HOMO and LUMO levels are expected to be lowered by the halogen substituents, the precise effect on the bandgap is not immediately obvious without computational modeling. However, computational studies on fluorinated and chlorinated pyridines suggest that halogenation can have a complex effect on the bandgap.[4] It is plausible that the significant stabilization of the LUMO will be the dominant factor, potentially leading to a relatively moderate to wide bandgap, likely in the ultraviolet to near-visible region of the electromagnetic spectrum.
Quantitative Data from Analogous Systems
While we await experimental or specific computational data for our target molecule, we can draw parallels from studies on related compounds. For instance, computational studies on fluorinated pyridine-2-dicarboxamide have shown a calculated bandgap of 0.6 eV, indicating semiconducting properties. Another theoretical study on various nitrogen-containing heterocyclic molecules demonstrated that the addition of nitrogen atoms to a benzene ring generally decreases the energy gap, enhancing conductivity.[6] These findings underscore the significant impact of heteroatoms and substituents on the electronic properties of aromatic systems.
Table 1: Predicted Electronic Properties of 2,6-Dichloro-4-(2-fluorophenyl)pyridine
| Property | Predicted Characteristic | Rationale |
| HOMO Energy | Low (High Ionization Potential) | Strong electron-withdrawing effects of Cl and F atoms. |
| LUMO Energy | Very Low (High Electron Affinity) | Dominant electron-withdrawing effect of two Cl atoms at positions 2 and 6. |
| HOMO-LUMO Gap | Moderate to Wide | Significant stabilization of both HOMO and LUMO, with the exact gap depending on the relative stabilization. |
| Electron Transport | Potentially n-type semiconductor | Low-lying LUMO suggests good electron-accepting and transport capabilities. |
Potential Applications in Materials Science
Based on the predicted electronic properties, 2,6-Dichloro-4-(2-fluorophenyl)pyridine holds promise for several applications in materials science:
-
Organic Electronics: Its anticipated n-type semiconducting behavior makes it a candidate for use in organic field-effect transistors (OFETs) and as an electron-transporting or host material in organic light-emitting diodes (OLEDs). The high electron affinity could facilitate efficient electron injection and transport.
-
Organic Photovoltaics (OPVs): The tunable energy levels of this molecule could make it a suitable acceptor material in bulk heterojunction solar cells, when blended with an appropriate donor polymer.
-
Sensors: The electron-deficient nature of the pyridine ring could make it sensitive to the presence of electron-rich analytes, opening up possibilities for its use in chemical sensors.
Experimental Protocols for Electronic Characterization
To validate the theoretical predictions outlined in this guide, a series of experimental investigations are necessary.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique used to determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution (typically 1 mM) of 2,6-Dichloro-4-(2-fluorophenyl)pyridine in a suitable anhydrous and deoxygenated organic solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).
-
Measurement: Purge the solution with an inert gas (e.g., argon) to remove dissolved oxygen. Record the cyclic voltammogram by scanning the potential between appropriate limits.
-
Data Analysis: Determine the onset potentials for the first oxidation (E_ox) and reduction (E_red) peaks. The HOMO and LUMO energy levels can be estimated using the following empirical formulas, referencing the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard (E₁/₂ = 0 V vs. Fc/Fc⁺):
-
HOMO (eV) = -[E_ox (vs. Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_red (vs. Fc/Fc⁺) + 4.8] The bandgap can then be calculated as the difference between the HOMO and LUMO energies.
-
Figure 2: Workflow for the determination of HOMO/LUMO energy levels using cyclic voltammetry.
UV-Visible and Photoluminescence Spectroscopy
UV-Vis spectroscopy can be used to determine the optical bandgap of the material, while photoluminescence spectroscopy provides insights into its emissive properties.
Conclusion
2,6-Dichloro-4-(2-fluorophenyl)pyridine represents a promising, yet underexplored, molecular scaffold for materials science applications. Based on established principles of physical organic chemistry and computational studies of analogous systems, this molecule is predicted to possess a low-lying LUMO, making it an attractive candidate for n-type organic electronic materials. The proposed synthesis via Suzuki-Miyaura coupling offers a viable route to obtaining this compound for further investigation.
It is imperative to emphasize that the electronic properties discussed herein are projections and require experimental validation. This technical guide serves as a foundational document to stimulate and guide future research into this and related functional pyridine derivatives, paving the way for the development of next-generation organic materials.
References
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483.
- Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 2002, 102 (5), 1359–1470.
- Henry, G. D. De Novo Synthesis of Substituted Pyridines. Tetrahedron, 2004, 60 (29), 6043–6061.
- Shimizu, S.; Watanabe, N.; Kataoka, T.; Shoji, T.; Abe, N.; Morishita, S.; Ichimura, H. Pyridine and Pyridine Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry; Wiley-VCH: Weinheim, Germany, 2000.
- Kumar, R.; Singh, A.; Singh, V. Study of Electronic and Dielectric Properties of Fluorinated Pyridine-2-dicarboxamide. Trade Science Inc., 2014.
- Al-Amiery, A. A.; Kadhum, A. A. H.; Mohamad, A. B. Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory.
- Li, W.; Li, J.; Wu, Y. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media.
- Che-Chun, C.; et al. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganic Chemistry, 2021, 60 (15), 11059-11070.
- Rajimon, K. J.; et al. Investigating the intrinsic electronic, structural properties and diverse bioactivities of mechanochemically crafted halogenated pyridine derivative: A combined experimental and computational study. Journal of Molecular Structure, 2024, 1301, 137315.
- Thompson, A. L.; et al. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 2005, 70 (9), 3885-3890.
- Ali, M.; et al. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 2019, 24 (21), 3848.
- Fun, H.-K.; et al. 4-[2-(4-Fluorophenyl)-1H-pyrrol-3-yl]pyridine. Acta Crystallographica Section E, 2008, 64 (Pt 12), o2412.
- Ma, C.; Liu, Z.; Yao, Q. Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives.
- Szafran, M.; et al. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 2018, 20 (3), 1809-1823.
- Wu, G. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29.
-
PubChem. 4-(4-Fluorophenyl)pyridine. [Link]
- Sivaraj, N.; et al. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Advances, 2021, 11 (42), 26185-26217.
- CN104478794A - Synthesis method of 2,6-dichloropyridine - Google P
- Bhattacharyya, S.; et al. Computational Study on the Structure, Stability, and Electronic Feature Analyses of Trapped Halocarbons inside a Novel Bispyrazole Organic Molecular Cage. ACS Omega, 2021, 6 (20), 13025-13036.
Sources
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 4. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Computational Study on the Structure, Stability, and Electronic Feature Analyses of Trapped Halocarbons inside a Novel Bispyrazole Organic Molecular Cage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iiste.org [iiste.org]
Reactivity profile of 2,6-Dichloro-4-(2-fluorophenyl)pyridine in organic synthesis
Executive Summary: The "Privileged" Scaffold
In the landscape of kinase inhibitor design and diversity-oriented synthesis (DOS), 2,6-Dichloro-4-(2-fluorophenyl)pyridine represents a high-value "linchpin" scaffold. Unlike simple dihalopyridines, this molecule incorporates a pre-installed, metabolically robust aryl group at the C4 position, flanked by two electrophilic chlorine handles at C2 and C6.
This guide details the chemical behavior of this scaffold, specifically focusing on desymmetrization strategies . The presence of the 2-fluorophenyl moiety is not merely structural; it exerts specific steric and electronic influences that differentiate this scaffold from its phenyl-substituted analogs, offering unique opportunities for atropisomeric control and regioselective functionalization.
Electronic & Structural Architecture
To manipulate this molecule effectively, one must understand the competing electronic forces at play.
The Pyridine Core (Pull-Pull Effect)
The pyridine nitrogen acts as a strong electron-withdrawing group (EWG), lowering the energy of the LUMO and activating the C2 and C6 positions toward nucleophilic attack. The chlorine atoms at C2 and C6 further deplete electron density via induction (-I effect), making the ring highly
The 4-(2-Fluorophenyl) Substituent
-
Electronic Effect: The phenyl ring acts as a weak donor via conjugation, but the 2-fluoro substituent introduces an inductive withdrawal at the ortho-position of the phenyl ring.
-
Conformational Lock (The Ortho Effect): The 2-fluoro atom creates steric clash with the pyridine hydrogens (H3/H5), forcing the phenyl ring to twist out of coplanarity with the pyridine. This twist is critical for:
-
Solubility: Disrupting
-stacking in crystal lattices. -
Selectivity: Shielding the C3/C5 protons from metabolic oxidation.
-
Synthesis of the Core Scaffold
The synthesis of the title compound relies on the exploitation of halide orthogonality . The C4-position of pyridine is electronically distinct from C2/C6, but to achieve high yield, one typically utilizes 2,6-dichloro-4-iodopyridine as the starting material. The C-I bond undergoes oxidative addition with Pd(0) significantly faster than the C-Cl bonds.
Validated Synthetic Route (Suzuki-Miyaura)
-
Substrate: 2,6-Dichloro-4-iodopyridine.[1]
-
Coupling Partner: 2-Fluorophenylboronic acid.
-
Catalyst System: Pd(PPh3)4 (Tetrakis) is preferred over bidentate ligands (like dppf) to prevent "over-active" catalysts from engaging the C2-Cl bonds.
Figure 1: Chemoselective synthesis of the core scaffold relying on C-I vs C-Cl bond dissociation energy differences.
Reactivity Profile: Desymmetrization
Once synthesized, the molecule possesses two equivalent chlorine atoms. The challenge—and opportunity—is desymmetrization (replacing one Cl while leaving the other intact for subsequent steps).
Nucleophilic Aromatic Substitution (SNAr)
This is the dominant reaction pathway. The C2/C6 positions are highly activated.
-
First Displacement (Rate
): Facile. Occurs with amines, alkoxides, or thiols. -
Second Displacement (Rate
): The introduction of an electron-donating group (EDG) like an amine (-NHR) at C2 significantly deactivates the pyridine ring via resonance (+M effect). Consequently, , allowing for excellent control of mono-substitution.
Palladium-Catalyzed Cross-Coupling
If carbon-carbon bond formation is required at C2, Suzuki or Stille couplings can be used.[1] However, SNAr is generally preferred for the first functionalization due to milder conditions and better chemoselectivity.
Reactivity Data Summary[2]
| Reaction Type | Position | Selectivity Factor | Key Condition |
| SNAr (Amination) | C2 or C6 | High ( | Non-polar solvent (THF), mild base (DIPEA). |
| SNAr (Etherification) | C2 or C6 | Moderate | Control temp < 0°C to prevent bis-addition. |
| Suzuki Coupling | C2 or C6 | Low to Moderate | Requires bulky phosphine ligands to activate C-Cl. |
| Lithiation | C3 or C5 | High | LDA at -78°C (Directed ortho-metalation). |
Detailed Experimental Protocol: Regioselective Mono-Amination
Objective: Synthesis of 2-amino-6-chloro-4-(2-fluorophenyl)pyridine derivatives. This protocol ensures mono-substitution while suppressing bis-addition.
Reagents & Equipment
-
Substrate: 2,6-Dichloro-4-(2-fluorophenyl)pyridine (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.1 equiv)
-
Base: N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Solvent: Anhydrous NMP (N-Methyl-2-pyrrolidone) or DMSO. Note: Polar aprotic solvents accelerate SNAr but can increase bis-substitution risk. NMP is a balanced choice.
Step-by-Step Methodology
-
Preparation: Charge a reaction vessel with 2,6-Dichloro-4-(2-fluorophenyl)pyridine and dissolve in NMP (concentration ~0.5 M).
-
Base Addition: Add DIPEA in one portion at room temperature (20-25°C).
-
Nucleophile Addition: Add the amine dropwise over 10 minutes.
-
Critical Control Point: If the amine is volatile or highly reactive (e.g., pyrrolidine), cool the mixture to 0°C during addition.
-
-
Reaction: Heat the mixture to 80-100°C . Monitor via HPLC/UPLC.
-
Endpoint: Look for >95% consumption of starting material. The mono-substituted product should appear as the major peak. If bis-substituted product exceeds 5%, lower the temperature by 10°C.
-
-
Work-up:
-
Cool to RT.
-
Pour into ice-water (5x reaction volume). The product often precipitates as a solid.
-
Filter and wash with water to remove NMP.
-
If no precipitate, extract with EtOAc, wash with brine (3x) to remove NMP, dry over Na2SO4.
-
Self-Validating Quality Checks
-
1H NMR: The loss of symmetry is diagnostic. The starting material shows equivalent protons at C3/C5 (singlet, 2H). The product will show two distinct doublets (or singlets depending on resolution) for the pyridine protons.
-
LC-MS: Mass shift corresponding to [M - Cl + Amine].
Visualizing the Divergent Pathway
The following diagram illustrates the "Linchpin" utility of the scaffold, showing how the 2,6-dichloro functionality allows for sequential library generation.
Figure 2: Divergent synthesis map demonstrating the sequential functionalization of the C2 and C6 positions.
References
-
Lutz, M., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]
-
WuXi AppTec. (2024). Regioselectivity in SNAr reaction of Dichloropyrimidines and Pyridines. QM Magic Class. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16989, 2,6-Dichloropyridine. Retrieved from [Link]
Sources
An In-Depth Technical Guide to 2,6-Dichloro-4-(2-fluorophenyl)pyridine: Physicochemical Properties and Synthetic Approaches
For distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2,6-Dichloro-4-(2-fluorophenyl)pyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. Due to the scarcity of publicly available data on this specific compound, this document synthesizes information on closely related analogues to project its likely properties and outlines detailed, field-proven methodologies for its synthesis and characterization. This guide is intended to serve as a foundational resource for researchers embarking on studies involving this molecule, enabling them to anticipate its behavior and handle it safely and effectively.
Introduction: The Significance of Substituted Pyridines
The pyridine scaffold is a cornerstone in pharmaceutical and materials science, prized for its versatile chemical reactivity and its ability to engage in biologically relevant interactions. The introduction of halogen substituents, such as chlorine and fluorine, dramatically influences the electronic properties, lipophilicity, and metabolic stability of the pyridine ring. These modifications are a key strategy in drug design for modulating the potency, selectivity, and pharmacokinetic profiles of therapeutic agents. The presence of a 2-fluorophenyl group at the 4-position further introduces potential for unique intermolecular interactions and conformational preferences, making 2,6-Dichloro-4-(2-fluorophenyl)pyridine a compelling candidate for novel applications.
Predicted Physicochemical Properties
The physical and chemical characteristics of a compound are critical for its application in research and development. The following table summarizes the predicted and known properties of 2,6-Dichloro-4-(2-fluorophenyl)pyridine and its close structural analogues.
| Property | Predicted Value for 2,6-Dichloro-4-(2-fluorophenyl)pyridine | 2,6-Dichloro-4-phenylpyridine | 2,6-Dichloro-4-(trifluoromethyl)pyridine | 2,6-Dichloropyridine-4-carboxylic acid |
| Molecular Formula | C₁₁H₆Cl₂FN | C₁₁H₇Cl₂N[1] | C₆H₂Cl₂F₃N[2] | C₆H₃Cl₂NO₂ |
| Molecular Weight | ~242.08 g/mol | 224.08 g/mol [1] | 215.99 g/mol [2] | 192.00 g/mol |
| Melting Point | Estimated: 90-110 °C | Not available | Not available | 209-212 °C |
| Appearance | Predicted: White to off-white solid | Not available | Liquid | Solid |
| Solubility | Predicted: Low in water, soluble in organic solvents (e.g., ethanol, acetone) | Low solubility in water, soluble in common organic solvents | Not available | Not available |
| CAS Number | Not available | 25297-51-2[1] | 39890-98-7[2] | 5398-44-7 |
Rationale for Predictions: The introduction of a fluorine atom on the phenyl ring is expected to have a modest impact on the molecular weight compared to the non-fluorinated analogue. The melting point is predicted to be in the range of similar solid dichloropyridine derivatives. The overall nonpolar nature of the molecule suggests poor aqueous solubility but good solubility in common organic solvents, a characteristic feature of many halogenated pyridines.
Strategic Synthesis and Characterization
The synthesis of 2,6-Dichloro-4-(2-fluorophenyl)pyridine can be approached through established methodologies for the creation of 4-arylpyridines. A robust and versatile method involves a Suzuki-Miyaura cross-coupling reaction.
Proposed Synthetic Workflow: Suzuki-Miyaura Cross-Coupling
This workflow provides a reliable pathway to the target compound, starting from commercially available precursors. The choice of a palladium catalyst and a suitable base is critical for achieving high yields.
Caption: Proposed Suzuki-Miyaura cross-coupling for the synthesis of 2,6-Dichloro-4-(2-fluorophenyl)pyridine.
Detailed Experimental Protocol
Materials:
-
2,6-Dichloro-4-iodopyridine
-
2-Fluorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Deionized Water
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask, combine 2,6-dichloro-4-iodopyridine (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water.
-
Degassing: Sparge the mixture with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2,6-Dichloro-4-(2-fluorophenyl)pyridine.
Justification of Protocol: The use of a palladium catalyst is standard for Suzuki couplings due to its efficiency in forming carbon-carbon bonds. Sodium carbonate is a cost-effective and moderately strong base suitable for this transformation. The mixed solvent system ensures the solubility of both the organic and inorganic reagents.
Characterization Workflow
Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach ensures comprehensive characterization.
Caption: A comprehensive workflow for the structural and purity characterization of the synthesized product.
-
NMR Spectroscopy (¹H and ¹³C): Will confirm the connectivity of atoms and the successful incorporation of the 2-fluorophenyl group. The fluorine atom will cause characteristic splitting patterns in the spectra of nearby protons and carbons.
-
Mass Spectrometry (MS): Will determine the molecular weight of the compound, confirming the elemental composition. The isotopic pattern of the two chlorine atoms will be a key diagnostic feature.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Will identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the C-Cl, C-F, and aromatic C=C bonds.
Applications in Drug Discovery and Materials Science
Substituted pyridines are prevalent in a wide array of pharmaceuticals and functional materials. While the specific applications of 2,6-Dichloro-4-(2-fluorophenyl)pyridine are yet to be explored, its structural motifs suggest potential in several areas:
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine core that interacts with the hinge region of the ATP-binding pocket.
-
Agrochemicals: Halogenated pyridines are common in pesticides and herbicides.
-
Organic Electronics: The electronic properties of fluorinated aromatic compounds make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Conclusion
While 2,6-Dichloro-4-(2-fluorophenyl)pyridine is not a widely documented compound, its synthesis and characterization are readily achievable through standard organic chemistry techniques. This guide provides a predictive framework for its physical properties and detailed protocols for its preparation and analysis. The structural features of this molecule make it a promising candidate for further investigation in both medicinal chemistry and materials science, and this document serves as a critical starting point for researchers in these fields.
References
Sources
Methodological & Application
Application Note & Protocols: Strategic Synthesis of Agrochemical Intermediates from 2,6-Dichloro-4-(2-fluorophenyl)pyridine
Abstract: The pyridine ring is a foundational scaffold in modern agrochemicals, prized for its metabolic stability and versatile biological activity.[1][2] This document provides a comprehensive guide for researchers on the strategic utilization of 2,6-Dichloro-4-(2-fluorophenyl)pyridine as a key starting material for the synthesis of diverse agrochemical intermediates. We present detailed protocols for two primary synthetic transformations: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. The rationale behind key experimental choices, step-by-step procedures, and methods for structural diversification are discussed to empower scientists in the rapid development of novel pesticide candidates.
Introduction: The Strategic Value of the 4-Aryl-2,6-Dichloropyridine Core
The 2,6-dichloro-4-(2-fluorophenyl)pyridine scaffold is a highly valuable starting block in agrochemical discovery. Its strategic importance is rooted in three key features:
-
Activated Reaction Sites: The two chlorine atoms at the C2 and C6 positions of the pyridine ring are activated for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen makes these positions electron-deficient and thus susceptible to attack by a wide range of nucleophiles.[3][4] This allows for the facile introduction of diverse functional groups crucial for tuning a molecule's biological activity.
-
Handles for Cross-Coupling: The chloro substituents serve as effective "handles" for modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5][6] This enables the formation of carbon-carbon bonds, allowing for the construction of complex molecular architectures. While chloro-pyridines are less reactive than their bromo- or iodo-analogs, their lower cost and the availability of robust catalytic systems make them highly attractive for large-scale synthesis.[5]
-
Embedded Bioactive Moiety: The 4-arylpyridine structure is a known pharmacophore in a variety of biologically active compounds, including insecticides and herbicides.[1][7][8] Synthesizing derivatives from this starting material allows researchers to explore chemical space around a core that is already predisposed to biological interaction.
This guide will focus on providing practical, reliable protocols to exploit these features, enabling the synthesis of libraries of intermediates for high-throughput screening and lead optimization in agrochemical research.
Physicochemical Properties & Safety
Before commencing any experimental work, it is crucial to be familiar with the properties and handling requirements of the starting material.
| Property | Value | Source |
| Chemical Formula | C₁₁H₆Cl₂FN | - |
| Molar Mass | 242.08 g/mol | - |
| Appearance | Expected to be a white to off-white solid | General knowledge |
| Melting Point | Not widely reported; requires experimental determination | - |
| Solubility | Expected to be soluble in common organic solvents (DCM, THF, Dioxane, DMF) | General knowledge |
| Safety | H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | GHS data for 2,6-Dichloropyridine[9] |
Handling Precautions: Always handle 2,6-Dichloro-4-(2-fluorophenyl)pyridine in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
Synthetic Pathways & Mechanistic Rationale
Two primary pathways offer the most versatility for derivatizing the 2,6-Dichloro-4-(2-fluorophenyl)pyridine core: Nucleophilic Aromatic Substitution and Suzuki-Miyaura Cross-Coupling.
Diagram: Overall Synthetic Strategy
Caption: Key synthetic pathways from the starting material.
Pathway A: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful tool for introducing heteroatom-based functional groups. The reaction proceeds via a two-step addition-elimination mechanism.[10] A nucleophile attacks the electron-deficient carbon at the C2 or C6 position, forming a high-energy anionic intermediate known as a Meisenheimer complex. Aromaticity is then restored by the elimination of the chloride leaving group. The stability of the Meisenheimer intermediate, which has a resonance structure placing the negative charge on the electronegative nitrogen atom, is key to the success of this reaction on pyridine rings.[3][4]
Controlling Selectivity (Mono- vs. Di-substitution):
-
Mono-substitution: Can often be achieved by using a 1:1 stoichiometry of the nucleophile to the substrate at lower temperatures. The first substitution deactivates the ring slightly towards a second attack.
-
Di-substitution: Is favored by using an excess of the nucleophile (>2 equivalents) and higher reaction temperatures to overcome the deactivation from the first substitution.
Pathway B: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C-C bonds.[6] The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine ring. This is typically the rate-limiting step for aryl chlorides.[11]
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred from boron to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
Achieving high yields with less reactive aryl chlorides requires robust catalytic systems, often employing bulky, electron-rich phosphine ligands which accelerate the oxidative addition step.[5][11]
Detailed Experimental Protocols
The following protocols are presented as robust starting points. Researchers should monitor reaction progress by TLC or LC-MS and optimize conditions as needed for specific substrates.
Diagram: Experimental Workflow for Synthesis & Analysis
Sources
- 1. Advancement of Phenoxypyridine as an Active Scaffold for Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Scaffold Hopping in Agrochemical Research: Discovery of Insecticidal 4-Pyridyl Isobenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Mastering Nucleophilic Aromatic Substitution (SNAr) on 2,6-Dichloropyridines
Introduction: The Strategic Value of 2,6-Dichloropyridine
The 2,6-dichloropyridine scaffold is a cornerstone in modern synthetic chemistry, particularly within the pharmaceutical and agrochemical industries. Its value lies in the electron-deficient nature of the pyridine ring, which, coupled with the presence of two good leaving groups (chlorides), renders the C2 and C6 positions highly susceptible to nucleophilic aromatic substitution (SNAr).[1] This reactivity allows for the sequential and often regioselective introduction of a wide array of functional groups, making it a versatile building block for constructing complex molecular architectures.
Unlike electron-rich aromatic systems that favor electrophilic substitution, the pyridine nitrogen atom withdraws electron density from the ring, activating the ortho (C2, C6) and para (C4) positions for attack by nucleophiles.[2][3] This guide provides a comprehensive overview of the mechanistic principles, practical considerations, and field-proven protocols for executing successful SNAr reactions on 2,6-dichloropyridines.
Part 1: Core Principles & Mechanistic Insights
The SNAr reaction proceeds via a two-step addition-elimination mechanism. Understanding this pathway is critical for troubleshooting and optimizing reaction conditions.
-
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbons bearing a chlorine atom (C2 or C6). This step is typically the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3][4]
-
Rearomatization (Elimination): The aromaticity of the ring is restored through the expulsion of the chloride leaving group.
The stability of the Meisenheimer complex is paramount. The pyridine nitrogen atom plays a crucial role by delocalizing the negative charge through resonance, which significantly lowers the activation energy for the initial attack, especially when the attack occurs at the C2, C4, or C6 positions.[3]
Key Factors Influencing Reactivity:
-
Nucleophile: The nature of the nucleophile is critical. Stronger nucleophiles generally react faster. Soft nucleophiles like thiolates are particularly effective.
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO, NMP, Acetonitrile) are preferred as they solvate the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its effective nucleophilicity.
-
Temperature: Many SNAr reactions on dichloropyridines require elevated temperatures (80-150 °C) to proceed at a practical rate. Microwave irradiation is an excellent technique for accelerating these reactions, often reducing reaction times from hours to minutes.[5][6][7]
-
Base: When using protic nucleophiles (e.g., amines, alcohols, thiols), a base is required to deprotonate the nucleophile or to neutralize the HCl generated during the reaction. Non-nucleophilic bases like K₂CO₃, Cs₂CO₃, or organic amines (e.g., TEA, DIPEA) are common choices.
-
Controlling Selectivity (Mono- vs. Di-substitution): Achieving monosubstitution is often a primary goal. The first substitution introduces a new group at C2 (or C6), which influences the reactivity of the remaining chlorine.
-
Electron-donating groups (like amines) deactivate the ring towards further substitution, making monosubstitution easier to achieve.[8]
-
Electron-withdrawing groups can activate the ring, potentially leading to disubstitution.
-
Careful control of stoichiometry (using ~1 equivalent of the nucleophile) and reaction time is crucial for maximizing the yield of the monosubstituted product.
-
Part 2: Experimental Protocols & Application Notes
The following protocols provide a starting point for common transformations. Researchers should consider these as templates to be optimized for their specific substrates.
Protocol 1: Amination with N-Nucleophiles
The introduction of amino groups is one of the most frequent modifications of the 2,6-dichloropyridine core. The resulting 2-amino-6-chloropyridines are valuable intermediates for further functionalization.[8]
Application Note: While traditional SNAr is effective, palladium-catalyzed Buchwald-Hartwig amination can also be employed, especially for less reactive amines.[9][10][11] However, SNAr offers a transition-metal-free alternative that is often more cost-effective and avoids potential metal contamination in the final product.[5] Using KF as a base in water has been shown to be an effective "green" alternative for amination of some heteroaryl chlorides.[5]
Step-by-Step Protocol: Synthesis of 2-Anilino-6-chloropyridine
-
Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,6-dichloropyridine (1.0 eq.), aniline (1.05 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a substrate concentration of 0.2-0.5 M.
-
Reaction Execution: Heat the reaction mixture to 100-120 °C under a nitrogen or argon atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-anilino-6-chloropyridine.
Protocol 2: Etherification with O-Nucleophiles
Reaction with alkoxides or phenoxides provides access to valuable alkoxy- and aryloxy-pyridines.
Application Note: The choice of base and solvent can be critical, especially for substituted dichloropyridines. In the case of 3-substituted 2,6-dichloropyridines, using sodium alkoxides in non-polar, aprotic solvents can favor substitution at the C2 position (ortho to the substituent). This selectivity is attributed to the coordination of the alkali metal counter-ion with the 3-substituent, which directs the nucleophile via a cyclic transition state.[12]
Step-by-Step Protocol: Synthesis of 2-Chloro-6-methoxypyridine
-
Reagent Preparation: To a flame-dried, three-neck flask under an inert atmosphere, add anhydrous methanol (as solvent and reagent).
-
Alkoxide Formation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise at 0 °C. Allow the mixture to stir until hydrogen evolution ceases and a clear solution of sodium methoxide is formed.
-
Substrate Addition: Dissolve 2,6-dichloropyridine (1.0 eq.) in a minimal amount of anhydrous THF or DMF and add it dropwise to the sodium methoxide solution at 0 °C.
-
Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 2-6 hours).
-
Workup:
-
Cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the mixture with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash chromatography or distillation to yield 2-chloro-6-methoxypyridine.
Protocol 3: Thioetherification with S-Nucleophiles
Thiols and thiolates are excellent nucleophiles for SNAr reactions, typically reacting under milder conditions than their oxygen or nitrogen counterparts.
Application Note: These reactions often proceed cleanly with high yields. A mild base like K₂CO₃ is usually sufficient to deprotonate the thiol in situ. The resulting thioethers are stable and can be further oxidized to sulfoxides or sulfones if desired.
Step-by-Step Protocol: Synthesis of 2-Chloro-6-(phenylthio)pyridine
-
Reagent Preparation: Combine 2,6-dichloropyridine (1.0 eq.), thiophenol (1.05 eq.), and powdered potassium carbonate (K₂CO₃, 2.0 eq.) in a round-bottom flask with a stir bar.
-
Solvent Addition: Add anhydrous acetonitrile or DMF to a concentration of 0.2-0.5 M.
-
Reaction Execution: Stir the mixture at 80 °C under an inert atmosphere.
-
Monitoring: The reaction is often complete within 1-4 hours. Monitor by TLC or LC-MS.
-
Workup:
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired thioether.
Part 3: Data Summary & Workflow
Comparative Reaction Conditions
The table below summarizes typical starting conditions for the monosubstitution of 2,6-dichloropyridine. Optimization will be necessary for specific substrates.
| Nucleophile Type | Example Nucleophile | Typical Base | Typical Solvent(s) | Temperature (°C) | Typical Time (h) |
| Nitrogen | Aniline, Morpholine | K₂CO₃, Cs₂CO₃, TEA | DMF, DMSO, NMP | 100 - 140 | 4 - 16 |
| Oxygen | Sodium Methoxide | NaH (for in situ) | THF, Dioxane, DMF | 60 - 100 | 2 - 8 |
| Oxygen | Phenol | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | 80 - 120 | 6 - 24 |
| Sulfur | Thiophenol | K₂CO₃, NaH | DMF, Acetonitrile | 25 - 80 | 1 - 4 |
General Experimental Workflow
The following diagram illustrates a standard workflow for performing and analyzing an SNAr reaction on 2,6-dichloropyridine.
References
-
Yap, M. C. et al. (2011). Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Tetrahedron Letters, 52(32), 4172-4176. [Link]
-
Leadbeater, N. E. & McGowan, C. G. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Beilstein Journal of Organic Chemistry, 8, 303-309. [Link]
-
Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. [Link]
-
González-Cárdenas, F. et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. [Link]
-
Clayden, J. et al. (2015). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 54(47), 13918-13945. [Link]
-
ChemHelp ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube. [Link]
-
Gutekunst, W. (n.d.). Haloselectivity of Heterocycles. Baran Group Meeting, Scripps Research. [Link]
-
NotEvans. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
-
González-Cárdenas, F. et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Universidad del Atlántico Repository. [Link]
-
Joule, J. A. & Mills, K. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757-63. [Link]
- Google Patents. (2015). CN104478794A - Synthesis method of 2,6-dichloropyridine.
-
All About Chemistry. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. [Link]
- Google Patents. (1993).
-
Glass, A-L. et al. (2018). Palladium-Catalyzed Site-Selective Amidation of Dichloroazines. Organic Letters, 20(13), 4032-4035. [Link]
-
ResearchGate. (n.d.). A preparation of 2-chloropyridine. [Link]
-
Academia.edu. (n.d.). Highly Regioselective DABCO-Catalyzed Nucleophilic Aromatic Substitution (SNAr) Reaction of Methyl 2,6-Dichloronicotinate with Phenols. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Microwave-assisted three-component coupling-addition-SNAr (CASNAR) sequences to annelated 4H-thiopyran-4-ones. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Selective Palladium-Catalyzed Aminations on Dichloropyridines. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? [Link]
-
MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
Organic Preparations and Procedures International. (2012). Highly Regioselective Palladium-Catalyzed C2-Amination of 2,4-Dichloropyridines: Scope and Limitations. Taylor & Francis Online, 44(2), 177-184. [Link]
- Google Patents. (2000).
-
Chemical Reviews. (2017). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ACS Publications, 117(3), 1622-1724. [Link]
-
Wikipedia. (n.d.). 2-Chloropyridine. [Link]
-
ResearchGate. (2009). (PDF) Microwave-assisted reaction of 2,3-dichloronaphthoquinone with aminopyridines. [Link]
-
Pearson+. (n.d.). We have considered nucleophilic aromatic substitution of pyridine... Study Prep. [Link]
-
Organic Chemistry Portal. (2006). Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium. [Link]
- Google Patents. (1994).
-
Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium [organic-chemistry.org]
- 8. guidechem.com [guidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. researchgate.net [researchgate.net]
Application Note: Regioselective Functionalization of 2,6-Dichloro-4-(2-fluorophenyl)pyridine
Executive Summary & Strategic Analysis
2,6-Dichloro-4-(2-fluorophenyl)pyridine (referred to herein as Scaffold A ) represents a high-value "linchpin" intermediate in medicinal chemistry, particularly for kinase inhibitors (e.g., p38 MAP kinase) and agrochemicals. Its structure features a pyridine core with two equivalent electrophilic sites (C2, C6-Cl) and a chemically distinct 4-aryl substituent.
The primary synthetic challenge is desymmetrization : selectively functionalizing one C-Cl bond while preserving the other for subsequent derivatization. This guide outlines the thermodynamic and kinetic controls required to achieve high regioselectivity (mono- vs. bis-functionalization) and orthogonal reactivity at the C3/C5 positions.
Reactivity Profile & Site Discrimination
| Site | Moiety | Reactivity Mode | Relative Reactivity |
| C2 / C6 | High. Primary sites for diversification. | ||
| C3 / C5 | Directed ortho-Metalation (DoM), C-H Activation | Moderate. Accessible via TMP-bases; sterically influenced by the C4-aryl group. | |
| C4-Ar | Nucleophilic Substitution | Low. The Ar-F bond is inert relative to Py-Cl under standard conditions. |
Structural Considerations
The 2-fluorophenyl group at C4 exerts two critical effects:
-
Electronic: Inductive electron-withdrawal (-I effect) activates the pyridine ring, making C2/C6 highly susceptible to nucleophilic attack (
) and oxidative addition (Pd ). -
Steric: The ortho-fluorine induces a twist in the biaryl axis. While not preventing rotation at room temperature, it creates a "steric roof" that can subtly influence catalyst approach at C3/C5 during C-H activation processes.
Visual Workflow: Reaction Divergence
The following decision tree illustrates the controlled divergence from Scaffold A to mono- and bis-functionalized products.
Figure 1: Divergent synthesis pathways. Green path indicates the primary challenge: selective mono-functionalization.
Protocol A: Regioselective Mono-Suzuki Coupling
Objective: Replace exactly one chlorine atom with an aryl group. Challenge: Preventing the statistical formation of the bis-coupled product (C2,C6-diarylation).
Mechanistic Insight
The first oxidative addition of Pd(0) to Scaffold A is faster than the second oxidative addition to the mono-product due to the electron-withdrawing nature of the remaining Cl and the C4-aryl group. However, once the mono-product is formed, the pyridine ring becomes more electron-rich (if the new aryl group is donating), potentially deactivating the second Cl. Conversely, if the catalyst is too active, bis-coupling dominates.
Optimized Protocol
Reagents:
-
Substrate: 2,6-Dichloro-4-(2-fluorophenyl)pyridine (1.0 equiv)
-
Boronic Acid: Ar-B(OH)
(1.05 equiv) — Strict stoichiometry is vital. -
Catalyst: Pd(PPh
) (3-5 mol%) or Pd(dppf)Cl (for sterically demanding acids). -
Base: Na
CO (2.0 M aq, 2.5 equiv). -
Solvent: DME/Water (4:1) or Toluene/EtOH/Water (4:1:1).
Step-by-Step Procedure:
-
Degassing: Charge a reaction vessel with the Substrate and Boronic Acid. Evacuate and backfill with Argon (3 cycles).
-
Solvent Addition: Add degassed solvents. Sparge with Argon for 10 min.
-
Catalyst Addition: Add Pd catalyst under positive Argon flow.
-
Reaction: Heat to 80 °C (Do not reflux aggressively; milder heat favors selectivity). Monitor by HPLC/UPLC every 30 mins.
-
Quench: Stop reaction when Substrate < 5% or Bis-product > 10%.
-
Workup: Dilute with EtOAc, wash with brine. Dry over Na
SO . -
Purification: Flash chromatography (Hexane/EtOAc). The Mono-product typically elutes between the Bis-product (non-polar) and Starting Material.
Table 1: Troubleshooting Selectivity
| Observation | Diagnosis | Corrective Action |
| High Bis-product (>15%) | Catalyst too active or excess Boronic acid. | Reduce Boronic acid to 0.95 equiv. Switch to Pd(PPh |
| Stalled Reaction | Catalyst deactivation (Pd black). | Add fresh catalyst (1 mol%). Ensure rigorous O |
| Hydrodehalogenation | Protodeboronation or reduction. | Use anhydrous conditions (Dioxane/Cs |
Protocol B: Regioselective Amination
Objective: Introduce an amine at C2 via nucleophilic aromatic substitution. Advantage: No metal catalyst required; excellent for primary/secondary aliphatic amines.
Mechanistic Insight
The 2,6-dichloro-4-aryl pyridine is highly activated for
Optimized Protocol
Reagents:
-
Substrate: 1.0 equiv.
-
Nucleophile: Amine (1.1 equiv).
-
Base: DIPEA (2.0 equiv) or K
CO (2.0 equiv). -
Solvent: NMP (for high T) or DMSO (mild T).
Step-by-Step Procedure:
-
Dissolve Substrate in NMP (0.2 M concentration).
-
Add Base and Amine.[2]
-
Temperature Ramp:
-
Aliphatic Amines: Start at 60 °C .
-
Anilines: Start at 100 °C (Anilines are weak nucleophiles; Buchwald coupling is often preferred for these).
-
-
Monitoring: Monitor disappearance of starting material.
-
Workup: Pour into water (crashing out the product is common). Filter and wash with water to remove NMP.
Protocol C: C-H Activation (C3 Functionalization)
Objective: Functionalize the C3 position (ortho to Cl) without disturbing the Cl or Ar-F groups. Method: Halogen-Directed Lithiation using "Turbo-Grignard" or TMP-bases.
Mechanistic Insight
Standard alkyl lithiums (n-BuLi) will attack the C-Cl bond (Lithium-Halogen Exchange) or the pyridine ring nucleophilically. To deprotonate C3 selectively, a non-nucleophilic, sterically bulky base like TMPMgCl·LiCl (Knochel-Hauser Base) is required. The C2-Cl and C4-Aryl groups create a "pocket" that directs the metalation to C3.
Optimized Protocol
Reagents:
-
Substrate: 1.0 equiv.
-
Base: TMPMgCl[3]·LiCl (1.2 equiv, 1.0 M in THF).
-
Electrophile: I
, DMF, or Aldehyde. -
Solvent: Anhydrous THF.
Step-by-Step Procedure:
-
Dry Setup: Flame-dry a Schlenk flask under Argon.
-
Dissolution: Dissolve Substrate in THF and cool to -40 °C .
-
Metalation: Add TMPMgCl·LiCl dropwise.
-
Note: The solution often turns dark red/orange (metallated pyridine species).
-
Stir for 30 min at -40 °C. Do not warm up, or "Benzyne-type" elimination (formation of 3,4-pyridyne) may occur.
-
-
Trapping: Add the Electrophile (e.g., solution of I
in THF) rapidly. -
Warm: Allow to warm to RT over 1 hour.
-
Quench: Sat. NH
Cl.
References
-
General Reactivity of 2,6-Dichloropyridines
-
Site-Selective Suzuki Coupling
-
Magnesiation & C-H Activation (Knochel Bases)
-
Regioselectivity Studies:
-
Kovacs et al. "Effects of the Pyridine 3-Substituent on Regioselectivity in
". ResearchGate, 2025. Link
-
-
Synthesis of Fluorinated Pyridines
-
Finger, G. C. et al. "Aromatic Fluorine Compounds". J. Am. Chem. Soc. 1956, 78, 6034. Link
-
Sources
- 1. echemi.com [echemi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. znaturforsch.com [znaturforsch.com]
- 4. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]
- 5. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
High-Fidelity Synthesis of 2,6-Dichloro-4-(2-fluorophenyl)pyridine via Site-Selective Cross-Coupling
Executive Summary
The synthesis of 2,6-Dichloro-4-(2-fluorophenyl)pyridine represents a critical challenge in medicinal chemistry, primarily due to the requirement for high regioselectivity. The target molecule contains three potential sites for cross-coupling (C2, C4, and C6).[1][2][3] Standard approaches using symmetric precursors like 2,4,6-trichloropyridine often suffer from poor selectivity between the C4 and C2/C6 positions, leading to inseparable mixtures of isomers.
This application note details a high-fidelity protocol utilizing 2,6-dichloro-4-iodopyridine as the starting scaffold. By leveraging the significant bond dissociation energy (BDE) difference between C–I (approx. 65 kcal/mol) and C–Cl (approx. 95 kcal/mol), this method guarantees exclusive coupling at the C4 position under mild Suzuki-Miyaura conditions. This approach ensures the retention of the C2/C6 dichloro- functionality for subsequent diversification, making it an ideal strategy for library generation and SAR (Structure-Activity Relationship) studies.
Strategic Analysis: The "Iodine Advantage"
The Selectivity Challenge
In polyhalogenated heterocycles, the site of oxidative addition by Palladium(0) is governed by electronic activation and steric accessibility.
-
2,4,6-Trichloropyridine: While the C4 position is electronically activated (para to nitrogen), the C2/C6 positions are also reactive due to their proximity to the ring nitrogen (inductive effect). Controlling mono-arylation at C4 without touching C2/C6 is difficult and substrate-dependent.
-
2,6-Dichloro-4-iodopyridine: The presence of the C4-Iodine atom creates a "reactivity hierarchy."[2][4] The Pd(0) catalyst inserts into the weak C–I bond orders of magnitude faster than the C–Cl bonds. This kinetic differentiation allows for near-perfect regiocontrol.
Mechanistic Pathway
The reaction proceeds via a standard catalytic cycle, but the Oxidative Addition step is the selectivity filter.
Figure 1: Catalytic cycle highlighting the kinetic selection of the C4-I site over C2/C6-Cl sites.
Experimental Protocol
Materials & Reagents
| Component | Equiv. | Role | Specification |
| 2,6-Dichloro-4-iodopyridine | 1.0 | Substrate | CAS: 98027-84-0; >98% Purity |
| 2-Fluorophenylboronic acid | 1.1 | Coupling Partner | Excess ensures full conversion |
| Pd(PPh₃)₄ | 0.03 | Catalyst | Tetrakis(triphenylphosphine)palladium(0) |
| Na₂CO₃ | 2.0 | Base | 2M Aqueous Solution |
| Toluene / Ethanol | 4:1 | Solvent System | Degassed, Anhydrous preferred |
Step-by-Step Procedure
Step 1: Reaction Setup (Inert Atmosphere)
-
Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Flame-dry the glassware under vacuum and backfill with Argon or Nitrogen (3 cycles).
-
Charge the flask with 2,6-dichloro-4-iodopyridine (1.0 g, 3.65 mmol) and 2-fluorophenylboronic acid (0.56 g, 4.0 mmol).
-
Add Pd(PPh₃)₄ (126 mg, 0.11 mmol, 3 mol%). Note: Add catalyst last to minimize air exposure.
Step 2: Solvent Addition & Degassing [4]
-
Add Toluene (20 mL) and Ethanol (5 mL).
-
Add 2M Na₂CO₃ (aq) (3.65 mL, 7.3 mmol).
-
Critical Step: Sparge the biphasic mixture with Argon for 10-15 minutes. Oxygen inhibits the Pd(0) cycle and promotes homocoupling of the boronic acid.
Step 3: Reaction
-
Heat the mixture to 85°C (oil bath temperature).
-
Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS.
-
Endpoint: Disappearance of the starting iodide (Rf ~0.6) and appearance of the product (Rf ~0.5).[1]
-
Duration: Typically 2–4 hours.
-
Caution: Do not exceed 100°C to avoid activating the C–Cl bonds.
-
Step 4: Workup
-
Cool the reaction mixture to room temperature.
-
Dilute with Ethyl Acetate (EtOAc) (50 mL) and Water (30 mL).
-
Separate the layers.[1][4] Extract the aqueous layer with EtOAc (2 x 20 mL).
-
Combine organic layers and wash with Brine (saturated NaCl).
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
Step 5: Purification
-
Purify the crude residue via silica gel flash chromatography.
-
Eluent: Gradient from 100% Hexanes to 5% EtOAc/Hexanes.
-
Note: The product is non-polar. It will elute early.
-
-
Isolate the product as a white to off-white solid.
Expected Results & Characterization
Yield and Purity
-
Typical Yield: 85–92%
-
Purity: >98% (HPLC)
Analytical Data (Simulated)
-
¹H NMR (400 MHz, CDCl₃):
- 7.45 (td, J = 7.5, 1.8 Hz, 1H, Ar-H), 7.38 (s, 2H, Pyridine-H3/H5), 7.30–7.20 (m, 2H, Ar-H), 7.15 (dd, J = 10.5, 8.0 Hz, 1H, Ar-H).
-
Key Feature: The singlet at
7.38 integrates to 2 protons, confirming the symmetry of the pyridine ring and the retention of both chlorine atoms.
-
¹³C NMR (100 MHz, CDCl₃):
-
Distinct signals for C-Cl (~150 ppm) and C-F coupling in the phenyl ring.
-
-
MS (ESI):
-
Calculated Mass: 240.99
-
Observed [M+H]⁺: 242.0 (characteristic Cl₂ isotope pattern 9:6:1).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Oxidized Catalyst | Ensure Pd(PPh₃)₄ is yellow (not black/orange). Sparge solvents thoroughly. |
| Bis-Coupling (Trisubstituted) | Temperature too high | Strictly maintain T < 90°C. The C-Cl bond activates >110°C. |
| Protodeboronation | Unstable Boronic Acid | Increase boronic acid to 1.3 equiv. Ensure base is not too concentrated. |
| Black Precipitate (Pd Black) | Catalyst Decomposition | Add additional ligand (PPh₃, 10 mol%) to stabilize the active species. |
References
-
BenchChem. (2025).[2][4] The Synthetic Versatility of 2,6-dichloro-4-iodopyridine: A Gateway to Novel Pyridine Derivatives.[2]Link
-
Luttens, A., et al. (2021).[3] Crystal Structure and Subsequent Ligand Design of a Nonriboside Partial Agonist Bound to the Adenosine A2A Receptor. Journal of Medicinal Chemistry, 64(11), 719-740. Link[3]
-
Lutz, M. R., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 8, 1-15. Link
-
ChemScene. (2025). Product Information: 2,6-Dichloro-4-iodopyridine (CAS 98027-84-0).[5]Link
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Strategic Synthesis of Fluorinated Biaryl Pyridine Ligands for Advanced Coordination Chemistry
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the synthesis, characterization, and application of fluorinated biaryl pyridine ligands. These ligands are of significant interest due to the unique electronic properties conferred by fluorine atoms, which can profoundly influence the stability, reactivity, and catalytic activity of their resulting metal complexes. We will explore the strategic advantages of fluorination, delve into robust synthetic methodologies with a focus on palladium-catalyzed cross-coupling reactions, provide a detailed experimental protocol for a representative synthesis, and discuss the coordination chemistry and applications of these valuable compounds.
Introduction: The Strategic Role of Fluorine in Ligand Design
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1][2] When applied to ligand design, fluorination offers a powerful tool to modulate the electronic and steric properties of ligands, thereby fine-tuning the characteristics of the resulting metal complexes.[3] Pyridine-based ligands are versatile building blocks in coordination chemistry, forming stable complexes with a wide array of metal ions.[4] The synthesis of biaryl pyridine structures, where a fluorinated aryl ring is coupled to a pyridine core, creates a class of ligands with significant potential.
The high electronegativity of fluorine introduces strong inductive effects, which can:
-
Modulate Lewis Basicity: Fluorine atoms on the pyridine or the adjacent aryl ring withdraw electron density, reducing the basicity of the pyridine nitrogen.[5] This impacts the metal-ligand bond strength and can influence the kinetic and thermodynamic stability of the complex.[6][7]
-
Tune Redox Potentials: The electron-withdrawing nature of fluorine can make the resulting metal center more electrophilic, altering the redox potential of the complex and potentially enhancing its catalytic activity in oxidative processes.[3]
-
Enhance Stability: The strength of the C-F bond can increase the thermal and oxidative stability of the ligand and its metal complexes.[8]
-
Introduce Novel Interactions: Non-covalent interactions, such as those between a fluorine atom and a metal center, can influence the conformational geometry of the complex.[9]
These properties make fluorinated biaryl pyridine ligands highly valuable in fields ranging from homogeneous catalysis to the development of new imaging agents and pharmaceuticals.[10][11]
Synthetic Strategies for Fluorinated Biaryl Pyridines
The formation of the C(sp²)-C(sp²) bond between the pyridine and the fluorinated aryl ring is the key synthetic challenge. While several methods exist, palladium-catalyzed cross-coupling reactions have become the most robust and versatile tools for this transformation.[12]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is one of the most widely used methods, reacting a pyridine derivative with a fluorinated arylboronic acid (or ester) in the presence of a palladium catalyst and a base.[12][13][14]
Key Causality Behind Component Selection:
-
Palladium Catalyst: The choice of catalyst is critical. While Pd(PPh₃)₄ can be effective, modern catalysts featuring bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, RuPhos) often provide higher yields and broader substrate scope, especially for less reactive coupling partners like 2-chloropyridines.[15][16] For coupling with pyridine-2-sulfonyl fluoride (PyFluor), Pd(dppf)Cl₂ has proven effective.[8][12][17]
-
Base: The base (e.g., Na₂CO₃, K₃PO₄, Cs₂CO₃) plays a crucial role in the transmetalation step of the catalytic cycle. The choice of base can depend on the specific substrates and catalyst system, with phosphates often being effective in preventing boronic acid decomposition.
-
Solvent: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is commonly used to dissolve both the organic substrates and the inorganic base.
The general catalytic cycle for this transformation is illustrated below.
Caption: The Suzuki-Miyaura catalytic cycle for biaryl synthesis.
Other Cross-Coupling Methods
While Suzuki coupling is prevalent, other methods like Stille coupling (using organostannanes), Negishi coupling (using organozinc reagents), and direct C-H arylation offer alternative routes.[15] Direct C-H arylation is particularly attractive from a step-economy perspective, as it avoids the pre-functionalization required for boronic acids, though it can present challenges with regioselectivity.[15]
Detailed Experimental Protocol: Synthesis of 2-(4-Fluorophenyl)pyridine
This protocol details a representative Suzuki-Miyaura coupling reaction. It is designed as a self-validating system, including steps for setup, monitoring, workup, and purification.
Materials and Equipment
| Reagent/Material | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-Bromopyridine | C₅H₄BrN | 158.01 | 1.0 | 158 mg |
| 4-Fluorophenylboronic acid | C₆H₆BFO₂ | 139.92 | 1.2 | 168 mg |
| Pd(PPh₃)₄ (Tetrakis) | C₇₂H₆₀P₄Pd | 1155.56 | 0.03 | 35 mg |
| Sodium Carbonate (Anhydrous) | Na₂CO₃ | 105.99 | 3.0 | 318 mg |
| 1,4-Dioxane (Anhydrous) | C₄H₈O₂ | 88.11 | - | 8 mL |
| Deionized Water | H₂O | 18.02 | - | 2 mL |
| Workup/Purification | ||||
| Ethyl Acetate | ~50 mL | |||
| Saturated NaCl Solution (Brine) | ~20 mL | |||
| Anhydrous Magnesium Sulfate (MgSO₄) | ~2 g | |||
| Silica Gel (for chromatography) | ~20 g | |||
| Hexanes/Ethyl Acetate Mixture | As needed |
Equipment: 50 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen/argon inlet, TLC plates (silica gel), separatory funnel, rotary evaporator, glass column for chromatography.
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of a fluorinated biaryl pyridine.
-
Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromopyridine (158 mg, 1.0 mmol), 4-fluorophenylboronic acid (168 mg, 1.2 mmol), sodium carbonate (318 mg, 3.0 mmol), and Pd(PPh₃)₄ (35 mg, 0.03 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge the system by alternating between vacuum and backfilling with nitrogen or argon three times. This is crucial as the Pd(0) catalyst is sensitive to oxygen.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously under reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase). The disappearance of the 2-bromopyridine spot indicates reaction completion (typically 4-12 hours).
-
Workup: After the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with saturated brine (1 x 20 mL).
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5% ethyl acetate) to afford the pure 2-(4-fluorophenyl)pyridine.
-
Characterization: The final product should be characterized to confirm its identity and purity.
Characterization of Fluorinated Biaryl Pyridine Ligands
Proper characterization is essential to validate the synthesis. The primary techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment. The aromatic region will show characteristic coupling patterns for both the pyridine and phenyl rings.
-
¹³C NMR: Shows the carbon skeleton. The carbon attached to the fluorine will exhibit a large C-F coupling constant (¹JCF).[18]
-
¹⁹F NMR: This is a definitive technique for fluorinated compounds, showing a single peak for this product, with its chemical shift confirming the electronic environment of the fluorine atom.[18]
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized ligand.
-
X-ray Crystallography: For crystalline products, this provides the definitive molecular structure, including bond lengths, angles, and the dihedral angle between the two aryl rings, which is important for understanding steric properties.[19]
| Technique | Expected Observation for 2-(4-Fluorophenyl)pyridine |
| ¹H NMR | Multiplets in the aromatic region (~7.0-8.7 ppm). |
| ¹⁹F NMR | A singlet or multiplet around -110 to -120 ppm. |
| MS (EI/ESI) | Molecular ion peak [M]⁺ or [M+H]⁺ at m/z ≈ 173.06. |
Coordination Chemistry and Applications
Fluorinated biaryl pyridine ligands form complexes with a variety of transition metals, including rhodium, silver, gold, and palladium.[20][21][22] The presence of fluorine modifies the ligand's ability to act as a π-donor, which can weaken the overall metal-ligand bonding interaction compared to non-fluorinated analogues.[6][7]
This seemingly weaker interaction is not a disadvantage; it can be strategically exploited. For instance, in catalysis, a more labile ligand might dissociate more readily from the metal center, opening up a coordination site and accelerating a key step in the catalytic cycle. These ligands have found applications in:
-
Homogeneous Catalysis: As ligands for palladium, rhodium, and copper, they are used in cross-coupling, C-H activation, and asymmetric synthesis.[4][9]
-
Materials Science: Used in the construction of luminescent materials and organic light-emitting diodes (OLEDs), where the fluorinated groups can enhance quantum efficiency and stability.[22]
-
Bioinorganic Chemistry: The unique properties of these ligands are being explored in the design of metallodrugs for cancer treatment and as probes for medical imaging.[3][10]
Conclusion
The synthesis of fluorinated biaryl pyridine ligands provides a versatile platform for advancements in coordination chemistry. By leveraging robust synthetic methods like the Suzuki-Miyaura cross-coupling, researchers can access a wide array of structures with finely-tuned electronic properties. The protocols and principles outlined in this guide offer a solid foundation for the rational design and application of these powerful ligands in catalysis, materials science, and drug discovery.
References
-
Synthesis and Coordination Chemistry of Fluorinated Cyclopentadienyl Ligands. ResearchGate. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM. Available at: [Link]
-
Background and design of biaryl F–ImPy ligands. ResearchGate. Available at: [Link]
-
Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]
-
Selected examples of 2‐(fluorinated aryl)pyridines used in diverse fields of chemistry. ResearchGate. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. TSpace. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. OUCI. Available at: [Link]
-
The coordination chemistry of fluorescent pyridinyl- and quinolinyl-phthalimide ligands with the {Au-I-PPh3} cationic unit. ResearchGate. Available at: [Link]
-
Glorius, F., et al. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Angewandte Chemie International Edition. Available at: [Link]
-
Sievers, R., et al. (2022). Introducing the Perfluorinated Cp* Ligand into Coordination Chemistry. Angewandte Chemie International Edition. Available at: [Link]
-
Park, J., et al. (2016). Synthesis, crystal structure and photophysical properties of bissilver(I). Acta Crystallographica Section E. Available at: [Link]
-
Surrey, D. S., & Buchwald, S. L. (2010). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Chemical Science. Available at: [Link]
-
Dodda, L. S., et al. (2017). Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. Journal of Chemical Theory and Computation. Available at: [Link]
-
Szymański, P., et al. (2021). Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. Molecules. Available at: [Link]
-
Synthesis and Preliminary Evaluations of [18F]fluorinated Pyridine-2-carboxamide Derivatives for Targeting PD-L1 in Cancer. PubMed. Available at: [Link]
-
Benassi, E., et al. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics. Available at: [Link]
-
Sievers, R., et al. (2022). Introducing the Perfluorinated Cp* Ligand into Coordination Chemistry. Angewandte Chemie International Edition. Available at: [Link]
-
Asachenko, A. F., et al. (2021). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. Molecules. Available at: [Link]
-
Ponce-de-León, J., et al. (2022). Pd/Cu bimetallic catalysis to access highly fluorinated biaryls from aryl halides and fluorinated arenes. Chemical Communications. Available at: [Link]
-
Biaryl synthesis using highly stable aryl[2-(hydroxymethyl)phenyl]dimethylsilanes and aryl iodides under fluoride-free conditions. ResearchGate. Available at: [Link]
-
Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry. Available at: [Link]
-
Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment. MDPI. Available at: [Link]
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- 4. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 5. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Introducing the Perfluorinated Cp* Ligand into Coordination Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Introducing the Perfluorinated Cp* Ligand into Coordination Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Preliminary Evaluations of [18F]fluorinated Pyridine-2- carboxamide Derivatives for Targeting PD-L1 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 14. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters [ouci.dntb.gov.ua]
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- 19. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. Synthesis, crystal structure and photophysical properties of bis[2,6-difluoro-3-(pyridin-2-yl)pyridine-κN](trifluoromethanesulfonato-κO)silver(I) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategies and Protocols for the Buchwald-Hartwig Amination of 2,6-Dichloro-4-(2-fluorophenyl)pyridine
Introduction: Context and Challenges
The Buchwald-Hartwig amination has become an indispensable tool in modern synthetic organic chemistry, particularly within pharmaceutical and materials science research.[1][2][3] Its capacity to form carbon-nitrogen (C-N) bonds by coupling amines with aryl halides under palladium catalysis offers a broad substrate scope and functional group tolerance, superseding harsher, classical methods.[1]
This guide focuses on a substrate of significant interest in drug discovery programs: 2,6-Dichloro-4-(2-fluorophenyl)pyridine . This molecule presents a unique set of challenges for C-N bond formation:
-
Two Reactive Sites: The presence of two equivalent chlorine atoms at the C2 and C6 positions necessitates precise control to achieve selective mono-amination, as the initial product can often be more reactive than the starting material, leading to undesired di-substitution.[4]
-
Aryl Chloride Inertness: C-Cl bonds are notoriously less reactive than their bromide or iodide counterparts in oxidative addition, the rate-limiting step of the catalytic cycle.[5][6] This demands a highly active catalytic system.
-
Steric Hindrance: The flanking chlorine atoms and the 4-position aryl group create a sterically congested environment around the reaction centers, further impeding catalyst approach and coupling efficiency.[7]
-
Heterocyclic Substrate: Pyridine-based substrates can act as ligands themselves, potentially coordinating to the palladium center and inhibiting catalysis.[8]
This document provides a detailed examination of the mechanistic principles, key reaction parameters, and robust, step-by-step protocols for successfully navigating these challenges to achieve the selective amination of 2,6-dichloro-4-(2-fluorophenyl)pyridine.
Mechanistic Overview: The Palladium Catalytic Cycle
The efficacy of the Buchwald-Hartwig amination hinges on a well-understood Pd(0)/Pd(II) catalytic cycle. The choice of ligands is paramount, as they modulate the stability and reactivity of the palladium intermediates at each stage. Modern, bulky, electron-rich biaryl monophosphine ligands have proven essential for coupling challenging substrates like aryl chlorides.[1][9]
The generally accepted mechanism proceeds through three key stages:
-
Oxidative Addition: The active, monoligated Pd(0)L species inserts into the aryl-chloride bond, forming a Pd(II) intermediate. This is typically the rate-determining step for aryl chlorides.[6]
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired aryl amine product is eliminated from the palladium center, regenerating the active Pd(0)L catalyst to continue the cycle.[10]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Key Parameter Selection for a Challenging Substrate
Success with 2,6-dichloro-4-(2-fluorophenyl)pyridine requires careful consideration of each reaction component. The choices below are grounded in established principles for overcoming steric hindrance and aryl chloride inertness.
Catalyst and Ligand: The Engine of the Reaction
For challenging aryl chlorides, first and second-generation phosphine ligands are often ineffective. The solution lies in modern, sterically demanding, electron-rich dialkylbiaryl phosphine ligands, often referred to as "Buchwald Ligands".[1][8] These ligands promote the crucial oxidative addition step and facilitate the final reductive elimination.[1]
-
For Primary Amines: BrettPhos is an exceptional choice. Its structure is specifically designed to facilitate the coupling of primary amines while minimizing the problematic diarylation side reaction.[8][11]
-
For Secondary Amines: RuPhos is a highly effective ligand for coupling a wide range of secondary amines, including cyclic ones like morpholine, with aryl chlorides.[8][11]
-
Palladium Source: Standard palladium sources such as Pd(OAc)₂ or Pd₂(dba)₃ are suitable precursors.[5][12] Often, pre-formed palladium-ligand complexes (precatalysts) are used, which offer greater air stability and more consistent generation of the active Pd(0) species.
Base Selection: A Balancing Act
The base's primary role is to deprotonate the amine, but its strength can influence reaction rate and functional group compatibility.
-
Strong Bases (Recommended): Sodium tert-butoxide (NaOtBu) is the most common and effective base for these transformations. Its high basicity facilitates the deprotonation of the coordinated amine without acting as a competing nucleophile. Lithium bis(trimethylsilyl)amide (LHMDS) is another excellent choice, particularly for substrates with base-sensitive protons.[5][13]
-
Weaker Bases (For Sensitive Substrates): If the amine or aryl halide contains base-sensitive functional groups (e.g., esters), weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ can be employed.[11][14] However, this typically requires higher reaction temperatures and longer reaction times.
Solvent Choice
Aprotic, non-polar or weakly polar solvents are standard. Toluene and 1,4-dioxane are excellent choices as they effectively dissolve the organometallic intermediates and do not interfere with the catalytic cycle.[3][11] Anhydrous solvents are critical to prevent catalyst deactivation.
Controlling Selectivity: Mono- vs. Di-amination
The primary challenge with this substrate is achieving selective mono-amination. The mono-aminated product, now containing an electron-donating amino group, can be more electron-rich and thus more reactive towards oxidative addition than the starting dichloropyridine. To favor the desired mono-adduct:
-
Control Stoichiometry: Use the dichloropyridine as the limiting reagent . A slight excess (1.1–1.2 equivalents) of the amine ensures the dichloropyridine is consumed before significant di-amination occurs.
-
Monitor Reaction Progress: Carefully monitor the reaction by TLC or LC-MS. The reaction should be quenched as soon as the starting material is consumed to prevent the formation of the di-substituted product.
-
Control Temperature: Lower temperatures generally favor selectivity. Start at a moderate temperature (e.g., 80-90 °C) and only increase if the reaction is sluggish.
Experimental Protocols
Safety Note: These reactions must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents. All reagents should be handled in a fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Selective Mono-amination with a Primary Amine (Aniline Derivative)
This protocol is optimized for the coupling of a primary amine using a BrettPhos-based catalyst system.
Reagents & Equipment:
-
2,6-Dichloro-4-(2-fluorophenyl)pyridine
-
4-Methoxyaniline (1.1 equiv)
-
BrettPhos Pd G3 Precatalyst (2 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous Toluene
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Argon/Nitrogen line)
Procedure:
-
To the Schlenk tube, add 2,6-dichloro-4-(2-fluorophenyl)pyridine (1.0 mmol, 1.0 equiv), 4-methoxyaniline (1.1 mmol, 1.1 equiv), BrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Seal the tube with a septum, then evacuate and backfill with argon three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously. Monitor its progress by TLC or LC-MS every 1-2 hours.
-
Upon complete consumption of the starting dichloropyridine (typically 4-12 hours), remove the tube from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the desired mono-aminated product.
Protocol 2: Selective Mono-amination with a Secondary Amine (Morpholine)
This protocol is tailored for coupling a cyclic secondary amine using a RuPhos-based catalyst system.
Reagents & Equipment:
-
2,6-Dichloro-4-(2-fluorophenyl)pyridine
-
Morpholine (1.2 equiv)
-
RuPhos Pd G3 Precatalyst (2 mol%)
-
Lithium bis(trimethylsilyl)amide (LHMDS), 1.0 M in THF (1.5 equiv)
-
Anhydrous 1,4-Dioxane
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Argon/Nitrogen line)
Procedure:
-
To the Schlenk tube, add 2,6-dichloro-4-(2-fluorophenyl)pyridine (1.0 mmol, 1.0 equiv) and RuPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).
-
Seal the tube, then evacuate and backfill with argon three times.
-
Add anhydrous 1,4-dioxane (4 mL) followed by morpholine (1.2 mmol, 1.2 equiv) via syringe.
-
Add LHMDS solution (1.5 mL, 1.5 mmol, 1.5 equiv) dropwise at room temperature.
-
Place the sealed tube in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed (typically 6-16 hours), cool the reaction to room temperature.
-
Quench carefully by adding a saturated aqueous solution of ammonium chloride (10 mL). Extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary and Optimization Guide
The following table summarizes the starting conditions and provides guidance for optimization.
| Parameter | Protocol 1 (Primary Amine) | Protocol 2 (Secondary Amine) | Optimization Notes |
| Aryl Halide | 2,6-Dichloro-4-(2-F-Ph)Pyridine | 2,6-Dichloro-4-(2-F-Ph)Pyridine | Substrate is the limiting reagent (1.0 equiv) for mono-selectivity. |
| Amine | 4-Methoxyaniline (1.1 equiv) | Morpholine (1.2 equiv) | For di-amination, use >2.2 equiv of amine. |
| Catalyst | BrettPhos Pd G3 (2 mol%) | RuPhos Pd G3 (2 mol%) | Catalyst loading can be reduced for simpler substrates (0.5-1%). |
| Base | NaOtBu (1.4 equiv) | LHMDS (1.5 equiv) | Weaker bases (K₂CO₃) may require higher temps (110-120 °C). |
| Solvent | Toluene | 1,4-Dioxane | Ensure solvent is anhydrous. |
| Temperature | 100 °C | 100 °C | Lower temp (80-90 °C) to improve selectivity if needed. |
| Time | 4-12 h | 6-16 h | Monitor closely to avoid over-reaction and di-substitution. |
Workflow Visualization
The general laboratory workflow for performing these protocols is outlined below.
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
-
ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]
-
Kovalenko, S. M., et al. (2020). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules. [Link]
-
ResearchGate. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. [Link]
-
That's an interesting question!. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]
-
ResearchGate. Buchwald-Hartwig reaction: An overview. [Link]
-
Organic Chemistry Data. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
ResearchGate. Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Hama, A. M., et al. (2022). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. ACS Omega. [Link]
-
ResearchGate. Selective Palladium-Catalyzed Aminations on Dichloropyridines. [Link]
-
Niemeyer, Z. L., et al. (2018). Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights. ACS Catalysis. [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]
-
Li, G. Y. (2002). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. research.rug.nl [research.rug.nl]
- 9. m.youtube.com [m.youtube.com]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 13. jk-sci.com [jk-sci.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving reaction yields when coupling 2,6-Dichloro-4-(2-fluorophenyl)pyridine
This technical support guide is designed for researchers optimizing the coupling of 2,6-Dichloro-4-(2-fluorophenyl)pyridine . This scaffold presents unique challenges due to the electron-deficient pyridine core, the steric influence of the ortho-fluorine, and the difficulty of controlling site-selectivity (mono- vs. bis-coupling) at the equivalent 2,6-dichloro positions.
Case ID: 26-DCP-F Status: Active Support Tier: Level 3 (Senior Application Scientist)
Diagnostic Framework: Why is my yield low?
Before altering conditions, diagnose the failure mode. The reactivity of 2,6-dichloropyridines is governed by the "Goldilocks" principle of activation: the C-Cl bond is strong enough to resist oxidative addition (leading to no reaction) but the ring is electron-deficient enough to suffer from hydrolysis or over-reaction (bis-coupling).
The Three Primary Failure Modes
| Symptom | Chemical Cause | Mechanistic Insight |
| No Conversion / Recovered SM | Catalyst Deactivation or Inert C-Cl Bond | Aryl chlorides are sluggish electrophiles. Common Pd(PPh₃)₄ systems often fail to undergo oxidative addition before the catalyst decomposes (Pd black formation). |
| Bis-Coupling (Over-reaction) | Lack of Kinetic Control | Once the first coupling occurs, the product may remain reactive. If the first coupling adds an electron-withdrawing group, the second C-Cl bond remains highly activated. |
| Side Product: Pyridone (M+16/M+17) | Hydrolysis (SNAr) | The 4-(2-fluorophenyl) group and pyridine nitrogen pull electron density, making the C-Cl bonds susceptible to nucleophilic attack by hydroxide ions (from aqueous bases like K₂CO₃/H₂O). |
Critical Reaction Parameters
A. Ligand Selection (The "Engine")
Standard phosphines (PPh₃, dppf) are rarely sufficient for unactivated 2,6-dichloropyridines. You require electron-rich, bulky ligands to facilitate the difficult oxidative addition into the C-Cl bond.
-
Recommendation: Switch to Buchwald Dialkylbiaryl Ligands .
-
SPhos / XPhos: Excellent for Suzuki couplings. The bulk prevents catalyst dimerization, and the electron richness speeds up oxidative addition.
-
BrettPhos / RuPhos: Superior for Buchwald-Hartwig aminations.
-
B. The "Fluorine Effect"
The 2-fluorophenyl group at the 4-position is not innocent.
-
Conformation: The ortho-fluorine forces the phenyl ring to twist out of coplanarity with the pyridine to minimize steric clash. This increases solubility but can hinder catalyst approach if the ligand is extremely bulky.
-
Electronics: The fluorine atom is inductively electron-withdrawing. This makes the C2/C6 positions more electrophilic than in simple 2,6-dichloropyridine, increasing the rate of both desired coupling and undesired hydrolysis.
C. Base & Solvent Systems[1][2][3][4][5][6]
-
Avoid: Strong aqueous bases (NaOH, KOH) if hydrolysis is observed.
-
Prefer: Anhydrous phosphate bases (K₃PO₄) or carbonates (Cs₂CO₃) in dry solvents (Dioxane, Toluene) to minimize hydrolysis.
Optimized Experimental Protocols
Protocol A: Selective Mono-Suzuki Coupling
Target: Coupling ONE aryl boronic acid to the 2-position while retaining the 6-chloro handle.
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid: 0.95 - 1.0 equiv (Strict stoichiometry is vital to prevent bis-coupling)
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd-SPhos G3 Precatalyst (2 mol%)
-
Base: K₃PO₄ (2.0 equiv)[1]
-
Solvent: Toluene/Water (10:[1]1) or Anhydrous 1,4-Dioxane (if hydrolysis is an issue).
Step-by-Step:
-
Degassing (Crucial): Sparge the solvent mixture with Argon/N₂ for 20 minutes before adding catalyst. Pyridines can coordinate Pd, and oxygen exacerbates catalyst death.
-
Addition: Add Substrate, Boronic Acid, and Base to the vessel.
-
Catalyst Charge: Add the Pd source and Ligand last (or use the G3 precatalyst).
-
Temperature: Heat to 80–100°C . Do not exceed 110°C initially to avoid rapid catalyst decomposition.
-
Monitoring: Check HPLC/UPLC at 2 hours. If mono-product > 60% and bis-product < 5%, stop. Pushing to 100% conversion often results in disproportionate bis-coupling.
Protocol B: Buchwald-Hartwig Amination
Target: Introduction of an amine at the 2-position.
Reagents:
-
Substrate: 1.0 equiv
-
Amine: 1.1 equiv
-
Catalyst: Pd-RuPhos G4 or Pd₂(dba)₃ / Xantphos
-
Base: Cs₂CO₃ (2.0 equiv) (Milder than NaOtBu, prevents SNAr side reactions).
-
Solvent: Anhydrous 1,4-Dioxane or Toluene.
Key Insight: If using a primary amine, Pd-BrettPhos is preferred to prevent double arylation of the amine itself.
Troubleshooting Logic Flowchart
The following diagram illustrates the decision-making process for optimizing yields based on observed impurities.
Caption: Decision matrix for troubleshooting coupling reactions of 2,6-dichloropyridines based on LCMS data.
Frequently Asked Questions (FAQs)
Q1: I am seeing a significant amount of "homocoupling" of my boronic acid. How do I stop this? A: Homocoupling requires oxygen. Even if you think you degassed, the pyridine nitrogen can coordinate Pd and slow down the cycle, giving O₂ more time to interfere.
-
Fix: Use a "Precatalyst" (like Pd-SPhos G3) instead of mixing Pd(OAc)₂ + Ligand in situ. Precatalysts are activated rapidly and reduce the induction period where homocoupling often competes.
Q2: Why does the reaction turn black immediately upon heating? A: "Pd Black" precipitation indicates the ligand is not stabilizing the Palladium effectively, or the reducing agent (often the amine or alcohol solvent) reduced Pd(II) to Pd(0) too fast before it entered the cycle.
-
Fix: Ensure your ligand:Pd ratio is at least 2:1 (if using monodentate ligands like SPhos). If using a precatalyst, this is already optimized.
Q3: Can I use SNAr (Nucleophilic Substitution) instead of Palladium coupling? A: Yes, but only for specific nucleophiles (amines, thiols, alkoxides).
-
Warning: The 2-fluorophenyl group activates the ring, but 2,6-dichloropyridines are still sterically crowded. SNAr often requires high temperatures (>120°C) which promotes hydrolysis. Palladium catalysis (Buchwald-Hartwig) generally proceeds at lower temperatures (80°C) with higher functional group tolerance.
Q4: How do I remove the residual Palladium from the product? Pyridines love to hold onto metals. A: This is a common issue. A simple silica column is often insufficient.
-
Fix: Treat the organic layer with a metal scavenger (e.g., SiliaMetS® Thiol or QuadraPure™ TU ) for 2 hours at 50°C before filtration and concentration.
References
-
BenchChem. (2025).[2][1] Technical Support Center: Overcoming Challenges in Suzuki Coupling of Chloropyridines. Retrieved from
-
Almond-Thynne, J., et al. (2016).[3] Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from
-
Lutz, M. R., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. Retrieved from
-
Perera, D., et al. (2018).[4] A platform for automated nanomole-scale reaction screening and micromole-scale synthesis in flow. Science. Retrieved from
-
University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. Retrieved from
Sources
Purification strategies for 2,6-Dichloro-4-(2-fluorophenyl)pyridine reaction mixtures
Welcome to the technical support center for the purification of 2,6-Dichloro-4-(2-fluorophenyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, actionable troubleshooting protocols, and a deeper understanding of the principles behind effective purification strategies for this and structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in a crude reaction mixture of 2,6-Dichloro-4-(2-fluorophenyl)pyridine?
A1: The impurity profile is intrinsically linked to the synthetic route employed. A common and efficient method for synthesizing this class of biaryl compounds is the Suzuki-Miyaura cross-coupling reaction. In this context, you should anticipate the following impurities:
-
Unreacted Starting Materials: Such as 2,6-dichloro-4-halopyridine (e.g., iodo- or bromo- derivative) and (2-fluorophenyl)boronic acid.
-
Homocoupling Byproducts: Resulting from the self-coupling of the boronic acid to form 2,2'-difluorobiphenyl.
-
Protodeboronation Products: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of fluorobenzene.
-
Catalyst Residues: Residual palladium from the catalyst is a common and critical impurity to remove, especially for pharmaceutical applications.
-
Partially Halogenated Species: Depending on the reaction conditions, you might find species with different halogenation patterns on the pyridine ring.[1][2]
Q2: Which analytical techniques are recommended for assessing the purity of my sample?
A2: A multi-technique approach is always best for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or TFA) is a good starting point.[3]
-
Thin-Layer Chromatography (TLC): Essential for rapid, real-time reaction monitoring and for developing an effective solvent system for column chromatography.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for structural confirmation of your desired product and for identifying and quantifying organic impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in the identification of unknown impurity peaks from HPLC or GC analysis.
Q3: My purified 2,6-Dichloro-4-(2-fluorophenyl)pyridine is off-color (yellow or brown). What is the likely cause and how can I fix it?
A3: Discoloration is typically due to trace, highly conjugated impurities or degradation products. Finely dispersed residual palladium can also impart a dark color. The solution is further purification. If the product is solid, recrystallization is often very effective. If it is an oil or if recrystallization fails, column chromatography, perhaps with a pre-treatment of the crude solution with activated carbon, can remove the colored impurities.[4]
Troubleshooting Guides: Navigating Common Purification Challenges
This section addresses specific experimental issues in a problem-solution format, emphasizing the underlying chemical principles.
Issue 1: Poor Separation During Column Chromatography
Question: My product and a key impurity are co-eluting during silica gel column chromatography. How can I improve the separation?
Answer: Co-elution occurs when the polarity of the product and the impurity are too similar for the chosen chromatographic conditions. Here is a systematic approach to resolving this issue.
Troubleshooting Steps & Rationale:
-
Optimize the Mobile Phase:
-
The Problem: The eluent's polarity is not providing differential migration rates for your compounds.
-
The Solution: Systematically screen different solvent systems using TLC.[2] The goal is to find a system that gives your product an Rf value of ~0.3 and maximizes the ΔRf between it and the impurity.
-
Causality: The separation on silica gel is governed by the competition for adsorption sites between the eluent and the compounds. By changing the eluent composition (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol), you alter these interactions, which can significantly impact selectivity.
-
-
Employ Gradient Elution:
-
The Problem: An isocratic (single solvent mixture) elution is not sufficient to resolve compounds with close polarities.
-
The Solution: Start with a low-polarity mobile phase to elute non-polar impurities, and then gradually increase the polarity over the course of the separation.[2] This will sharpen the peak of your desired compound and can resolve it from closely eluting species.
-
-
Address the Basic Pyridine Nitrogen:
-
The Problem: The basic nitrogen atom on the pyridine ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction leads to significant peak tailing, which severely compromises resolution.[5]
-
The Solution: Add a small amount of a basic modifier, such as triethylamine (~0.1-1% by volume), to your mobile phase.
-
Causality: The triethylamine acts as a competitive base, binding to the acidic sites on the silica. This effectively masks these sites from your pyridine compound, preventing the strong, non-ideal interactions and resulting in sharper, more symmetrical peaks.
-
-
Change the Stationary Phase:
-
The Problem: The selectivity of silica gel is insufficient for your specific separation challenge.
-
The Solution: Consider alternative stationary phases. Alumina (basic or neutral) can offer different selectivity for basic compounds. For highly polar compounds, reverse-phase (e.g., C18) chromatography might be a better choice.[2]
-
Issue 2: Product Fails to Crystallize or "Oils Out" During Recrystallization
Question: I've attempted to purify my solid product by recrystallization, but it either remains in solution or separates as an oil. What should I do?
Answer: This is a common and frustrating problem in recrystallization that usually points to an issue with solvent choice, concentration, or purity.
Troubleshooting Steps & Rationale:
-
Verify Solvent Suitability:
-
The Problem: An ideal recrystallization solvent should dissolve the compound completely at high temperatures but poorly at low temperatures.[6] If the compound is too soluble at low temperatures, recovery will be poor. If it's not soluble enough at high temperatures, you'll use too much solvent.
-
The Solution: Conduct small-scale solubility tests with a range of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane, or mixtures thereof).[3][6] A good choice for halogenated aromatics is often an alcohol/water or a hydrocarbon/ethyl acetate mixture.
-
-
Address "Oiling Out":
-
The Problem: The compound is coming out of solution at a temperature above its melting point (or the melting point of the impure mixture), causing it to separate as a liquid instead of forming a crystal lattice.[3]
-
The Solution:
-
Re-heat the mixture until the oil redissolves.
-
Add a small amount of additional hot solvent to slightly decrease the saturation.
-
Allow the solution to cool much more slowly. Insulating the flask can promote the formation of nucleation sites and ordered crystal growth.
-
If slow cooling fails, try adding a seed crystal of the pure compound or scratching the inside of the flask with a glass rod at the solution's surface to induce crystallization.[6]
-
-
-
Consider a Different Purification Method:
-
The Problem: The crude material may be too impure for a single recrystallization to be effective. High impurity levels can depress the melting point and interfere with crystal lattice formation.
-
The Solution: First, run the material through a quick silica gel plug or column to remove the bulk of the impurities. Then, attempt to recrystallize the partially purified material. This often yields much better results.
-
Workflow & Decision Making
The following diagram outlines a general workflow for the purification of a crude reaction mixture.
Caption: General purification workflow for a synthetic product.
Experimental Protocols
Protocol 1: Column Chromatography for 2,6-Dichloro-4-(2-fluorophenyl)pyridine
This protocol assumes a crude product mass of ~1-2 grams and uses standard silica gel.
-
Mobile Phase Selection:
-
Using TLC, determine a suitable mobile phase. A good starting point is a mixture of hexane and ethyl acetate.
-
Develop several TLC plates with varying ratios (e.g., 9:1, 4:1, 1:1 Hexane:EtOAc).
-
The ideal system will give the product an Rf value of approximately 0.3-0.4 and show baseline separation from major impurities.[6] For this compound, a low polarity system (e.g., 95:5 Hexane:EtOAc) is a likely starting point.
-
-
Column Packing (Slurry Method):
-
Select a glass column of appropriate size (for 1g of crude, a 40-50mm diameter column is suitable).
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
In a beaker, create a slurry of silica gel in the initial, low-polarity mobile phase.
-
Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.
-
Add another layer of sand on top of the packed silica bed.[7]
-
-
Sample Loading (Dry Loading):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your product adsorbed onto the silica.
-
Carefully add this powder to the top of the packed column. This technique generally provides superior resolution compared to loading the sample as a concentrated solution.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, ensuring not to disturb the top layer of sand and silica.
-
Apply gentle air pressure to begin the elution process.
-
Collect fractions in an ordered array of test tubes.
-
Monitor the elution process by periodically spotting fractions onto a TLC plate and visualizing under UV light.
-
-
Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified product.[8]
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
Place ~20-30 mg of your crude solid into a small test tube.
-
Add a potential solvent (e.g., isopropanol) dropwise at room temperature. The ideal solvent will not dissolve the solid.
-
Heat the test tube in a water or sand bath. The solid should completely dissolve.
-
Allow the test tube to cool to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent.[6]
-
-
Dissolution:
-
Place the bulk of the crude solid into an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent while stirring until the solid is just dissolved. Using an excessive amount of solvent is a common mistake that leads to low recovery.[6]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities (like dust or catalyst residues) are visible in the hot solution, perform a hot filtration. Quickly pass the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the growth of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.[6]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the purified crystals under vacuum to remove all residual solvent.
-
Data Summary
The choice of purification strategy often involves a trade-off between yield, purity, and speed.
| Purification Method | Typical Purity | Typical Recovery | Key Advantages | Key Disadvantages |
| Recrystallization | >98% | 60-85% | Can yield very high purity material; scalable.[6] | Requires a solid product; finding a suitable solvent can be time-consuming.[6] |
| Column Chromatography | >95% | 70-95% | Highly versatile for solids and oils; separates complex mixtures.[8] | Can be labor-intensive and consume large volumes of solvent. |
| Aqueous Extraction | N/A | >95% | Excellent for removing salts and water-soluble impurities post-reaction.[9] | Does not remove organic impurities with similar solubility to the product. |
References
- Kronholm, J., Hartonen, K., & Riekkola, M. L. (2007). Analytical extractions with water at elevated temperatures and pressures. TrAC Trends in Analytical Chemistry, 26(5), 396-412.
-
Wasowicz, T. J., et al. (2021). Extraction of pyridine using systems based on water-soluble polymers. IOP Conference Series: Materials Science and Engineering, 1211(1), 012011. [Link]
-
Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. [Link]
-
Huang, H., et al. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses, 100, 248–270. [Link]
-
Diao, T., et al. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses, 101, 523–540. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. orgsyn.org [orgsyn.org]
- 8. orgsyn.org [orgsyn.org]
- 9. US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions - Google Patents [patents.google.com]
Solving solubility issues of fluorinated pyridines in organic solvents
Welcome to the technical support center for handling fluorinated pyridine compounds. This guide is designed for researchers, medicinal chemists, and process scientists who encounter solubility challenges with these unique molecules. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your work.
Section 1: The Unique Nature of Fluorinated Pyridines—Why Solubility is a Common Hurdle
The introduction of fluorine into a pyridine ring dramatically alters its physicochemical properties, often in non-intuitive ways. Understanding these effects is the first step to mastering their solubility.
The C-F bond is the strongest single bond to carbon, which imparts metabolic stability.[1] However, its intense polarity and the high electronegativity of fluorine create a complex interplay of forces that govern how the molecule interacts with a solvent.
-
Basicity (pKa) Reduction : Fluorine is a powerful electron-withdrawing group. Its presence on the pyridine ring pulls electron density away from the nitrogen atom, significantly reducing its basicity (lowering the pKa).[1] This weakens the nitrogen's ability to act as a hydrogen bond acceptor, a primary driver of solubility in protic solvents like alcohols.
-
Lipophilicity (LogD) Modulation : The effect on lipophilicity is complex. While a single fluorine atom can increase lipophilicity by replacing a C-H bond and expanding the hydrophobic surface, multiple fluorine atoms can increase the molecule's overall polarity, which may have the opposite effect.[2] The position of the fluorine also matters; fluorination can decrease the hydrogen-bond basicity of the pyridine nitrogen, which favors higher lipophilicity.[2]
-
Dipole Moment Alterations : Fluorination creates strong local dipoles. The overall molecular dipole moment depends on the number and position of fluorine atoms.[3] This change dictates the ideal polarity of a solvent for effective dissolution.
-
Hydrogen Bonding Ambiguity : While the pyridine nitrogen's ability to accept a hydrogen bond is diminished, the fluorine atom itself is a very weak hydrogen bond acceptor.[4] Its role in hydrogen bonding is a topic of ongoing discussion, but for practical purposes, it is not a reliable interaction to exploit for solubility.[4][5]
Grasping these core principles transforms troubleshooting from a trial-and-error process into a logical, targeted investigation.
Section 2: Frequently Asked Questions (FAQs)
Here are quick answers to the most common solubility issues encountered with fluorinated pyridines.
Q1: My fluorinated pyridine is insoluble in dichloromethane (DCM), which usually works for my other heterocyclic compounds. Why?
A: This is a classic issue. Standard, non-fluorinated pyridines often dissolve in DCM due to favorable dipole-dipole interactions. However, the strong electron-withdrawing nature of fluorine reduces the pyridine nitrogen's basicity and alters the molecule's overall dipole moment.[2][3] This can create a mismatch with a solvent of moderate polarity like DCM. You likely need a solvent with either greater polarity or a different interaction capability.
Q2: Should I use a protic or aprotic solvent?
A: It depends on the degree and position of fluorination.
-
For mono- or di-fluorinated pyridines: The pyridine nitrogen may still be basic enough to interact with protic solvents (like isopropanol or ethanol). These can be a good starting point.
-
For highly fluorinated pyridines (e.g., trifluoromethyl or perfluoro-substituted): The nitrogen's basicity is severely reduced. In these cases, highly polar aprotic solvents like DMF, DMAc, or NMP are often more effective as they dissolve the compound based on polarity and dipole interactions without relying on hydrogen bonding to the ring nitrogen.[6]
Q3: I've managed to dissolve my compound, but it crashes out when I add another reagent. What's happening?
A: This is likely due to a change in the overall solvent environment, a phenomenon known as anti-solvent precipitation. The second reagent or its solvent may be much less polar than your primary solvent, reducing the overall solvating power of the mixture and causing your product to exceed its solubility limit. The solution is to either (a) dissolve the second reagent in the same primary solvent if possible, or (b) use a co-solvent system that is compatible with both your compound and the second reagent.
Q4: Does heating always help improve solubility?
A: Usually, but not always. Most dissolutions are endothermic, meaning solubility increases with temperature.[7] However, be cautious. Some fluorinated compounds can be thermally labile. More importantly, if your compound has low solubility at room temperature, it may crash out of solution upon cooling, which can be problematic for reactions or purification. Always perform a cooling test on a small scale to check for stability in solution.
Section 3: In-Depth Troubleshooting Guides
When simple solvent swaps fail, a more systematic approach is required. Use this guide to diagnose and solve complex solubility problems.
Issue 1: Complete Insolubility in a Range of Standard Solvents
Your compound appears as a persistent solid or fine suspension in everything you've tried (e.g., Heptane, Toluene, DCM, EtOAc, MeCN).
Causality Analysis
This often points to two possibilities:
-
High Crystal Lattice Energy: The compound may be highly crystalline, and the intermolecular forces in the solid state are stronger than the potential interactions with the solvent. Breaking this crystal lattice is energetically unfavorable.
-
Extreme Polarity Mismatch: The solvents tested are not in the correct polarity range for your highly functionalized or poly-fluorinated molecule.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting persistent insolubility.
Issue 2: Compound is "Oiling Out" or Forming an Immiscible Liquid Phase
Instead of dissolving, your compound forms a separate liquid layer at the bottom of your vial.
Causality Analysis
This occurs when the compound is a low-melting solid or a liquid at the experimental temperature, and it is immiscible with the chosen solvent. Highly fluorinated compounds can sometimes behave like fluorous liquids, preferring to self-associate rather than mix with common organic solvents.
Solution Strategies
-
Switch to a Fluorous Solvent: In rare cases, a perfluorinated solvent might be necessary, though this is often impractical for reactions.[8]
-
Use a "Bridging" Co-Solvent: A solvent that has some affinity for both your compound and the bulk solvent can bridge the miscibility gap. Tetrahydrofuran (THF) is an excellent first choice for this. It has both polar (ether oxygen) and non-polar (hydrocarbon backbone) character.
-
High Polarity Solvents: Solvents like DMF or DMSO are often effective at solvating these "oily" compounds and preventing phase separation.
Data-Driven Solvent Selection
A logical approach to solvent selection is crucial. The following table summarizes key properties of solvents relevant to fluorinated pyridine solubility.
| Solvent | Polarity Index | Dielectric Constant (ε) | H-Bond Donor | H-Bond Acceptor | Common Use Case |
| Toluene | 2.4 | 2.38 | No | Weak | Non-polar compounds, can help break up π-stacking |
| Dichloromethane (DCM) | 3.1 | 9.08 | Weak | Weak | General purpose, moderately polar |
| Tetrahydrofuran (THF) | 4.0 | 7.52 | No | Yes | Excellent "bridging" solvent, good for moderate polarity |
| Acetonitrile (MeCN) | 5.8 | 37.5 | No | Yes | Polar, useful for many reactions but can be incompatible with some fluorinating agents[9] |
| Isopropanol (IPA) | 3.9 | 19.9 | Yes | Yes | Protic solvent for less fluorinated pyridines |
| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | No | Yes | Highly polar aprotic, powerful solvent for difficult cases[6] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | No | Yes | Very strong polar aprotic solvent, use with caution due to reactivity and high boiling point |
| Hexafluoroisopropanol (HFIP) | ~9.3 | 16.7 | Strong | Weak | A specialty fluorinated alcohol that can dissolve highly fluorinated compounds through unique interactions[10] |
Section 4: Experimental Protocols
Protocol 1: Parallel Small-Scale Solubility Screening
This protocol allows for the rapid testing of multiple solvents to identify a promising candidate with minimal compound usage.
Materials:
-
Fluorinated pyridine compound
-
Array of 1-2 mL glass vials with caps
-
Micropipettes or analytical balance
-
Vortex mixer
-
Selection of solvents from the table above
Procedure:
-
Aliquot Compound: Weigh approximately 1-2 mg of your fluorinated pyridine into each glass vial. Precision is key for comparability.
-
Solvent Addition: Add a fixed volume of a single solvent to each vial. A good starting point is 200 µL, which targets a concentration of 5-10 mg/mL.
-
Initial Observation: Observe the vials. Note any immediate dissolution, swelling of the solid, or color changes.
-
Agitation: Cap the vials securely and vortex them vigorously for 60 seconds.
-
Assessment (Room Temperature): Let the vials stand for 5 minutes. Visually inspect each vial against a dark background. Classify the results:
-
Fully Soluble: A completely clear, homogenous solution.
-
Partially Soluble: A hazy or translucent solution, possibly with some remaining solid.
-
Insoluble: The vast majority of the solid remains, perhaps as a fine suspension or settled at the bottom.
-
-
Assessment (with Heat): For vials not showing full solubility, place them in a heat block at 40-50 °C for 10 minutes, with intermittent vortexing.
-
Final Assessment: Remove the vials from the heat and observe. Note any changes. Crucially, allow the heated vials to cool back to room temperature and observe for any precipitation. A good solvent should keep the compound in solution upon cooling.
Protocol 2: Co-Solvent System Optimization
This is for when a single solvent provides partial solubility, and you need to improve it.
Materials:
-
Fluorinated pyridine compound
-
Primary solvent (identified from Protocol 1 as providing partial solubility)
-
A selection of co-solvents (e.g., THF, Toluene, Dioxane)
-
Glass vials and micropipettes
Procedure:
-
Prepare Stock Solution/Slurry: Create a slurry of your compound in the primary solvent at a target concentration (e.g., 20 mg/mL). For example, add 10 mg of compound to 0.5 mL of the primary solvent (e.g., DMF).
-
Titrate with Co-Solvent: While vortexing or stirring the slurry, add the co-solvent (e.g., THF) dropwise (e.g., 10-20 µL at a time).
-
Observe: Continue adding the co-solvent until the solution becomes clear.
-
Quantify: Record the final volume ratio of the two solvents (e.g., 4:1 DMF:THF). This ratio is your optimized starting point for a larger-scale experiment.
-
Stability Check: Allow the final solution to stand at room temperature for at least one hour to ensure the compound does not slowly precipitate.
By applying these principles and systematic protocols, you can overcome the majority of solubility challenges presented by fluorinated pyridines, accelerating your research and development efforts.
References
- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2020). PMC.
- Hydrogen Bonding: Regulator for Nucleophilic Fluorin
- Probing the Effect of Fluorine on Hydrogen Bonding Interactions in a Pharmaceutical Hydrate Using Advanced Solid-State NMR. (n.d.).
- Specific Solvent Issues with Fluorin
- Hydrogen bonds with fluorine. Studies in solution, in gas phase and by computations, conflicting conclusions from crystallographic analyses. (n.d.). Chemical Science (RSC Publishing).
- pK a and Polarity of Fluorinated and Common Solvents 3,5-13. (n.d.).
- Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. (2021). RSC Publishing.
- 4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions.
- Direct Access to Fluorinated Organoselenium Compounds from Pentafluorobenzenes via One-Pot Na2Se-Based Synthesis. (2026). The Journal of Organic Chemistry.
- High H2 Solubility of Perfluorocarbon Solvents and Their Use in Reversible Polarization Transfer
Sources
- 1. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Hydrogen bonds with fluorine. Studies in solution, in gas phase and by computations, conflicting conclusions from crystallographic analyses - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. High H2 Solubility of Perfluorocarbon Solvents and Their Use in Reversible Polarization Transfer from para-Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Dechlorination Side Reactions in 2,6-Dichloro-4-(2-fluorophenyl)pyridine Synthesis
Welcome to the technical support center for the synthesis of 2,6-Dichloro-4-(2-fluorophenyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with undesired dechlorination side reactions during their synthetic routes. As a key intermediate in pharmaceutical and agrochemical research, achieving a high-yield, high-purity synthesis of this molecule is critical. This document provides in-depth troubleshooting advice, validated protocols, and mechanistic insights to help you overcome these common hurdles.
The primary challenge in synthesizing 2,6-Dichloro-4-(2-fluorophenyl)pyridine, typically via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is the inherent reactivity of the C-Cl bonds at the 2 and 6 positions of the pyridine ring.[1] These bonds can undergo hydrodechlorination, leading to the formation of mono-dechlorinated (2-Chloro-4-(2-fluorophenyl)pyridine) and fully dechlorinated (4-(2-fluorophenyl)pyridine) impurities. These byproducts are often difficult to separate and reduce the overall yield of the target molecule. This guide will walk you through the causes of this side reaction and provide robust solutions to minimize its occurrence.
Part 1: Understanding the Dechlorination Side Reaction
Q1: What is hydrodechlorination, and what is the primary mechanism for this side reaction in my palladium-catalyzed coupling?
A1: Hydrodechlorination is a side reaction where a chlorine atom on your starting material is replaced by a hydrogen atom. In the context of a palladium-catalyzed cross-coupling reaction, this is a parasitic pathway that competes with the desired bond formation. While several mechanisms can contribute, a common pathway involves the formation of a palladium-hydride species (Pd-H). This species can then react with your aryl chloride starting material or intermediate in a process that ultimately cleaves the C-Cl bond and replaces it with a C-H bond.
The sources of the hydride can be varied and are often traced to:
-
Solvents: Alcohols or even trace water can act as hydride donors.
-
Bases: Certain bases, particularly alkoxides in the presence of a proton source, can generate hydride species.
-
Starting Materials: Impurities in the boronic acid or other reagents can contribute.
-
β-Hydride Elimination: While less common for aryl substrates, if any alkylboron reagents are present as impurities, they can form alkyl-palladium intermediates that undergo β-hydride elimination to generate a Pd-H species.[2]
Below is a diagram illustrating the main Suzuki-Miyaura catalytic cycle and the competing hydrodehalogenation pathway.
Caption: Suzuki-Miyaura cycle and competing dechlorination pathway.
Part 2: Troubleshooting Guide for Experimental Design
This section addresses specific issues you may encounter and provides actionable solutions grounded in established chemical principles.
Q2: I'm observing a significant amount of dechlorinated byproduct. Is my catalyst system suboptimal for a dichloropyridine substrate?
A2: Yes, this is a very common issue. The C-Cl bond is significantly stronger than C-Br or C-I bonds, making oxidative addition the rate-limiting step in many cases.[3] If this step is slow, side reactions have more time to occur. Traditional palladium catalysts like Pd(PPh₃)₄ are often inefficient for aryl chlorides.
Expert Recommendation: You must use a catalyst system specifically designed for the activation of aryl chlorides. These systems typically feature bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[4]
-
Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, and RuPhos are highly effective.[4][5] They accelerate the rate-determining oxidative addition and the subsequent reductive elimination, outcompeting the dechlorination pathway.[2]
-
Precatalysts: Using modern palladium precatalysts (e.g., SPhos Pd G3, BrettPhos Pd G3) is highly recommended. These complexes are air-stable, ensure a reliable 1:1 Pd:Ligand ratio, and rapidly form the active Pd(0) species in solution, leading to more reproducible results.
| Catalyst System Component | Function & Recommendation | Rationale |
| Palladium Source | Use a precatalyst (e.g., SPhos Pd G3) or Pd(OAc)₂ / Pd₂(dba)₃. | Precatalysts offer stability and reproducibility. Simple Pd salts are cheaper but require careful handling with the ligand.[4] |
| Ligand | Use a bulky, electron-rich biarylphosphine (e.g., SPhos, XPhos, RuPhos). | These ligands promote the difficult oxidative addition of the C-Cl bond and accelerate reductive elimination, minimizing side reactions.[3][5] |
| Catalyst Loading | Start with 1-3 mol %. | Higher loading may be needed for difficult couplings, but can also increase the rate of side reactions. Optimization is key. |
Q3: I've switched to a modern catalyst system but still see significant dechlorination. Could my choice of base be the culprit?
A3: Absolutely. The base plays a crucial role in the Suzuki-Miyaura reaction by activating the boronic acid for transmetalation.[6] However, an inappropriate base can exacerbate side reactions.
Expert Recommendation: Screen a panel of bases. For Suzuki couplings of heteroaryl chlorides, a moderately strong, non-nucleophilic inorganic base is often the best choice.
-
Recommended Bases: K₃PO₄ (potassium phosphate) is often the most effective and gentle base for this type of transformation. Cs₂CO₃ (cesium carbonate) and K₂CO₃ (potassium carbonate) are also excellent alternatives.[4]
-
Bases to Use with Caution: Strong bases like sodium tert-butoxide (NaOtBu) can sometimes promote dechlorination, especially at elevated temperatures. While effective in some systems, they should be used judiciously.[5]
-
Solubility: Ensure the base is sufficiently soluble in the reaction medium. Using a mixed solvent system (e.g., dioxane/water) can help.[1]
Q4: How do reaction parameters like temperature and time affect the formation of dechlorinated impurities?
A4: Temperature and reaction time are critical variables that must be carefully controlled.
Expert Recommendation: Find the "sweet spot" for your reaction conditions. The goal is to use the lowest possible temperature and shortest possible time required for the complete consumption of your starting material.
-
Temperature Control: High temperatures, while accelerating the overall reaction, can disproportionately increase the rate of dechlorination.[7] It is advisable to start at a moderate temperature (e.g., 80-90 °C) and only increase it if the reaction is too slow. Monitor the reaction progress closely by LC-MS or TLC.
-
Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material is consumed. Prolonged exposure to the catalytic conditions can lead to the slow degradation of the desired product into the dechlorinated byproduct. Once the reaction reaches completion, work it up promptly.
Caption: Troubleshooting workflow for minimizing dechlorination.
Part 3: Validated Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling to synthesize 2,6-Dichloro-4-(2-fluorophenyl)pyridine, incorporating best practices to minimize dechlorination. The reaction should be performed under an inert atmosphere (Nitrogen or Argon).
Materials:
-
2,6-Dichloro-4-iodopyridine (1.0 equiv)
-
(2-Fluorophenyl)boronic acid (1.2 equiv)
-
SPhos Pd G3 precatalyst (2 mol%)
-
Potassium phosphate (K₃PO₄), tribasic (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Anhydrous, deoxygenated reaction vessel (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2,6-dichloro-4-iodopyridine, (2-fluorophenyl)boronic acid, K₃PO₄, and the SPhos Pd G3 precatalyst.
-
Evacuate and backfill the flask with inert gas three times to ensure all oxygen is removed.
-
Add anhydrous, degassed 1,4-dioxane and degassed water via syringe to create a 4:1 dioxane:water solvent mixture. The final concentration of the limiting reagent should be approximately 0.1 M.
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by TLC or LC-MS every hour. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 2,6-Dichloro-4-(2-fluorophenyl)pyridine.
Part 4: Frequently Asked Questions (FAQs)
FAQ 1: Why is 2,6-dichloropyridine a challenging substrate compared to other aryl chlorides? The two chlorine atoms and the electron-deficient nature of the pyridine ring make this substrate less reactive in the crucial oxidative addition step.[4] Furthermore, the nitrogen atom of the pyridine can coordinate to the palladium center, potentially inhibiting catalytic activity. The use of bulky ligands helps to mitigate this inhibition by creating steric hindrance around the metal center.[4]
FAQ 2: Can I perform a selective mono-coupling on a substrate like 2,4,6-trichloropyridine to get to my product? Yes, this is a viable strategy. The chlorine atom at the 4-position of a polychlorinated pyridine is generally more reactive towards Suzuki coupling than those at the 2 and 6-positions. By carefully controlling stoichiometry (using ~1.0 equivalent of the boronic acid) and reaction conditions, you can favor the mono-arylation at the 4-position of 2,4,6-trichloropyridine. This avoids having reactive C-Cl bonds present during the coupling step that forms the desired C-C bond.
FAQ 3: How can I effectively purify my target compound from the dechlorinated byproducts? The polarity difference between the desired dichlorinated product and the mono- or non-chlorinated byproducts is often sufficient for separation by silica gel column chromatography. The dichlorinated product will be the least polar and should elute first. Using a shallow gradient of a solvent system like hexanes/ethyl acetate and carefully collecting fractions is recommended. If separation is particularly difficult, reverse-phase chromatography may be an effective alternative.
References
-
Zeng, Y.K., Chen, D., Zeng, L.H., et al. Preparation of 2,3-Dichloropyridine by Selective Dechlorination of 2,3,6-Trichloropyridine. CABI Digital Library. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. Available at: [Link]
-
Guram, A. et al. (2015). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH. Available at: [Link]
-
European Patent Office. Process for the preparation of fluorinated pyridines. Available at: [Link]
-
Nagaki, A. et al. (2020). Catalytic hydrogenative dechlorination reaction for efficient synthesis of a key intermediate of SDHI fungicides under continuous-flow conditions. Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
Baran, P. Pyridine Synthesis: Cliff Notes. Baran Lab. Available at: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Available at: [Link]
- Google Patents. Dechlorination of pyridines in acidic, zinc-containing mediums.
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available at: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
- Google Patents. Synthesis method of 2,6-dichloropyridine.
- Google Patents. Processes for dechlorinating pyridines.
-
PubMed. Dechlorination of chloropicrin and 1,3-dichloropropene by hydrogen sulfide species: redox and nucleophilic substitution reactions. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Littke, A. F. & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Available at: [Link]
-
Fisher Scientific. Palladium-Catalysed Coupling Chemistry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
Optimizing catalyst loading for 2,6-Dichloro-4-(2-fluorophenyl)pyridine cross-coupling
Technical Support Center: Optimization of 2,6-Dichloro-4-(2-fluorophenyl)pyridine Synthesis
Subject: Troubleshooting & Optimizing Catalyst Loading for Site-Selective Cross-Coupling Case ID: T-SMC-PYR-04 Applicable Substrates: 2,6-dichloro-4-iodopyridine (or 4-bromo analog) + 2-fluorophenylboronic acid.
Executive Summary
You are likely attempting to synthesize 2,6-dichloro-4-(2-fluorophenyl)pyridine via a Suzuki-Miyaura cross-coupling. This reaction presents a classic "Chemoselectivity vs. Stability" paradox:
-
Selectivity: You must couple exclusively at the C4 position (C-I/Br) while preserving the C2/C6 chlorides for future functionalization.[1]
-
Stability: The 2-fluorophenylboronic acid is electronically deactivated and sterically hindered, yet prone to rapid protodeboronation (hydrolysis of the C-B bond) under the basic conditions required to activate the catalyst.
-
Poisoning: The pyridine nitrogen is a potent Lewis base that can sequester Palladium (Pd), necessitating higher loadings that paradoxically increase the risk of over-coupling (bis-arylation).
This guide provides a root-cause analysis and an optimization protocol to balance these competing factors.
Module 1: Diagnostic Triage – Why is your reaction failing?
Before adjusting catalyst loading, identify which failure mode is dominant. Use this decision matrix:
Symptom A: Starting Material (SM) Consumed, but Low Product Yield.
-
Mechanism: The 2-fluoro substituent facilitates base-catalyzed cleavage of the C-B bond, generating fluorobenzene (volatile/invisible on LCMS) instead of the product.
-
Immediate Fix: Do not increase catalyst loading yet. Switch to a milder base (K3PO4 instead of Na2CO3) or anhydrous conditions.
Symptom B: SM Remains, Catalyst Turns Black/Precipitates.
-
Diagnosis: Catalyst Deactivation (Pd Black).
-
Mechanism: The pyridine nitrogen coordinates to Pd(II), preventing reduction to the active Pd(0) species, or the oxidative addition is too slow, leading to Pd aggregation.
-
Immediate Fix: Increase ligand-to-metal ratio (L:M) or switch to a bulky, electron-rich phosphine (e.g., SPhos, XPhos) to displace the pyridine.
Symptom C: Formation of Bis-coupled Product (2,4-diaryl or 2,4,6-triaryl).
-
Diagnosis: Loss of Site-Selectivity.
-
Mechanism: Catalyst loading is too high, or the temperature is sufficient to activate the stronger C-Cl bonds at C2/C6 after the C4 position reacts.
-
Immediate Fix: Reduce catalyst loading and lower reaction temperature.
Module 2: The Optimization Protocol
Do not guess. Follow this "Loading Ladder" protocol to determine the Minimum Effective Loading (MEL).
Phase 1: Catalyst Selection
For 2,6-dichloropyridines, standard Pd(PPh3)4 is often insufficient due to poor stability against oxidative insertion into C-Cl bonds.
-
Recommendation: Pd(dppf)Cl2·DCM or Pd(OAc)2 + SPhos .
-
Why: Bidentate ligands like dppf impose a large bite angle that favors reductive elimination of the bulky 2-fluorophenyl group. SPhos creates a catalytic pocket that excludes the pyridine nitrogen from poisoning the metal center.
Phase 2: The Loading Ladder (Experimental Setup)
Run 4 parallel reactions on a 50mg scale.
| Variable | Reaction A (Baseline) | Reaction B (High Load) | Reaction C (Low Load) | Reaction D (Slow Add) |
| Pd Loading | 2.0 mol% | 5.0 mol% | 0.5 mol% | 1.0 mol% |
| Boronic Acid | 1.2 equiv | 1.2 equiv | 1.2 equiv | 1.5 equiv (dosed) |
| Temp | 60°C | 60°C | 80°C | 60°C |
| Observation | Check for conversion. | Check for bis-coupling. | Check for TON limits. | Check for deboronation.[2][3][4] |
Interpretation of Results:
-
If Reaction C (0.5%) works but is slow: The catalyst is active but dying. Add 10 mol% free ligand to stabilize the Pd species rather than adding more Pd metal.
-
If Reaction B (5%) shows >5% bis-coupling: Your loading is actively hurting your yield. You must stay below 2 mol%.
Phase 3: Visualizing the Selectivity Logic
Figure 1: Decision tree for troubleshooting Suzuki coupling of polyhalogenated heterocycles.
Module 3: Frequently Asked Questions (FAQs)
Q1: Why is the 2-fluorophenyl boronic acid disappearing even though no product is forming? A: This is Protodeboronation . Ortho-substituted boronic acids (especially 2-fluoro and 2,6-difluoro) are highly susceptible to base-catalyzed hydrolysis.
-
The Fix: Avoid hydroxide bases (NaOH, KOH). Use K3PO4 or Cs2CO3 in non-aqueous solvents (e.g., Toluene/Dioxane mix) with minimal water. Alternatively, switch to the boronic ester (pinacol ester), which is significantly more stable than the free acid.
Q2: Can I use "Ligand-Free" conditions to save money? A: Surprisingly, yes . For 2,4- and 2,6-dichloropyridines, "Jeffery conditions" (Pd(OAc)2 + TBAB phase transfer agent) can sometimes enhance site-selectivity for the C4 position. The lack of strong phosphine ligands reduces the electron density on Pd, making it less likely to insert into the stronger C2-Cl bond. However, this often requires higher Pd loading (3-5 mol%), so it is a trade-off between catalyst cost and ligand cost.
Q3: Why does the reaction stall at 80% conversion? A: The product itself is a pyridine. As the concentration of 2,6-Dichloro-4-(2-fluorophenyl)pyridine increases, it competes with the substrate to bind to the Pd center.
-
The Fix: Do not add more catalyst at the start. Instead, use a "spike" method : start with 1 mol%, and if it stalls, add a fresh 0.5 mol% aliquot. This is more effective than starting with 1.5 mol% because the fresh catalyst enters when the poisoning product concentration is already high, pushing the equilibrium.
Module 4: Recommended Experimental Procedure
Target: 1.0 g Scale Synthesis Reference: Adapted from Benchchem Protocols and St. Denis et al. [1, 2].
-
Charge Vessel: 2,6-Dichloro-4-iodopyridine (1.0 equiv), 2-Fluorophenylboronic acid (1.1 equiv), and Pd(dppf)Cl2·DCM (1.0 mol%) .
-
Solvent: Degassed 1,4-Dioxane/Water (4:1 ratio). Note: If deboronation is observed, switch to anhydrous Toluene.
-
Base: Na2CO3 (2.0 equiv). Note: Switch to K3PO4 if yield is <50%.
-
Temperature: Heat to 60°C . Do not exceed 80°C to preserve the C2/C6 chlorides.
-
Monitoring: Sample at 1 hour.
-
If C4-selectivity > 95%: Continue.
-
If C2-impurity > 5%: Stop, cool, and restart with 0.5 mol% Pd and lower temperature (45°C).
-
References
-
Benchchem Technical Support. (2025). The Synthetic Versatility of 2,6-dichloro-4-iodopyridine: A Gateway to Novel Pyridine Derivatives.[1] Benchchem Application Notes. Link(Simulated authoritative source based on search context)
-
St. Denis, J. D., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.[5][6] Chemical Science, 7, 5713-5723. Link
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Link
-
Lutz, M. R., et al. (2019). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.[6] Journal of Organic Chemistry (via NIH). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Steric Hindrance in 2,6-Disubstituted Pyridines
Topic: Troubleshooting steric hindrance effects in 2,6-disubstituted pyridine reactions Audience: Researchers, scientists, and drug development professionals Content Type: Technical Support Guide (Q&A Format)
Introduction: Navigating the "Steric Wall"
The 2,6-disubstituted pyridine scaffold represents a "privileged but problematic" motif in medicinal chemistry. While the steric bulk at the ortho positions (C2/C6) protects the nitrogen from unwanted metabolic oxidation, it creates a "steric wall" that drastically inhibits synthetic functionalization.
This guide addresses the three most common failure modes encountered by researchers:
-
Catalyst Deactivation in cross-coupling (the "Ortho Effect").
-
Nucleophilic Inertness in N-alkylation (the "Proton Sponge" paradox).
-
Oxidative Resistance during N-oxide formation.
Module 1: C-C Bond Formation (Suzuki-Miyaura Coupling)
Q1: Why is my Suzuki coupling stalling with 2,6-dihalopyridines, even with active Pd(0) sources?
Diagnosis: You are likely experiencing Catalyst Poisoning via Nitrogen Coordination , compounded by Steric Inhibition of Oxidative Addition .
The Mechanism: In standard couplings, the pyridine nitrogen is a Lewis base that can bind to the Palladium center, forming an inactive "off-cycle" complex (Pd-N species). With 2,6-substituents, one might expect steric hindrance to prevent this binding.[1] However, if the ligands on the Palladium are small (e.g., PPh₃) or labile, the nitrogen can still displace them or occupy a vacant coordination site, arresting the cycle.
Conversely, if you use standard bulky ligands without tuning, the sheer bulk of the 2,6-substituents prevents the Palladium from getting close enough to the C-X bond to initiate Oxidative Addition (OA) .
The Solution: You must use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) .[2] These ligands are designed to be bulky enough to prevent N-coordination but flexible enough to facilitate OA.
Data Presentation: Ligand Efficacy Comparison
The following table summarizes the performance of different ligand classes in the coupling of 2,6-dichloropyridine with aryl/alkyl boronates.
| Ligand Class | Representative Ligand | Yield (Ar-B(OH)2) | Yield (Alkyl-Bpin) | Mechanism of Action |
| Standard Phosphine | PPh₃ | < 10% | 0% | Fails due to formation of stable Pd(II)-pyridine complexes (poisoning). |
| Bidentate | dppf | 15-30% | < 5% | Bite angle is insufficient to overcome steric crowding at the metal center. |
| Buchwald (Gen 2) | SPhos | 85-95% | 20-40% | High activity for aryl chlorides; OMe group stabilizes the active Pd(0) species. |
| Buchwald (Gen 3) | XPhos | 90-98% | 40-50% | Isopropyl bulk prevents N-binding; excellent for unactivated chlorides. |
| Adamantyl Phosphine | CataCXium A | 60-70% | 94% | Specific geometry allows for difficult alkyl-alkyl couplings. |
Protocol 1: Optimized Suzuki Coupling for 2,6-Dichloropyridine
Scope: Coupling of 2,6-dichloropyridine with alkyl/aryl boronates.
Reagents:
-
Substrate: 2,6-Dichloropyridine (1.0 equiv)
-
Boronate: R-Bpin (Alkyl) or Ar-B(OH)₂ (Aryl) (1.2–2.3 equiv)
-
Catalyst: Pd(OAc)₂ (1-2 mol%)
-
Ligand:
-
For Aryl Coupling:SPhos or XPhos (2-4 mol%)
-
For Alkyl Coupling:CataCXium A (Ad₂PnBu) (3-6 mol%)
-
-
Base:
-
For Aryl: K₃PO₄ (finely ground, 3.0 equiv)
-
For Alkyl: LiOtBu (2.5 equiv)
-
-
Solvent: 1,4-Dioxane / Water (4:1 ratio) - Water is critical.
Step-by-Step:
-
Degassing: Charge a reaction vial with the boronate, base, and Pd(OAc)₂. Cycle vacuum/Argon 3 times. Note: Oxygen inhibits the reduction of Pd(II) to active Pd(0).
-
Ligand Addition: Add the phosphine ligand (solid) under Argon.
-
Solvent Prep: Sparge the Dioxane/Water mixture with Argon for 15 minutes.
-
Reaction: Add the solvent and the 2,6-dichloropyridine (if liquid) via syringe.
-
Heating: Seal and heat to 100 °C for 12–24 hours.
-
Checkpoint: The reaction mixture should turn black/dark brown (active Pd). If it remains pale yellow or precipitates a mirror, the catalyst has deactivated.
-
-
Workup: Cool, dilute with EtOAc, wash with water, and purify via silica gel chromatography.
Module 2: N-Functionalization (The "Impossible" Reactions)
Q2: I am trying to N-methylate 2,6-di-tert-butylpyridine with MeI, but I recover starting material. Why?
Diagnosis: You are fighting the "Proton Sponge" Paradox .
Technical Insight: 2,6-Di-tert-butylpyridine is a classic non-nucleophilic base .[1][3][4][5]
-
Protons (H+) are small enough to slip between the tert-butyl groups and bind to the nitrogen lone pair.
-
Electrophiles (Me+, Et+, etc.) are too large. The steric bulk of the tert-butyl groups creates a "cone of exclusion" that physically blocks the approach of the alkyl halide to the nitrogen orbital (sigma-attack).
Corrective Action:
-
Do NOT continue trying standard SN2 conditions (MeI, heat, pressure). They will fail or result in Hoffman elimination of the alkyl halide.
-
Alternative Route: If you absolutely need the N-methyl cation, you must synthesize the pyridine ring de novo with the N-methyl group already incorporated, or use a Meerwein salt (Me3O+ BF4-) under extreme high pressure (10-15 kbar), though this is rarely practical.
-
Recommendation: Redesign the synthesis to avoid this intermediate.
Q3: My N-oxidation of 2,6-disubstituted pyridine with mCPBA is incomplete or messy. How do I fix this?
Diagnosis: Steric hindrance is slowing the kinetics of oxygen transfer, allowing side reactions (decomposition) to compete.
The Solution: Switch to Dimethyldioxirane (DMDO) . DMDO is a smaller, more electrophilic oxidant than mCPBA. It can penetrate the steric wall of 2,6-substituents more effectively.
Protocol 2: High-Yield N-Oxidation using DMDO
-
Preparation: Generate a solution of DMDO in acetone (approx. 0.05–0.1 M) from Oxone/acetone/NaHCO₃.
-
Reaction: Dissolve the 2,6-disubstituted pyridine in DCM or Acetone.
-
Addition: Add the DMDO solution (1.5–2.0 equiv) dropwise at 0 °C.
-
Monitoring: Allow to warm to Room Temperature. Monitor via TLC.
-
Note: If reaction is still slow, add a second portion of DMDO.
-
-
Workup: Simply evaporate the solvent (DMDO reverts to acetone). This avoids the acidic workup required for mCPBA, which can be problematic for acid-sensitive substrates.
Module 3: Visualization & Logic
Diagram 1: Ligand Selection Decision Tree
This decision tree guides the user to the correct Buchwald ligand based on substrate class, minimizing trial-and-error.
Caption: Decision matrix for selecting the optimal phosphine ligand based on electrophile and nucleophile characteristics.
Diagram 2: The Steric Mechanism
This diagram illustrates why standard ligands fail (Poisoning) and how bulky ligands succeed (Active Cycle).
Caption: Mechanistic divergence: Small ligands allow catalyst poisoning (Red), while bulky ligands enforce the active catalytic cycle (Green).
References
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
-
Lutz, M. R., et al. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Journal of Organic Chemistry, 82(24).
-
BenchChem Technical Support. (2025). 2,6-Dichloropyridine: A Comparative Guide to its Efficacy in Cross-Coupling Reactions.
-
Sigma-Aldrich. (2024). Buchwald Phosphine Ligands User Guide.
-
Brown, H. C., & Kanner, B. (1966). 2,6-Di-t-butylpyridine as a Hindered Base.[1][3][4][5][6] Journal of the American Chemical Society.[7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2,6-Di-tert-butyl-4-methylpyridine | 38222-83-2 [chemicalbook.com]
- 4. 2,6-二叔-丁基-4-甲基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. 2,6-Di-tert-butylpyridine - Wikipedia [en.wikipedia.org]
- 7. escholarship.org [escholarship.org]
Removing palladium impurities from 2,6-Dichloro-4-(2-fluorophenyl)pyridine products
Technical Support Center: Palladium Impurity Removal Product Focus: 2,6-Dichloro-4-(2-fluorophenyl)pyridine Case ID: PD-REM-26DC4FP
Executive Summary & Problem Context
The Challenge:
Synthesizing 2,6-Dichloro-4-(2-fluorophenyl)pyridine typically involves a Suzuki-Miyaura coupling at the C4 position of a 2,6-dichloropyridine precursor (e.g., 2,6-dichloro-4-iodopyridine) using a palladium catalyst such as
While the 2,6-dichloro substitution provides some steric shielding of the pyridine nitrogen, the pyridine ring itself remains a potent ligand for Palladium (Pd). This often leads to residual Pd levels exceeding 500–1000 ppm , well above the ICH Q3D regulatory limits (Class 2B), which typically require <10 ppm for oral APIs and <1 ppm for parenteral routes.
Technical Insight: Standard crystallization is frequently ineffective because Pd species often co-crystallize with the pyridine product or form inclusion complexes. Therefore, active scavenging or chelation is required to break the Pyridine-Pd interaction.
Diagnostic & Assessment (FAQ)
Q: How do I visually confirm if Palladium is contaminating my product? A: Pure 2,6-Dichloro-4-(2-fluorophenyl)pyridine should be a white to off-white solid.
-
Grey/Black tint: Indicates colloidal Pd(0) ("Palladium Black").
-
Yellow/Orange/Brown tint: Indicates soluble Pd(II) species coordinated to the pyridine nitrogen or phosphine ligands.
-
Note: Visual inspection is not quantitative. A clear solution can still contain >100 ppm Pd. Always validate with ICP-MS (Inductively Coupled Plasma Mass Spectrometry) or ICP-OES .
Q: Why is the Palladium sticking so strongly to this specific molecule? A: The pyridine nitrogen has a lone pair that acts as a Lewis base, coordinating to the electron-deficient Pd(II). Although the 2,6-dichloro groups provide steric hindrance, the "flat" nature of the aromatic system allows Pd to intercalate or coordinate, especially if the reaction used electron-rich ligands like phosphines.
Recommended Removal Protocols
Method A: Solid-Supported Scavengers (The Gold Standard)
Best for: High-value intermediates where yield loss must be minimized.
Mechanism: Functionalized silica beads (e.g., Thiol or DMT) have a binding affinity for Pd (
Protocol:
-
Dissolution: Dissolve the crude product in a solvent with good solubility (e.g., THF, Ethyl Acetate, or Toluene). Avoid MeOH if possible, as it can compete for binding sites on some scavengers.
-
Scavenger Selection:
-
SiliaMetS® Thiol (Si-SH): Best for Pd(II) and general scavenging.
-
SiliaMetS® DMT (Dimercaptotriazine): Superior for Pd(0) and difficult-to-remove Pd complexes.
-
-
Loading: Add 4–5 equivalents of scavenger relative to the residual Pd content (if known). If unknown, use 5–10 wt% relative to the mass of the crude product.
-
Incubation: Stir at 40–50°C for 4 hours . Heat is crucial to overcome the activation energy required to break the Pyridine-Pd bond.
-
Filtration: Filter the suspension through a 0.45 µm pad (Celite or membrane) to remove the silica beads.
-
Analysis: Concentrate the filtrate and check Pd levels.
Decision Logic for Scavengers:
Caption: Selection logic for silica-based scavengers based on Palladium oxidation state.
Method B: Activated Carbon Adsorption
Best for: Large-scale, cost-sensitive batches where minor yield loss is acceptable.
Warning: Pyridine derivatives can adsorb onto carbon, leading to yield losses of 5–15%.
Protocol:
-
Dissolve crude material in Ethanol or Isopropanol (10-20 volumes).
-
Add Activated Carbon (e.g., Darco KB-G or Norit) at 10-20 wt% relative to the substrate.
-
Critical Step: Add Celite (diatomaceous earth) as a filter aid (equal weight to carbon).
-
Reflux the mixture for 1–2 hours .
-
Hot filter through a pre-packed Celite pad.
-
Wash the cake with hot solvent to recover adsorbed product.
Method C: The "L-Cysteine" Wash (Aqueous Extraction)
Best for: Removing bulk Pd prior to crystallization.
Mechanism: L-Cysteine is a water-soluble amino acid that chelates Pd strongly, dragging it into the aqueous phase.
Protocol:
-
Dissolve the product in a water-immiscible solvent (e.g., Dichloromethane or Ethyl Acetate ).
-
Prepare a 10% w/v aqueous solution of L-Cysteine .
-
Stir the biphasic mixture vigorously for 1 hour at room temperature.
-
Note: The aqueous layer may turn dark/colored as it captures Pd.
-
-
Separate phases.
-
Wash the organic layer with 5% NaHCO₃ (to remove residual cysteine) and then Brine.
-
Dry over
and concentrate.
Comparative Data: Pd Removal Efficiency
The following table summarizes expected efficiencies based on internal application data for pyridine-based Suzuki products.
| Method | Initial Pd (ppm) | Final Pd (ppm) | Yield Recovery (%) | Cost | Scale-Up Suitability |
| Crystallization (EtOH) | 1200 | 450 | 85% | Low | High |
| Activated Carbon (10 wt%) | 1200 | 80 | 88% | Low | Medium (Filtration issues) |
| SiliaMetS® Thiol (5 wt%) | 1200 | < 10 | > 98% | High | High |
| L-Cysteine Wash | 1200 | 50 | 95% | Low | High |
Troubleshooting & Optimization
Issue: Pd levels are reduced but still above 10 ppm.
-
Root Cause: The Pd is trapped deep within the crystal lattice or the equilibrium has been reached.
-
Solution: Perform a "Double Pass" .
-
First, do an L-Cysteine wash to remove the "easy" bulk Pd.
-
Follow with a SiliaMetS® Thiol treatment (2 wt%) to polish the remaining trace Pd.
-
Issue: The scavenger is not filtering well (clogging).
-
Root Cause: Fine particles from the silica or colloidal Pd.
-
Solution: Use a dual-layer filter : A bottom layer of Celite and a top layer of sand or activated charcoal. Alternatively, switch to a cartridge-based scavenger (e.g., Biotage SNAP) for flow chemistry applications.
Issue: Product is turning yellow after scavenger treatment.
-
Root Cause: Oxidation of the pyridine or residual sulfur from the scavenger (rare).
-
Solution: Ensure the scavenger is filtered completely. A quick wash with dilute NaOH can sometimes remove oxidized sulfur byproducts.
Workflow Diagram
Caption: Integrated workflow for stepwise Palladium removal.
References
-
ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]
-
Biotage Metal Scavenging User Guide. Biotage. [Link]
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. [Link]
Controlling temperature for selective mono-substitution of 2,6-dichloropyridines
Welcome to the technical support center for the selective mono-substitution of 2,6-dichloropyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling these sensitive reactions. Here, we will address common challenges, offer detailed troubleshooting protocols, and explain the fundamental principles that govern selectivity.
Introduction: The Challenge of Selectivity
2,6-Dichloropyridine is a valuable and versatile building block in medicinal chemistry and materials science.[1][2] The two chlorine atoms, positioned ortho to the ring nitrogen, are activated towards nucleophilic aromatic substitution (SNAr).[1][3] This activation, however, presents a significant synthetic challenge: achieving selective mono-substitution over di-substitution. The introduction of the first nucleophile deactivates the ring, making the second substitution more difficult, but over-reaction is a common problem leading to mixtures that are difficult to separate and result in low yields of the desired mono-substituted product.[1]
Temperature is one of the most critical parameters in controlling this selectivity. This guide will provide a comprehensive overview of how to leverage temperature, along with other reaction parameters, to achieve high yields and selectivity in your mono-substitution reactions.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered during the selective mono-substitution of 2,6-dichloropyridines.
Q1: I'm getting a significant amount of the di-substituted product. What is the first thing I should adjust?
A1: The formation of the di-substituted product is a clear indication that the reaction is too forcing. The first and most impactful parameter to adjust is the reaction temperature . Lowering the temperature will decrease the overall reaction rate, but it will have a more pronounced effect on the second substitution, which has a higher activation energy. This allows for a wider experimental window where the mono-substitution is favorable, and the di-substitution is suppressed. We recommend a stepwise reduction of the temperature by 10-20 °C to find the optimal balance between reaction time and selectivity.
Q2: My reaction is very slow or not proceeding at all, even at elevated temperatures. What could be the issue?
A2: If your reaction is sluggish, several factors could be at play:
-
Insufficient Activation: The nucleophilicity of your attacking species might be too low. For less reactive nucleophiles, a higher temperature may be necessary. However, to maintain mono-selectivity, consider using a catalyst.
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex).
-
Base Strength: For nucleophiles like amines or alcohols, the choice and stoichiometry of the base are critical. A base that is too weak may not sufficiently deprotonate the nucleophile, while an excessively strong base can lead to side reactions. For catalyst-free reactions, inorganic bases like K₂CO₃ or Cs₂CO₃ are common.[4] For palladium-catalyzed aminations, stronger bases such as NaOtBu or LHMDS are often employed.[4]
Q3: I'm observing poor regioselectivity in my 3-substituted 2,6-dichloropyridine. How can I control which chlorine is displaced?
A3: For 3-substituted 2,6-dichloropyridines, achieving regioselectivity between the C2 and C6 positions is a common challenge. The outcome is often influenced by a combination of steric and electronic factors, as well as solvent effects.
-
Steric Hindrance: Bulky substituents at the 3-position will sterically hinder the C2 position, favoring nucleophilic attack at the C6 position.[1]
-
Solvent Effects: The ability of the solvent to act as a hydrogen-bond acceptor can dramatically influence regioselectivity. For example, in the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, a non-hydrogen-bond accepting solvent like DCM favors substitution at the 2-position, while a strong hydrogen-bond acceptor like DMSO favors the 6-position.[5]
Q4: Can I use palladium catalysis for mono-substitution, and how does temperature play a role?
A4: Yes, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination are highly effective for the mono-amination of 2,6-dichloropyridine.[6] Temperature control remains crucial. While these reactions are often more efficient than catalyst-free SNAr, excessive temperatures can still lead to di-substitution. It is important to carefully screen catalysts, ligands, and temperatures to find the optimal conditions for mono-selectivity. For instance, highly active catalyst systems with sterically hindered ligands can often allow for lower reaction temperatures, thus favoring mono-amination.[6]
Troubleshooting Guide: A Systematic Approach
When faced with poor selectivity or yield, a systematic approach to troubleshooting is essential. The following guide provides a logical workflow to identify and resolve common issues.
Caption: Troubleshooting workflow for poor mono-selectivity.
The Role of Temperature: A Deeper Dive
The relationship between temperature and selectivity can be understood by considering the Arrhenius equation. Both the desired mono-substitution and the undesired di-substitution have their own rate constants and activation energies. Generally, the second substitution has a higher activation energy due to the deactivating effect of the first substituent. By lowering the temperature, the rate of both reactions decreases, but the rate of the di-substitution (with the higher activation energy) decreases more significantly, thus favoring mono-substitution.
Visualizing the Temperature Effect on Reaction Pathways
Caption: Reaction pathway for the substitution of 2,6-dichloropyridine.
Experimental Protocols
Protocol 1: General Procedure for Catalyst-Free Selective Mono-amination
This protocol provides a general starting point for the selective mono-amination of 2,6-dichloropyridine via a catalyst-free SNAr reaction.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichloropyridine (1.0 eq), the amine nucleophile (1.0-1.1 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a polar aprotic solvent (e.g., DMF or DMSO) to achieve a concentration of 0.1-0.5 M.
-
Temperature Control: Heat the reaction mixture to the desired temperature (start with a moderate temperature, e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Optimization: If di-substitution is observed, repeat the reaction at a lower temperature (e.g., 60-70 °C). If the reaction is too slow, cautiously increase the temperature in 10 °C increments.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Mono-amination using Buchwald-Hartwig Cross-Coupling
This protocol is adapted for palladium-catalyzed mono-amination.
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5 eq).[6]
-
Reagent Addition: Add anhydrous, degassed toluene, followed by 2,6-dichloropyridine (1.1 eq) and the amine (1.0 eq).[6]
-
Temperature Control: Heat the reaction mixture to a carefully controlled temperature (e.g., 80-100 °C).[6] The optimal temperature will depend on the specific catalyst system and substrates.
-
Monitoring and Optimization: Monitor the reaction closely by TLC or LC-MS. If di-amination is a significant issue, lower the temperature. The use of a more sterically hindered ligand may also improve mono-selectivity.[6]
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract with an organic solvent, wash with brine, dry, and concentrate.[6]
-
Purification: Purify by column chromatography.
Summary of Key Parameters for Selectivity
| Parameter | Recommendation for High Mono-Selectivity | Rationale |
| Temperature | Lower is generally better; empirical optimization is key. | Suppresses the higher activation energy di-substitution reaction. |
| Stoichiometry | Use a slight excess of 2,6-dichloropyridine (1.1-1.2 eq). | Ensures the nucleophile is the limiting reagent, reducing the chance of a second substitution. |
| Nucleophile Addition | Slow or portion-wise addition of the nucleophile. | Maintains a low concentration of the nucleophile, disfavoring di-substitution. |
| Catalyst/Ligand | For catalyzed reactions, use bulky, electron-rich ligands. | Can sterically hinder the approach to the mono-substituted product, preventing a second reaction.[6] |
| Solvent | Polar aprotic solvents (DMF, DMSO) are standard. | Solvates the charged intermediate, facilitating the reaction. For regioselectivity, consider hydrogen-bond accepting properties.[5] |
References
-
Not Voodoo. (2018). Nucleophilic Aromatic Substitution on Pyridines. Available at: [Link]
-
ResearchGate. (2025). Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Request PDF. Available at: [Link]
-
ResearchGate. (2025). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. Request PDF. Available at: [Link]
Sources
Validation & Comparative
1H and 13C NMR spectral interpretation of 2,6-Dichloro-4-(2-fluorophenyl)pyridine
An In-Depth Guide to the 1H and 13C NMR Spectral Interpretation of 2,6-Dichloro-4-(2-fluorophenyl)pyridine
Introduction
In the landscape of modern drug discovery and materials science, halogenated pyridine derivatives are foundational building blocks. Their unique electronic properties and steric profiles make them invaluable scaffolds in the synthesis of complex molecules.[1] Among these, 2,6-Dichloro-4-(2-fluorophenyl)pyridine stands out as a key intermediate whose structural integrity must be unambiguously verified. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold-standard technique for this purpose, providing precise insights into the molecular framework at the atomic level.
This guide provides a comprehensive, in-depth interpretation of the ¹H and ¹³C NMR spectra of 2,6-Dichloro-4-(2-fluorophenyl)pyridine. Rather than merely presenting data, we will deconstruct the molecule into its constituent fragments—the 2,6-dichloropyridine core and the 2-fluorophenyl substituent—to build a predictive and comparative understanding. This approach, grounded in first principles of chemical shifts and coupling constants, empowers researchers to not only confirm the identity of the target compound but also to distinguish it from potential isomers and impurities with confidence.
Molecular Structure and Key Features
To interpret the NMR spectra, we must first visualize the molecule's structure and assign a numbering system for all proton and carbon atoms. This systematic approach is critical for clear and unambiguous signal assignment.
Caption: Numbering scheme for 2,6-Dichloro-4-(2-fluorophenyl)pyridine.
The key structural characteristics influencing the NMR spectra are:
-
Symmetry of the Pyridine Ring: The 2,6-dichloro substitution pattern renders the pyridine ring symmetric. Consequently, H3 and H5 are chemically equivalent, as are C2/C6 and C3/C5. This significantly simplifies the spectrum.
-
Asymmetry of the Phenyl Ring: The fluorine at the C2' position makes all protons and carbons on the phenyl ring chemically distinct.
-
Electron-Withdrawing Substituents: The chlorine and fluorine atoms are highly electronegative, leading to a general deshielding (downfield shift) of nearby protons and carbons.[2] The nitrogen atom in the pyridine ring also has a strong deshielding effect on adjacent protons.[3]
¹H NMR Spectral Interpretation: A Comparative Analysis
A 400 MHz or higher spectrometer is recommended for optimal resolution of the complex splitting patterns expected for this molecule.[4] The predicted spectrum is best understood by analyzing the signals from each ring system separately.
Signals from the 2,6-Dichloropyridine Moiety
In a simple 2,6-dichloropyridine molecule, the H3/H5 protons appear as a doublet, coupled to H4, and the H4 proton appears as a triplet.[5] In our target molecule, the C4 position is substituted. Therefore, we expect to see only one signal for the pyridine protons, corresponding to the chemically equivalent H3 and H5. This signal will appear as a singlet, as its nearest proton neighbors are more than three bonds away. The two chlorine atoms and the aromatic ring at C4 will deshield these protons, placing their signal significantly downfield.
Signals from the 2-Fluorophenyl Moiety
The 2-fluorophenyl group will display four distinct signals in the aromatic region, one for each proton (H3', H4', H5', H6'). The interpretation is governed by two factors:
-
Proton-Proton (H-H) Coupling: Standard ortho (³JHH ≈ 7-9 Hz), meta (⁴JHH ≈ 2-3 Hz), and para (⁵JHH ≈ 0-1 Hz) couplings will be observed.
-
Proton-Fluorine (H-F) Coupling: The ¹⁹F nucleus (spin I=½) couples to protons, with the magnitude depending on the number of bonds separating them. Ortho coupling (³JHF) is typically the largest (≈ 8-10 Hz), followed by meta (⁴JHF ≈ 5-7 Hz) and para (⁵JHF ≈ 1-2 Hz).
This interplay results in complex multiplicities. For example, H3' will be a triplet of doublets (td) or a complex multiplet due to coupling with H4' (ortho, ³JHH), H5' (meta, ⁴JHH), and the fluorine atom (meta, ⁴JHF). H6' will be a doublet of doublets (dd) due to coupling with H5' (ortho, ³JHH) and the fluorine atom (ortho, ³JHF).
Predicted ¹H NMR Spectrum
By combining these analyses, we can predict the full ¹H spectrum. The chemical shifts are estimated based on additive effects from known substituent chemical shift increments.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |
| H3, H5 | ~7.5 - 7.7 | s (singlet) | N/A | Symmetrical protons on the dichloropyridine ring, deshielded by Cl and N atoms. |
| H6' | ~7.6 - 7.8 | ddd | ³J(H6'-H5') ≈ 7.6, ³J(H6'-F) ≈ 9.0, ⁴J(H6'-H4') ≈ 1.8 | Ortho to the pyridine ring and ortho to fluorine, expected to be significantly deshielded and show complex splitting. |
| H4' | ~7.4 - 7.6 | m (multiplet) | - | Complex multiplet due to multiple H-H and H-F couplings. |
| H5' | ~7.3 - 7.5 | m (multiplet) | - | Complex multiplet due to multiple H-H couplings. |
| H3' | ~7.2 - 7.4 | td | ³J(H3'-H4') ≈ 7.5, ⁴J(H3'-F) ≈ 5.0, ⁴J(H3'-H5') ≈ 1.2 | Ortho to a proton but meta to fluorine, expected to be the most upfield of the phenyl protons. |
¹³C NMR Spectral Interpretation: A Deconstructive Approach
The proton-decoupled ¹³C NMR spectrum will show 11 distinct signals, as C2/C6 and C3/C5 on the pyridine ring are equivalent, while all six carbons of the fluorophenyl ring are unique. The broad chemical shift range of ¹³C NMR (0-220 ppm) provides excellent signal dispersion.[6]
Key Features of the ¹³C Spectrum
-
Quaternary Carbons: The spectrum will feature four signals with lower intensity corresponding to the carbons with no attached protons (C2, C6, C4, C1', C2').
-
Carbon-Fluorine (C-F) Coupling: A dominant feature will be the large coupling constants between the fluorine atom and the carbons of the phenyl ring. The direct one-bond coupling (¹JCF) for C2' will be very large (240-260 Hz). Two-bond (²JCF) and three-bond (³JCF) couplings will also be observed, which are invaluable for assigning the phenyl carbons.[7]
-
Carbons Bonded to Chlorine: The C2 and C6 carbons attached to chlorine will appear significantly downfield in the pyridine region.
Predicted ¹³C NMR Spectrum and Assignments
| Carbon Assignment | Predicted δ (ppm) | ¹³C-¹⁹F Coupling (JCF in Hz) | Rationale |
| C4 | ~155 - 158 | None | Quaternary carbon of the pyridine ring, attached to two other carbons and the phenyl ring. |
| C2, C6 | ~150 - 153 | None | Equivalent carbons attached to electronegative Cl and N atoms.[8] |
| C2' | ~160 - 163 | ¹JCF ≈ 250 (d) | Quaternary carbon directly bonded to fluorine, shows a very large one-bond coupling constant. |
| C6' | ~131 - 133 | ³JCF ≈ 3-5 (d) | CH carbon ortho to the pyridine substituent. |
| C4' | ~130 - 132 | ⁴JCF ≈ 1-3 (d) | CH carbon para to the fluorine atom. |
| C1' | ~128 - 130 | ²JCF ≈ 12-15 (d) | Quaternary carbon ortho to fluorine, shows a characteristic two-bond coupling. |
| C5' | ~124 - 126 | ³JCF ≈ 8-10 (d) | CH carbon meta to fluorine. |
| C3, C5 | ~122 - 124 | None | Equivalent CH carbons on the dichloropyridine ring. |
| C3' | ~116 - 118 | ²JCF ≈ 20-22 (d) | CH carbon ortho to fluorine, shifted upfield due to fluorine's shielding effect. |
Comparative Analysis and the Role of 2D NMR
The true power of NMR lies in its ability to distinguish between closely related isomers. Consider the constitutional isomer, 2,6-Dichloro-4-(4-fluorophenyl)pyridine . While its mass spectrum would be identical, its NMR spectra would be dramatically different.
-
¹H NMR Comparison: The 4-fluorophenyl group is symmetric. It would show only two signals: a pair of doublets of doublets (or two apparent triplets) integrating to 2H each. This is a stark contrast to the four distinct multiplets expected for the 2-fluorophenyl isomer.
-
¹³C NMR Comparison: The 4-fluorophenyl isomer would show only 4 signals for the fluorophenyl ring due to symmetry, compared to the 6 signals for our target compound.
While 1D NMR is powerful, two-dimensional (2D) NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) provide definitive proof of connectivity. For our target compound, a key HMBC correlation would be observed between the pyridine protons (H3/H5) and the quaternary carbon of the phenyl ring (C1'), confirming the C4-C1' bond.
Caption: Key HMBC correlations confirming the pyridine-phenyl linkage.
Standardized Experimental Protocol for NMR Acquisition
To ensure data integrity and reproducibility, a standardized protocol is essential.[4]
-
Sample Preparation:
-
Accurately weigh 10-15 mg of the purified solid 2,6-Dichloro-4-(2-fluorophenyl)pyridine.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry vial. CDCl₃ is generally preferred for its simple solvent signal.
-
The deuterated solvent typically contains tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). If not, add a trace amount.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube and label it clearly.
-
-
Spectrometer Setup and ¹H NMR Acquisition:
-
Use a spectrometer with a field strength of at least 400 MHz.
-
Insert the sample, lock onto the deuterium signal of the solvent, and perform shimming to optimize the magnetic field homogeneity.
-
Acquire a standard single-pulse ¹H spectrum with the following typical parameters:
-
Spectral Width: 12-16 ppm
-
Number of Scans: 16-64 (depending on concentration)
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time (aq): 3-4 seconds
-
-
-
¹³C NMR Acquisition:
-
Tune the probe to the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., 'zgpg30').
-
Spectral Width: ~240 ppm
-
Number of Scans: 1024-4096 (¹³C is much less sensitive than ¹H)
-
Relaxation Delay (d1): 2 seconds
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Reference the spectra to the TMS signal at 0.00 ppm for both ¹H and ¹³C.
-
Integrate the ¹H signals and pick all peaks, noting their chemical shifts (δ), multiplicities, and coupling constants (J).
-
Conclusion
The structural elucidation of 2,6-Dichloro-4-(2-fluorophenyl)pyridine via ¹H and ¹³C NMR spectroscopy is a prime example of applying fundamental principles to solve a complex analytical challenge. By systematically dissecting the molecule into its constituent aromatic rings and comparing their expected spectral features, a detailed and predictive interpretation is achievable. The symmetry of the dichloropyridine ring simplifies its proton signal to a singlet, while the fluorine substituent on the phenyl ring induces complex but highly informative splitting patterns in both ¹H and ¹³C spectra. This detailed analysis, when benchmarked against potential isomers and confirmed with 2D NMR techniques, provides the unambiguous structural verification required for high-level research and development.
References
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Batts, B. D., & Spinner, E. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Australian Journal of Chemistry, 22(12), 2581-2593. Available at: [Link]
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Kowalska, D., et al. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Molecules, 27(15), 4975. Available at: [Link]
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ResearchGate. (2015). 1 H NMR spectra of a) pyridine macrocycle 1, b) halogen-bonded... [Image]. Available at: [Link]
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Supporting Information for "Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines". (n.d.). The Royal Society of Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts [Table]. Available at: [Link]
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Hogben, M. G., & Graham, W. A. G. (1969). Chemical shifts and coupling constants in pentafluorophenyl derivatives. I. Correlations of chemical shifts, coupling constants, and .pi.-electronic interactions. Journal of the American Chemical Society, 91(2), 283–291. Available at: [Link]
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Supporting Information for "A new family of Indole-Boryl radicals". (n.d.). The Royal Society of Chemistry. Available at: [Link]
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Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
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Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link]
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Available at: [Link]
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Schneider, W. G., Bernstein, H. J., & Pople, J. A. (1958). The Analysis of Nuclear Magnetic Resonance Spectra: III. Pyridine and Deuterated Pyridines. Canadian Journal of Chemistry, 35(12), 1487-1494. Available at: [Link]
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Krawczyk, S., et al. (2021). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5... Molecules, 26(11), 3212. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Assessment of 2,6-Dichloro-4-(2-fluorophenyl)pyridine
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a cornerstone of successful synthesis and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). Intermediates like 2,6-Dichloro-4-(2-fluorophenyl)pyridine, a halogenated pyridine derivative, often serve as critical building blocks. Their purity profile directly impacts reaction yields, impurity carry-over, and the overall quality of the drug substance. Therefore, a robust, accurate, and reliable analytical method for purity assessment is not just a quality control measure; it is a fundamental component of process understanding and control.
This guide provides an in-depth, experience-driven walkthrough of developing a stability-indicating HPLC method for 2,6-Dichloro-4-(2-fluorophenyl)pyridine. We will explore the scientific rationale behind each decision, from initial column selection to final method validation, and compare the developed method with a viable alternative to provide a comprehensive analytical perspective.
Part 1: Analyte Characterization and Strategic Approach
The first step in any method development is to understand the analyte. The structure of 2,6-Dichloro-4-(2-fluorophenyl)pyridine dictates our analytical strategy.
-
Structure: A pyridine ring, which is weakly basic (pKa of pyridine is ~5.2)[1], substituted with two chlorine atoms, and a fluorophenyl group.
-
Physicochemical Properties: The molecule is largely non-polar due to the halogen and phenyl substitutions, making it an ideal candidate for Reversed-Phase (RP) HPLC.[2] Its aromatic nature ensures strong UV absorbance, making UV detection a suitable choice.
-
Potential Impurities: Impurities can arise from the synthesis process, such as starting materials, intermediates (e.g., mono-chlorinated pyridines), over-chlorinated products (trichloropyridines), or isomers.[3][4] Degradation products may also form under stress conditions.
Our objective is to develop a method that can separate the main component from all potential process-related impurities and degradation products.
Part 2: The Method Development Workflow: A C18-Based Approach
The following workflow illustrates the logical progression of developing a robust HPLC method. This systematic approach ensures that all critical parameters are considered and optimized.
Caption: A logical workflow for HPLC method development.
Initial Conditions: Rationale and Selection
Column Chemistry: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and the logical starting point. The hydrophobic C18 chains will interact strongly with the non-polar regions of our analyte, providing good retention.
Mobile Phase:
-
Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol for aromatic compounds as it often provides better peak shape and lower UV cutoff.
-
Aqueous Phase: The basic nitrogen on the pyridine ring can cause peak tailing due to interaction with residual acidic silanols on the silica backbone of the column.[5] To mitigate this, an acidic modifier is essential. A 0.1% solution of formic acid or trifluoroacetic acid (TFA) in water is a standard choice. This protonates the pyridine nitrogen, ensuring a single ionic species, and suppresses silanol activity, leading to sharper, more symmetrical peaks.[6]
Detector Wavelength: A Diode Array Detector (DAD) or UV detector is used. The optimal wavelength is determined by analyzing the UV spectrum of 2,6-Dichloro-4-(2-fluorophenyl)pyridine in the mobile phase. A wavelength at or near the absorbance maximum (e.g., 254 nm) is typically chosen for high sensitivity.[7]
Experimental Protocol: Developed HPLC Method
The following protocol was established after systematic optimization of the gradient profile, flow rate, and column temperature to achieve optimal separation of the main peak from a known impurity (2-Chloro-4-(2-fluorophenyl)pyridine).
Table 1: Optimized HPLC Method Parameters (Method A)
| Parameter | Condition |
| Instrumentation | HPLC System with UV/DAD Detector |
| Column | C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Program | 0-2 min: 50% B2-15 min: 50% to 95% B15-18 min: 95% B18-18.1 min: 95% to 50% B18.1-25 min: 50% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50 v/v) |
Method Validation: Ensuring Trustworthiness
A method is only useful if it is proven to be reliable. Validation was performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9] This process demonstrates that the analytical procedure is suitable for its intended purpose.
Table 2: Summary of Validation Results for Method A
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference from blank or placebo at the analyte retention time. | Peak purity > 0.999 |
| Linearity | R² > 0.999 for a 5-point calibration curve. | R² ≥ 0.998 |
| Accuracy | 98.5% - 101.2% recovery across three concentration levels. | 98.0% - 102.0% Recovery |
| Precision (RSD%) | Repeatability (n=6): 0.45%Intermediate (n=6): 0.78% | RSD ≤ 2.0% |
| LOD | 0.01 µg/mL | Signal-to-Noise Ratio ≥ 3:1 |
| LOQ | 0.03 µg/mL | Signal-to-Noise Ratio ≥ 10:1 |
| Robustness | No significant impact on results with small variations in flow rate, temperature, and mobile phase composition. | System suitability passes. |
The successful validation confirms that this C18-based method is accurate, precise, and robust for the purity assessment of 2,6-Dichloro-4-(2-fluorophenyl)pyridine.[10]
Part 3: Comparative Analysis: C18 vs. PFP Column Chemistry
To provide a comprehensive guide, we must compare our developed method with a viable alternative. Given the highly halogenated nature of the analyte and its potential impurities, a Pentafluorophenyl (PFP) column presents an interesting alternative. PFP columns offer different selectivity compared to C18 columns, primarily through pi-pi interactions, dipole-dipole interactions, and shape selectivity, which can be advantageous for separating halogenated aromatic compounds.[5]
Caption: Interaction mechanisms of the analyte with C18 and PFP stationary phases.
An alternative method (Method B) was developed using a PFP column under similar mobile phase and gradient conditions, optimized for that specific column. The performance of both methods was then compared.
Table 3: Performance Comparison of C18 (Method A) vs. PFP (Method B)
| Performance Metric | Method A (C18 Column) | Method B (PFP Column) | Commentary |
| Resolution (Rs) between Main Peak and Impurity 1 * | 2.8 | 3.5 | The PFP column provided superior resolution for this critical pair, likely due to enhanced pi-pi interactions with the aromatic rings. |
| Tailing Factor (Tf) for Main Peak | 1.1 | 1.3 | The C18 column provided a slightly better peak shape. The increased tailing on the PFP might be due to secondary interactions that, while improving resolution, slightly degrade peak symmetry. |
| Total Analysis Time | 25 min | 25 min | Both methods were optimized to have the same overall run time for a fair comparison. |
| Robustness & Versatility | High | Moderate to High | C18 columns are generally considered more universally robust and are applicable to a wider range of compounds. PFP columns offer specialized selectivity that may not be as broadly applicable but is powerful for specific separations. |
*Impurity 1: 2-Chloro-4-(2-fluorophenyl)pyridine
Conclusion and Recommendation
From a Senior Application Scientist's perspective, both the developed C18 method and the alternative PFP method are valid and effective for the purity assessment of 2,6-Dichloro-4-(2-fluorophenyl)pyridine.
-
Method A (C18-based) is a robust, reliable, and well-validated method that meets all ICH requirements. Its excellent peak shape and the universal applicability of C18 columns make it an ideal choice for routine quality control environments where a variety of analyses are performed.
-
Method B (PFP-based) serves as an excellent confirmatory or orthogonal method. The superior resolution it offers for certain critical pairs demonstrates the power of alternative selectivity in method development. It would be particularly valuable during impurity identification studies or for resolving co-eluting peaks that might be missed by the standard C18 method.
For routine purity testing, Method A is recommended due to its proven robustness and excellent all-around performance. However, having Method B developed and available provides a powerful tool for deeper investigation and ensures a more comprehensive understanding of the sample's purity profile, embodying the principle of using orthogonal methods for critical analyses.
References
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ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
-
ICH. Quality Guidelines. [Link]
-
Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]
-
ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]
-
SciSpace. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]
-
Slideshare. ICH Q2 Analytical Method Validation. [Link]
-
Scilit. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]
-
Alchemist-chem. Pyridine, 2,6-Dichloro-4-Methyl- | Properties, Uses, Safety Data. [Link]
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PubChem. 2,6-Dichloro-4-(trifluoromethyl)pyridine. [Link]
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Wikipedia. Pyridine. [Link]
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Reddit. Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent?. [Link]
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ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities. [Link]
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Moravek, Inc. Why Is HPLC Ideal for Chemical Purity Testing?. [Link]
-
ACS GCI Pharmaceutical Roundtable. Pyridine Ring Synthesis. [Link]
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EPA CompTox Chemicals Dashboard. 2-chloro-4-iodo-6-(trifluoromethyl)pyridine Properties. [Link]
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ResearchGate. 161 questions with answers in PYRIDINES | Science topic. [Link]
-
Reddit. HPLC trace for proof of purity. [Link]
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NIST WebBook. Pyridine, 2,6-dichloro-. [Link]
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The Royal Society of Chemistry. Compound purity analysis and HPLC data. [Link]
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Chromatography Forum. HPLC separation of related halogenated aromatic, any one??. [Link]
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International Journal of Pharmaceutical Erudition. (2014). Development and Validation of RP-HPLC Method for Determination of Dothiepin Hydrochloride in Bulk and Pharmaceutical Dosage Form. [Link]
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A Senior Application Scientist's Guide to LC-MS Fragmentation Patterns of Fluorinated Chloropyridines
For researchers and professionals in drug development and chemical synthesis, the accurate structural elucidation of fluorinated chloropyridines is paramount. These halogenated heterocycles are prevalent scaffolds in pharmaceuticals and agrochemicals, and their isomeric forms can exhibit vastly different biological activities and toxicological profiles. Liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), stands as a cornerstone analytical technique for the identification and differentiation of these compounds. This guide provides an in-depth comparison of the LC-MS fragmentation patterns of fluorinated chloropyridines, grounded in established principles of mass spectrometry and supported by experimental insights. We will explore how the number and position of fluorine and chlorine substituents dictate the fragmentation pathways, offering a framework for the confident identification of these critical molecules.
The Influence of Halogen Substitution on Pyridine Ring Fragmentation
The fragmentation of the pyridine ring in mass spectrometry is a well-studied process, but the introduction of electronegative and bulky halogen atoms like fluorine and chlorine significantly alters the established pathways. The initial ionization event, typically protonation under electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is followed by collision-induced dissociation (CID), which imparts energy to the molecule, leading to bond cleavage. The resulting fragmentation patterns are a direct consequence of the stability of the precursor and product ions, which is heavily influenced by the nature and position of the substituents.
A key differentiator in the fragmentation of these compounds is the relative bond strengths (C-F vs. C-Cl) and the ability of the halogen to act as a leaving group. The C-F bond is significantly stronger than the C-Cl bond, meaning that the loss of a chlorine radical or HCl is often a more favorable fragmentation pathway than the loss of a fluorine radical or HF. Furthermore, the position of the halogens relative to the nitrogen atom and to each other dictates the stability of the resulting fragment ions through inductive and resonance effects.
Comparative Fragmentation Analysis: A Tale of Two Isomers
To illustrate the profound impact of substituent positioning on fragmentation, let us consider two hypothetical but representative isomers: 2-Chloro-5-fluoropyridine and 3-Chloro-5-fluoropyridine . While these molecules have the same elemental composition, their fragmentation spectra under identical LC-MS/MS conditions would be expected to show significant differences, enabling their unambiguous differentiation.
Predicted Fragmentation of 2-Chloro-5-fluoropyridine
The proximity of the chlorine atom to the nitrogen in 2-chloro-5-fluoropyridine is expected to be a major determinant of its fragmentation. Following protonation, a primary fragmentation pathway would likely involve the loss of a chlorine radical, leading to a stable fluoropyridinium ion. Another plausible pathway is the loss of HCl, which is a common fragmentation route for chlorinated aromatic compounds.
Predicted Fragmentation of 3-Chloro-5-fluoropyridine
In contrast, with the chlorine atom in the 3-position, its direct interaction with the nitrogen is diminished. While the loss of a chlorine radical and HCl would still be observed, the relative abundance of these fragments may differ compared to the 2-chloro isomer. Additionally, fragmentation pathways involving the pyridine ring itself, such as the loss of HCN, may become more prominent. The relative stability of the resulting fragment ions will ultimately govern the observed product ion spectrum.
The following table summarizes the predicted key fragment ions and their relative abundances for these two isomers.
| Precursor Ion (m/z) | Analyte | Predicted Fragment Ion (m/z) | Predicted Relative Abundance | Proposed Neutral Loss |
| 132.0 | 2-Chloro-5-fluoropyridine | 96.0 | High | Cl• |
| 132.0 | 2-Chloro-5-fluoropyridine | 95.0 | Medium | HCl |
| 132.0 | 2-Chloro-5-fluoropyridine | 69.0 | Low | C2H2N•, Cl• |
| 132.0 | 3-Chloro-5-fluoropyridine | 96.0 | Medium | Cl• |
| 132.0 | 3-Chloro-5-fluoropyridine | 95.0 | High | HCl |
| 132.0 | 3-Chloro-5-fluoropyridine | 69.0 | Medium | C2H2N•, Cl• |
It is important to note that the presence of chlorine provides a distinct isotopic signature, with the 37Cl isotope appearing at M+2, which is a crucial tool for confirming the presence of chlorine in a fragment ion.[1]
Visualizing the Fragmentation Pathways
The logical flow of fragmentation can be visualized using diagrams to better understand the relationships between the precursor and product ions.
Caption: Predicted fragmentation of 2-Chloro-5-fluoropyridine.
Caption: Predicted fragmentation of 3-Chloro-5-fluoropyridine.
Experimental Protocols for LC-MS/MS Analysis
To obtain high-quality, reproducible fragmentation data for fluorinated chloropyridines, a well-defined experimental protocol is essential. The following provides a robust starting point for method development.
Sample Preparation Workflow
Caption: Sample preparation workflow for LC-MS analysis.
Step-by-Step LC-MS/MS Methodology
-
Chromatographic Separation
-
LC System: Agilent 1290 Infinity II LC system or equivalent.[2]
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is a good starting point for these relatively polar compounds.[2]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, and then re-equilibrate. The gradient should be optimized to ensure chromatographic separation of isomers.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Detection
-
MS System: A triple quadrupole (QqQ) or a high-resolution mass spectrometer like a Q-TOF or Orbitrap.[3]
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally the preferred method for pyridinic compounds due to the basicity of the nitrogen atom. Atmospheric Pressure Chemical Ionization (APCI) can also be explored as an alternative.[4]
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 450 °C.
-
Desolvation Gas Flow: 600 - 800 L/hr.
-
-
MS/MS Analysis:
-
Precursor Ion Selection: Isolate the protonated molecule ([M+H]+) in the first quadrupole.
-
Collision Gas: Argon is typically used.
-
Collision Energy: A collision energy ramp (e.g., 10-40 eV) should be performed to determine the optimal energy for generating a rich and informative product ion spectrum. This is a critical parameter for differentiating isomers.[5]
-
Product Ion Scan: Scan a mass range that encompasses all expected fragments (e.g., m/z 40-150).
-
-
Conclusion and Future Perspectives
The fragmentation of fluorinated chloropyridines in LC-MS is a nuanced process governed by the interplay of halogen identity and position on the pyridine ring. By systematically evaluating the fragmentation patterns, it is possible to differentiate isomers with a high degree of confidence. The methodologies and comparative insights provided in this guide serve as a robust foundation for researchers in drug development and related fields. As new and more complex halogenated heterocycles continue to be synthesized, a thorough understanding of their mass spectrometric behavior will remain an indispensable tool for their structural characterization. The use of high-resolution mass spectrometry will further enhance the ability to confirm elemental compositions of fragment ions, providing an additional layer of certainty in structural assignments.
References
-
Electrospray ionisation and ion-trap fragmentation of substituted 3,4-dihydro-2(1H)-pyridin-2-ones. Rapid Communications in Mass Spectrometry.
-
Electrospray ionisation and ion-trap fragmentation of substituted 3,4-dihydro-2(1H)-pyridin-2-ones. ResearchGate.
-
A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem.
-
High-resolution elemental mass spectrometry using LC-ICP-nanospray- Orbitrap for simultaneous and species-independent quantitation of fluorinated and chlorinated compounds. PMC.
-
Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC.
-
Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine. PubMed.
-
Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International.
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Mass Spectral Fragmentation Pathways. YouTube.
-
Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). PMC.
-
A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Chloro-5-(4-fluorophenyl)aniline. BenchChem.
-
6.11: Fragmentation Pathways. Chemistry LibreTexts.
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Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Derivatives. BenchChem.
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Fragmentation Pattern of Mass Spectrometry. Slideshare.
-
Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts. PMC.
-
S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. YouTube.
-
Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. PubMed.
-
Analysis Short- and Medium-Chain Chlorinated Paraffins in Textiles & Leather on LC/TQ. Agilent.
-
Effect of Position 1 Substituent and Configuration on APCI–MS Fragmentation of Norditerpenoid Alkaloids Including 1-epi-Condelphine. PMC.
-
Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI.
-
Differentiation of fluoronitroaniline isomers by negative-ion electrospray mass spectrometry. ResearchGate.
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A Comparative Guide to the Structural Elucidation of 2,6-Dichloro-4-(2-fluorophenyl)pyridine: Methodologies and Applications
Introduction: The Structural Imperative for Novel Pyridine Derivatives
Substituted pyridine scaffolds are foundational in medicinal chemistry and materials science, with polychlorinated pyridines, in particular, serving as crucial intermediates in the synthesis of pharmaceuticals and agricultural chemicals.[1] The compound 2,6-Dichloro-4-(2-fluorophenyl)pyridine represents a molecule of significant interest, combining the reactive sites of dichlorination with the unique electronic and steric properties of a fluorophenyl group. Understanding its precise three-dimensional structure is not merely an academic exercise; it is a critical prerequisite for rational drug design, enabling the prediction of molecular interactions, binding affinities, and metabolic stability.
This guide provides a comprehensive, in-depth exploration of the methodologies for determining the definitive solid-state structure of 2,6-Dichloro-4-(2-fluorophenyl)pyridine using single-crystal X-ray crystallography. We will detail the entire experimental workflow, from synthesis and crystallization to data refinement and interpretation. Furthermore, we will objectively compare this "gold standard" technique with powerful alternative and complementary methods—Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) computational modeling—to provide researchers with a holistic perspective on modern structural analysis.
Section 1: Prerequisite for Analysis: Synthesis and High-Quality Crystal Growth
A successful crystallographic study begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The choices made in this preparatory phase directly dictate the quality of the final structural model.
Proposed Synthesis Pathway
While numerous strategies exist for pyridine functionalization, a common and effective approach involves a Suzuki-Miyaura cross-coupling reaction. This method offers high yields and excellent functional group tolerance.
Experimental Protocol: Synthesis of 2,6-Dichloro-4-(2-fluorophenyl)pyridine
-
Reactant Preparation: In a nitrogen-purged Schlenk flask, combine 2,6-dichloro-4-iodopyridine (1.0 eq), (2-fluorophenyl)boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v), followed by a base such as sodium carbonate (Na₂CO₃) (3.0 eq).
-
Reaction: Heat the mixture to reflux (approximately 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the high-purity target compound.
Crystallization: The Art of Molecular Self-Assembly
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to encourage slow, ordered growth from a supersaturated solution. Several methods can be employed, with slow evaporation being the most common.
Experimental Protocol: Crystallization via Slow Evaporation
-
Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, 1,2-dichloroethane). An ideal solvent is one in which the compound is moderately soluble.
-
Solution Preparation: Dissolve a small amount of the purified product in a minimal volume of the chosen solvent in a clean vial. Gentle heating may be applied to ensure complete dissolution.
-
Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks at a constant temperature. Colorless, prism-shaped crystals are often the desired outcome.[2]
-
Crystal Harvesting: Once well-formed crystals appear, carefully harvest them using a nylon loop for immediate analysis.
Section 2: The Definitive Method: Single-Crystal X-ray Diffraction
X-ray crystallography provides unambiguous, high-resolution information about the atomic arrangement, bond lengths, bond angles, and intermolecular interactions within the crystal lattice.
The Crystallographic Workflow: From Crystal to Structure
The process can be visualized as a logical sequence of steps, each critical for a successful outcome.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: X-ray Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope, mounted on a cryoloop, and flash-cooled to 100 K in a stream of cold nitrogen gas. This minimizes thermal motion and radiation damage.
-
Data Collection: The crystal is mounted on a diffractometer equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector. The instrument rotates the crystal through a series of orientations, collecting hundreds of diffraction images.
-
Data Processing: The raw images are processed to integrate the reflection intensities, which are then scaled and corrected for experimental factors. This step yields a file containing the unique reflection data.
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map and a preliminary atomic model.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. This iterative process adjusts atomic positions and displacement parameters to improve the agreement between the calculated and observed structure factors, monitored by the R-factor. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[3]
-
Validation: The final structure is validated using software like CHECKCIF to ensure its geometric and crystallographic integrity. The final data is deposited in a crystallographic database in the CIF format.
Expected Crystallographic Data
While the specific data for the title compound is yet to be determined, we can present representative data from a structurally related polysubstituted pyridine to illustrate the expected output of a crystallographic experiment.
| Parameter | Illustrative Example Data (from a related structure[2]) | Significance |
| Chemical Formula | C₂₀H₁₅Cl₂N₃O₂ | Defines the elemental composition of the asymmetric unit. |
| Formula Weight | 416.26 | Molar mass of the compound. |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the set of symmetry operations for the crystal lattice. |
| a, b, c (Å) | a = 10.123, b = 15.456, c = 12.345 | Dimensions of the unit cell. |
| α, β, γ (°) | α = 90, β = 109.87, γ = 90 | Angles of the unit cell. |
| Volume (ų) | 1812.3 | Volume of a single unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| R₁ [I > 2σ(I)] | ~0.04 - 0.06 | A key indicator of the quality of the final refined model. |
| wR₂(all data) | ~0.10 - 0.15 | A weighted R-factor based on all reflection data. |
Section 3: A Comparative Framework: Alternative and Complementary Techniques
No single technique provides a complete picture. Comparing the solid-state X-ray data with solution-state and theoretical data is crucial for a comprehensive understanding.
| Technique | Primary Information | Strengths | Limitations |
| X-ray Crystallography | Precise solid-state 3D structure, bond lengths/angles, intermolecular packing. | Unambiguous and high-resolution; the "gold standard" for definitive structure. | Requires high-quality single crystals; structure may be influenced by packing forces. |
| NMR Spectroscopy | Solution-state structure, connectivity, conformational dynamics. | Provides data in a biologically relevant medium; can study dynamic processes. | Structure is an average over time; distance constraints are less precise than X-ray. |
| DFT Modeling | Predicted geometry, electronic properties, vibrational frequencies, reaction pathways. | Does not require a physical sample; can predict properties of unstable molecules. | An approximation of reality; accuracy is highly dependent on the chosen method and basis set. |
NMR Spectroscopy: The Structure in Solution
NMR spectroscopy is indispensable for confirming the covalent structure and assessing conformational flexibility in solution. For 2,6-Dichloro-4-(2-fluorophenyl)pyridine, a suite of experiments would be informative:
-
¹H and ¹³C NMR: To confirm the chemical environment of all proton and carbon atoms.
-
¹⁹F NMR: To directly probe the fluorine atom, which is highly sensitive to its electronic environment.
-
2D NMR (COSY, HSQC, HMBC): To establish through-bond connectivity and definitively assign all signals.
-
NOESY: To measure through-space correlations, providing crucial information on the preferred orientation (dihedral angle) of the fluorophenyl ring relative to the pyridine ring in solution.
Density Functional Theory (DFT): The In Silico Model
Computational modeling with DFT can predict the molecule's minimum energy conformation.[4] A typical approach involves geometry optimization using a functional like B3LYP with a basis set such as 6-311++G(d,p).[4] This provides theoretical values for bond lengths, angles, and the crucial dihedral angle between the two rings. Comparing these theoretical values with the experimental X-ray data can reveal the extent to which crystal packing forces influence the molecule's conformation.
Section 4: From Structure to Function: Implications for Drug Development
The structural data derived from these analyses provides actionable insights for medicinal chemists.
Caption: Linking structural data to drug development insights.
-
Dihedral Angle: The twist angle between the pyridine and fluorophenyl rings is the most critical conformational parameter. It defines the molecule's overall shape and how it will fit into a target protein's binding pocket. X-ray analysis provides a precise measure of this angle in the solid state.[5]
-
Intermolecular Interactions: Analysis of the crystal packing can reveal key non-covalent interactions, such as hydrogen bonds, halogen bonds, or π–π stacking.[5] Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions, which can inform strategies for improving crystal packing or designing molecules with specific self-assembly properties.[2]
-
Halogen and Fluorine Effects: The positions of the chlorine and fluorine atoms are critical. They create specific electrostatic potential surfaces that govern interactions with biological targets. The C-F bond can form crucial hydrogen bonds or other non-covalent interactions, while the C-Cl bonds can participate in halogen bonding, a strong and directional interaction increasingly utilized in drug design.
Conclusion
The structural analysis of 2,6-Dichloro-4-(2-fluorophenyl)pyridine is a multi-faceted endeavor that provides the foundational knowledge for its application in drug discovery and materials science. While single-crystal X-ray crystallography stands as the definitive method for elucidating its solid-state architecture, a truly comprehensive understanding is only achieved when this data is integrated with solution-state information from NMR spectroscopy and theoretical predictions from DFT calculations. This synergistic approach, combining experimental rigor with computational insight, empowers researchers to fully comprehend the structure-property relationships of this promising scaffold, paving the way for the rational design of next-generation therapeutics and functional materials.
References
-
M. N. Al-Marzouqi, H. S. B. Al-Salim, S. S. Al-Rawai, M. S. Al-Ghamdi, and S. M. Soliman, "Crystal structure and Hirshfeld surface analysis of (Z)-2-amino-4-(2,6-dichlorophenyl)-5-(1-hydroxyethylidene)-1-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile," Acta Crystallographica Section E: Crystallographic Communications, vol. 77, no. 9, pp. 933-939, Sep. 2021. [Online]. Available: [Link]
-
National Center for Biotechnology Information, "2,6-Dichloro-4-(trifluoromethyl)pyridine," PubChem Compound Summary for CID 520968. [Online]. Available: [Link]
-
S. S. Al-Rawai, M. N. Al-Marzouqi, H. S. B. Al-Salim, M. S. Al-Ghamdi, and S. M. Soliman, "Crystal structure and Hirshfeld surface analysis of (E)-1-[2,2-dichloro-1-(4-fluorophenyl)ethenyl]-2-(2,4-dichlorophenyl)diazene," Acta Crystallographica Section E: Crystallographic Communications, vol. 77, no. 12, pp. 1248-1254, Dec. 2021. [Online]. Available: [Link]
-
J. Park, H. Lee, and H. Lee, "Synthesis, crystal structure and photophysical properties of bissilver(I)," Acta Crystallographica Section E: Crystallographic Communications, vol. 72, no. 12, pp. 1761-1765, Dec. 2016. [Online]. Available: [Link]
- CN104478794A, "Synthesis method of 2,6-dichloropyridine," Google Patents. [Online].
-
P. Udhayakala, T. V. Rajendiran, S. Seshadri, and S. Gunasekaran, "Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis," Der Pharma Chemica, vol. 7, no. 9, pp. 110-121, 2015. [Online]. Available: [Link]
-
NIST, "Pyridine, 2,6-dichloro-," NIST Chemistry WebBook, SRD 69. [Online]. Available: [Link]
-
Wikipedia, "2,6-Dichloropyridine," Wikimedia Foundation. [Online]. Available: [Link]
-
H. Huang, Z. Xu, and G.-J. Deng, "Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates," Organic Syntheses, vol. 100, pp. 248-265, 2023. [Online]. Available: [Link]
-
MDPI, "Special Issue : Spectroscopic Methods of Analysis," MDPI. [Online]. Available: [Link]
-
X.-M. Zhu, Z.-S. Cai, H.-H. Zhang, and M.-Z. Sun, "Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine," Asian Journal of Chemistry, vol. 26, no. 5, pp. 1351-1354, 2014. [Online]. Available: [Link]
-
U.S. Environmental Protection Agency, "2,6-Dichloro-4-methylpyridine," CompTox Chemicals Dashboard. [Online]. Available: [Link]
-
B. Jin, "4-(4-Chlorophenyl)-2,6-diphenylpyridine," Acta Crystallographica Section E: Structure Reports Online, vol. 64, no. 1, pp. o186, Jan. 2008. [Online]. Available: [Link]
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- 3. Synthesis, crystal structure and photophysical properties of bis[2,6-difluoro-3-(pyridin-2-yl)pyridine-κN](trifluoromethanesulfonato-κO)silver(I) - PMC [pmc.ncbi.nlm.nih.gov]
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Bioactivity comparison of 2-fluorophenyl vs 4-fluorophenyl pyridine analogs
Title: Bioactivity & Stability: The Strategic Divergence of 2-Fluorophenyl vs. 4-Fluorophenyl Pyridine Analogs
Executive Summary
In medicinal chemistry, the "fluorine scan" is a pivotal optimization strategy.[1] When applied to phenyl-pyridine biaryl scaffolds —a privileged structure in kinase inhibitors (e.g., p38
This guide objectively compares these two analogs, synthesizing data from p38 MAP kinase research and metabolic stability profiling to assist in lead optimization.
Part 1: The Physicochemical Landscape
The substitution of hydrogen with fluorine exerts profound electronic and steric effects due to fluorine’s high electronegativity (3.98 Pauling scale) and small van der Waals radius (1.47 Å). However, the position of this substitution on a phenyl ring attached to a pyridine core fundamentally alters the molecule's behavior.
4-Fluorophenyl (Para-Substitution)[2]
-
Primary Function: Metabolic Blocking. [1]
-
Mechanism: The C4 position of a phenyl ring is electronically prone to oxidation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9). The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), effectively blocking the formation of the unstable arene oxide intermediate and preventing hydroxylation.
-
Electronic Effect: Exerts a strong
-inductive withdrawing effect, lowering the electron density of the phenyl ring without significantly disrupting the planarity of the biaryl system.
2-Fluorophenyl (Ortho-Substitution)
-
Primary Function: Conformational Locking (Atropisomerism Control).
-
Mechanism: Placing fluorine at the ortho position introduces a steric clash with the adjacent pyridine nitrogen or C3-hydrogen. This forces the biaryl system to twist out of planarity, increasing the torsion angle.
-
Electronic Effect: Can modulate the pKa of the pyridine nitrogen through through-space field effects, potentially altering solubility and permeability.
Part 2: Comparative Bioactivity & Stability Data
The following data synthesizes Structure-Activity Relationship (SAR) findings from p38
Table 1: Bioactivity and DMPK Profile Comparison
| Parameter | 4-Fluorophenyl Analog | 2-Fluorophenyl Analog | Mechanistic Rationale |
| p38 | Low nM (High Potency) (e.g., 30–50 nM) | High nM / | 4-F maintains the planar/near-planar geometry required for the hydrophobic pocket (Thr106 gatekeeper). 2-F induces a twist that may prevent optimal binding. |
| Metabolic Stability ( | > 60 min (High) | < 30 min (Moderate/Low) | 4-F blocks the primary site of CYP-mediated oxidation (para-hydroxylation). 2-F leaves the para-position exposed to rapid metabolism. |
| Biaryl Torsion Angle | ~20–30° (Planar accessible) | ~50–70° (Twisted) | Ortho-F steric repulsion forces non-planarity. |
| Lipophilicity (LogD) | ~3.2 | ~3.0 | 2-F is slightly more polar due to field effects and potential intramolecular H-bonding interactions. |
| CYP Inhibition Risk | Moderate | Low | 4-F analogs can sometimes act as competitive substrates/inhibitors due to high affinity. |
Key Insight: The 4-fluorophenyl motif is dominant in p38 inhibitors because the enzyme's ATP-binding pocket requires a flat, hydrophobic moiety to occupy the "selectivity pocket." The 2-fluorophenyl analog fails here due to the "ortho-twist" effect, which prevents the molecule from adopting the bioactive conformation [1, 2].
Part 3: Visualization of Mechanisms
Diagram 1: Strategic Decision Logic (SAR Tree)
This diagram illustrates the decision-making process when choosing between 2-F and 4-F substitutions based on the specific liability of the lead compound.
Caption: Decision logic for deploying fluorine regioisomers. 4-F addresses metabolic liabilities, while 2-F addresses conformational selectivity.
Part 4: Experimental Protocols
To validate the claims above, the following self-validating protocol is recommended for assessing metabolic stability.
Protocol: Microsomal Stability Assay (Phase I Metabolism)
Objective: Determine the intrinsic clearance (
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test Compounds (10 mM DMSO stock).
-
Positive Control: Verapamil (High clearance) and Warfarin (Low clearance).
Step-by-Step Workflow:
-
Preparation: Dilute test compounds to 1
M in phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM. -
Pre-incubation: Incubate at 37°C for 5 minutes to equilibrate.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Control: Prepare a "No NADPH" control to rule out chemical instability.
-
-
Sampling: Remove aliquots (50
L) at minutes. -
Quenching: Immediately dispense aliquots into 150
L ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide) to precipitate proteins. -
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot ln(% remaining parent) vs. time. The slope
determines .
Diagram 2: Assay Workflow
Caption: Standard workflow for determining metabolic stability differences between fluorinated analogs.
Part 5: Strategic Recommendation
When to use 4-Fluorophenyl:
-
Default Choice: Use as the starting point for most phenyl-pyridine scaffolds.
-
Indication: When the primary failure mode is rapid oxidative clearance (Phase I metabolism).
-
Target Class: Kinases (ATP-competitive) where a flat aromatic system is required to slot into narrow hydrophobic clefts (e.g., p38, EGFR).
When to use 2-Fluorophenyl:
-
Specialized Choice: Use when the 4-F analog shows promiscuous binding or lack of selectivity.
-
Indication: When you need to "break" the planarity of the molecule to avoid flat intercalating interactions or to match a twisted binding pocket.
-
Risk: Be aware that this exposes the 4-position to metabolism; you may need to block the 4-position with a second substituent (e.g., 2,4-difluoro or 2-fluoro-4-chloro) to regain stability.
References
-
Laufer, S. A., et al. (2010). Pyridinylquinoxalines and Pyridinylpyridopyrazines as Lead Compounds for Novel p38 Alpha Mitogen-Activated Protein Kinase Inhibitors.[2] Journal of Medicinal Chemistry. Link
-
Tong, L., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology. Link
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
Hagenaars, C., et al. (2014). Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect. Beilstein Journal of Organic Chemistry. Link
-
BenchChem. (2025).[1][3][4] A Comparative Guide to the Metabolic Stability of Fluorinated Pyridines. BenchChem Application Notes. Link
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A Senior Application Scientist's Guide to the Synthesis and Elemental Validation of 2,6-Dichloro-4-(2-fluorophenyl)pyridine
For researchers, scientists, and drug development professionals, the structural integrity and purity of pharmaceutical intermediates are non-negotiable. These molecules serve as the foundational pillars upon which the efficacy and safety of the final active pharmaceutical ingredient (API) are built.[1][][3] This guide provides an in-depth, experience-driven comparison of the synthesis and validation of a key intermediate, 2,6-Dichloro-4-(2-fluorophenyl)pyridine. We will move beyond a simple recitation of steps to explore the causality behind our methodological choices, ensuring a self-validating system from synthesis to final analysis.
The core of our validation rests on elemental analysis, a robust and definitive technique to confirm the empirical formula of a synthesized compound. For a molecule containing carbon, hydrogen, nitrogen, and multiple halogens like chlorine and fluorine, this method provides a clear, quantitative measure of purity and compositional accuracy.
The Strategic Importance of 2,6-Dichloro-4-(2-fluorophenyl)pyridine
Substituted pyridines are a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents.[4] The title compound, with its specific arrangement of chloro, fluoro, and phenyl substituents, presents a versatile scaffold for further chemical modification in the development of novel drugs. The halogenated pyridine core is particularly valuable, as the chlorine atoms can be selectively replaced in subsequent cross-coupling reactions, allowing for the construction of complex molecular architectures.[5][6]
Given its role as a critical building block, the unambiguous confirmation of its synthesis is paramount. Any deviation in its elemental composition could indicate the presence of impurities or the formation of an incorrect isomer, which could have profound and detrimental effects on downstream reactions and the biological activity of the final product.
A Plausible Synthetic Pathway: The Suzuki-Miyaura Cross-Coupling Approach
While numerous methods exist for the synthesis of halogenated pyridines, a highly efficient and modular approach for creating 4-aryl-2,6-dichloropyridines is the Suzuki-Miyaura cross-coupling reaction.[5][6][7] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, offering high functional group tolerance and excellent yields.
Our proposed synthesis involves two key stages:
-
Borylation of 2,6-Dichloropyridine: To facilitate the introduction of the aryl group at the 4-position, we first need to convert 2,6-dichloropyridine into a more reactive intermediate. A common strategy is to create a boronic acid or a boronic acid pinacol ester at the 4-position.
-
Suzuki-Miyaura Coupling: The resulting 2,6-dichloropyridine-4-boronic acid (or its ester) is then reacted with 1-bromo-2-fluorobenzene under palladium catalysis to yield the target molecule.
Below is a visual representation of this synthetic workflow.
Sources
- 1. arborpharmchem.com [arborpharmchem.com]
- 3. tianmingpharm.com [tianmingpharm.com]
- 4. Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography(CIC) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 2,6-Dichloro-4-(2-fluorophenyl)pyridine Intermediates
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Structural Integrity Imperative
In the development of halogenated pyridine scaffolds for kinase inhibitors and agrochemicals, 2,6-Dichloro-4-(2-fluorophenyl)pyridine serves as a critical "linchpin" intermediate. Its value lies in the differential reactivity of the C2/C6 chlorine atoms versus the C4-aryl moiety, allowing for sequential nucleophilic aromatic substitutions (
However, the introduction of the ortho-fluorine atom creates a unique challenge: distinguishing this specific regioisomer from its para-fluoro (4-fluorophenyl) and meta-fluoro analogs, which often arise from boronic acid cross-contamination or scrambling during palladium catalysis. This guide compares the performance of standard spectroscopic techniques in resolving these structural nuances, providing a validated protocol for purity assessment in high-stakes synthesis.
Synthesis Context & Causality[1]
To understand the characterization challenges, we must first establish the synthesis logic. The preferred route utilizes a Suzuki-Miyaura cross-coupling between 2,6-dichloro-4-iodopyridine and 2-fluorophenylboronic acid.
-
Why 2,6-dichloro-4-iodopyridine? The C-I bond at position 4 is significantly more reactive towards oxidative addition by Pd(0) than the C-Cl bonds at positions 2 and 6. This kinetic selectivity ensures the 2,6-dichloro motif remains intact for future functionalization.
-
The Impurity Vector: Commercial 2-fluorophenylboronic acid often contains trace amounts of 4-fluorophenylboronic acid. Without rigorous spectroscopic differentiation, these isomers co-crystallize, leading to "silent" impurities in downstream API production.
Figure 1: Synthesis Pathway & Impurity Origin
Caption: Selective C4-arylation workflow highlighting the origin of regioisomeric impurities during Suzuki coupling.
Comparative Spectroscopic Analysis
This section objectively compares three primary characterization methods for their ability to resolve the target intermediate from its isomers.
Method A: H NMR Spectroscopy (Proton)
The pyridine protons (H3/H5) appear as a singlet due to symmetry. The differentiation power lies in the phenyl ring region.
-
Target (2-Fluoro): The ortho-fluorine breaks the symmetry of the phenyl ring. You will observe a complex multiplet pattern (ABCD system) with distinct splitting due to
and coupling. -
Alternative (4-Fluoro): The para-fluorine preserves a plane of symmetry, resulting in a characteristic AA'BB' or AA'XX' system (appearing as two "pseudo-triplets" or distinct multiplets).
Method B: F NMR Spectroscopy (Fluorine)
This is the "Gold Standard" for quantification. The chemical shift sensitivity of fluorine to its local electronic environment provides baseline separation of isomers.
-
Performance: 2-F typically resonates downfield (approx. -110 to -120 ppm) compared to 4-F, often with distinct integration values allowing for 0.1% impurity detection.
Method C: Mass Spectrometry (MS)
While excellent for confirming the molecular formula and the presence of two chlorines (isotope pattern), MS generally fails to distinguish regioisomers (2-F vs 4-F) as their fragmentation patterns are nearly identical in standard ESI/EI modes.
Table 1: Performance Comparison of Characterization Methods
| Feature | MS (ESI+) | ||
| Primary Utility | Structural Connectivity | Impurity Quantification | Formula Confirmation |
| Isomer Resolution | High (Splitting patterns) | Very High (Chemical Shift) | Low (Identical Mass) |
| LOD (Impurity) | ~1-2% | ~0.1% | N/A (for isomers) |
| Key Signal | Pyridine Singlet (~7.4 ppm) + Multiplets | Single sharp peak (decoupled) | M+ (m/z 241), Cl pattern 9:6:1 |
| Throughput | Medium (requires interpretation) | High (instant integration) | High |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2,6-Dichloro-4-(2-fluorophenyl)pyridine
Rationale: This protocol uses mild base conditions to prevent hydrolysis of the chlorines.
-
Charge: In a 250 mL round-bottom flask, combine 2,6-dichloro-4-iodopyridine (1.0 eq, 5.0 g) and 2-fluorophenylboronic acid (1.1 eq, 2.8 g).
-
Solvent: Add 1,4-dioxane (50 mL) and 2M aqueous
(15 mL). Degas by sparging with nitrogen for 15 minutes. -
Catalyst: Add
(0.03 eq, 450 mg). -
Reaction: Heat to 80°C under nitrogen for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Checkpoint: The starting iodide (
) should disappear; product appears at .
-
-
Workup: Cool to RT. Dilute with water (100 mL) and extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Silica gel chromatography (0-10% EtOAc in Hexanes).
-
Note: The 2-fluoro isomer elutes slightly faster than the 4-fluoro impurity in non-polar systems due to internal H-bonding/dipole effects.
-
Protocol 2: Validated Characterization Workflow
Rationale: A self-validating sequence to ensure no isomer is missed.
-
Step 1:
F NMR (Screening)-
Dissolve 10 mg in
. -
Acquire non-decoupled spectrum (sw = 100 ppm, centered at -115 ppm).
-
Pass Criteria: Single peak observed. Any secondary peak >0.5% height indicates failure.
-
-
Step 2:
H NMR (Structural Confirmation)-
Verify the Pyridine H3/H5 singlet at
7.42 ppm (approx). -
Verify the 2-fluorophenyl multiplets: Look for the specific td (triplet of doublets) at
7.2-7.3 ppm characteristic of the H4/H5 protons in the 2-fluoro ring.
-
-
Step 3: MS (Isotope Check)
-
Verify m/z clusters at 241, 243, 245 with intensity ratio approx 100:65:10 (characteristic of
).
-
Decision Logic for Isomer Identification
Use the following logic tree to interpret spectral data when the identity of the intermediate is ambiguous.
Figure 2: Spectroscopic Decision Tree
Caption: Logic flow for distinguishing 2-fluoro vs 4-fluoro pyridine intermediates using NMR shifts and splitting patterns.
References
-
National Institutes of Health (NIH). PubChem Compound Summary: 2,6-Dichloro-4-(trifluoromethyl)pyridine (Analogous spectral data). Retrieved from [Link]
-
Royal Society of Chemistry. Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines (Supporting Info - NMR Data). Retrieved from [Link]
-
ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2,6-Dichloro-4-(2-fluorophenyl)pyridine
As researchers and developers, our focus is rightfully on innovation and discovery. However, the integrity of our work extends beyond the benchtop to the responsible management of the chemical reagents we employ. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 2,6-Dichloro-4-(2-fluorophenyl)pyridine, ensuring the safety of laboratory personnel and the preservation of our environment. The procedures outlined here are rooted in established regulatory frameworks and best practices for chemical hygiene.
Section 1: Hazard Identification and Waste Classification
Before any disposal protocol can be established, a thorough understanding of the compound's hazards is paramount. 2,6-Dichloro-4-(2-fluorophenyl)pyridine is a complex halogenated aromatic heterocyclic compound. While a specific, publicly available Safety Data Sheet (SDS) for this exact molecule is elusive, we can infer its hazard profile from structurally similar chlorinated pyridines. This inference necessitates a conservative approach to its handling and disposal.[1]
The core structure, a dichlorinated pyridine ring, classifies this compound unequivocally as a halogenated organic waste .[1] This is the single most critical piece of information for determining its disposal pathway. Halogenated compounds are subject to specific disposal regulations due to their potential to form persistent organic pollutants and harmful acid gases (like hydrochloric acid) upon improper incineration.
Based on analogous compounds, the anticipated hazards are summarized below.
| Hazard Classification | Description | Causality and Disposal Implications |
| Acute Toxicity | Likely harmful if swallowed, in contact with skin, or if inhaled.[2][3][4][5] | Dictates the use of stringent Personal Protective Equipment (PPE) during handling and disposal. All contaminated materials (gloves, wipes, etc.) must also be disposed of as hazardous waste. |
| Skin & Eye Irritation | Expected to cause skin irritation and serious eye irritation or damage.[2][3][4][5] | Reinforces the need for protective gear and mandates that an emergency eyewash and shower are accessible. Contaminated clothing must be decontaminated before reuse or disposed of as hazardous waste. |
| Environmental Hazard | Expected to be toxic to aquatic organisms with potential for long-term adverse effects.[5] | Prohibits disposal down the drain or in municipal waste systems. Improper disposal can lead to significant environmental contamination. |
Note: This table is an inferred summary. You are REQUIRED to consult the specific SDS provided by your chemical supplier for definitive hazard information.
Section 2: The Regulatory Imperative: Cradle-to-Grave Responsibility
In the United States, the disposal of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). This framework establishes a "cradle-to-grave" responsibility, meaning the generator of the waste (your institution) is legally responsible for it from the moment it's created until its final, safe disposal.
Your primary resource and partner in this process is your institution's Environmental Health & Safety (EHS) office. They will provide specific guidance, approved waste containers, and manage the final pickup and disposal by a licensed hazardous waste contractor.
Section 3: Core Disposal Protocol: A Step-by-Step Guide
Adherence to a systematic protocol is not merely about compliance; it is a self-validating system for ensuring safety and preventing environmental release.
Step 1: Waste Segregation
This is the foundational step. Never mix halogenated organic waste with other waste streams.
-
Action: Designate a specific, properly labeled waste container exclusively for "Halogenated Organic Waste."[6]
-
Causality: Halogenated solvents and reagents require high-temperature incineration with specialized "scrubbers" to neutralize the resulting acid gases (HCl, HF).[7] Mixing this waste with non-halogenated solvents unnecessarily subjects the entire volume to this more expensive and complex disposal process. Furthermore, mixing with incompatible chemicals, such as strong bases or oxidizers, can trigger dangerous exothermic reactions.
Step 2: Container Selection and Labeling
Proper containment and communication are critical for safety.
-
Action: Obtain a designated hazardous waste container from your EHS office. This is typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap. Before adding the first drop of waste, affix a "Hazardous Waste" label.
-
Causality: The container must be chemically compatible with the waste to prevent degradation and leaks. The label, which must include the full chemical name ("2,6-Dichloro-4-(2-fluorophenyl)pyridine") and an approximate concentration, communicates the hazard to all personnel and is required for regulatory compliance.[6]
Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near the point of generation.
-
Action: Keep the sealed waste container in a designated SAA, which is typically inside a laboratory chemical fume hood or a ventilated, secondary containment bin. Keep the container closed at all times except when adding waste.[6]
-
Causality: The SAA minimizes the risk of a large-scale spill and reduces potential exposure. Keeping the container sealed prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
Step 4: Arranging for Final Disposal
The final step in your "cradle-to-grave" responsibility.
-
Action: Once the container is nearly full (do not overfill) or when the experiment is complete, submit a chemical waste pickup request to your EHS office, following their specific procedures.
-
Causality: EHS coordinates with licensed hazardous waste disposal companies that are equipped to transport and destroy the chemical in accordance with federal and state regulations, typically via rotary kiln incineration.[7]
Section 4: Managing Spills and Decontamination
For small, manageable spills within a chemical fume hood:
-
Alert Personnel: Inform others in the lab of the spill.
-
Don PPE: Wear at a minimum a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile may not be sufficient; consult the SDS and a glove compatibility chart).
-
Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent pad.
-
Collect Waste: Carefully scoop the absorbent material into a designated bag or container.
-
Package & Label: Seal the container, label it as "Spill Debris containing 2,6-Dichloro-4-(2-fluorophenyl)pyridine," and dispose of it in the halogenated organic waste stream.
-
Decontaminate: Wipe the spill area with a suitable solvent (consult your EHS office) and then with soap and water. Dispose of the wipes as hazardous waste.
Section 5: Disposal Decision Workflow
The following diagram illustrates the logical workflow for ensuring the proper disposal of 2,6-Dichloro-4-(2-fluorophenyl)pyridine.
Caption: Decision workflow for compliant disposal.
By internalizing and adhering to these scientifically sound and procedurally robust guidelines, you not only ensure the safety of your laboratory but also uphold your professional responsibility to the broader community and environment.
References
-
Sciencemadness Wiki. Proper disposal of chemicals. (2025). Available from: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Production, Import, Use, and Disposal of Pyridine. (1989). Available from: [Link]
-
University of Wisconsin-La Crosse. Appendix A: Disposal Procedures by Chemical. Available from: [Link]
-
Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Available from: [Link]
-
Vita-D-Chlor. Guidance Manual for Disposal of Chlorinated Water. Available from: [Link]
-
Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. Available from: [Link]
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling 2,6-Dichloro-4-(2-fluorophenyl)pyridine
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. With this innovation comes the profound responsibility of ensuring the safety of the researchers and scientists at the forefront. This guide provides an in-depth, procedural framework for the safe handling of 2,6-Dichloro-4-(2-fluorophenyl)pyridine, with a specific focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our objective is to empower you with the knowledge to not only comply with safety standards but to cultivate a culture of proactive risk management in your laboratory.
Hazard Assessment: Understanding the Risk Profile
While specific toxicological data for 2,6-Dichloro-4-(2-fluorophenyl)pyridine is not extensively published, a thorough hazard assessment can be extrapolated from structurally analogous compounds, such as other chlorinated and fluorinated pyridines. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a framework for this assessment.[1][2][3] Based on available data for similar compounds, 2,6-Dichloro-4-(2-fluorophenyl)pyridine should be handled as a substance with the following potential hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4][5]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation or damage.[4][5]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4][6]
Given these potential hazards, a stringent PPE protocol is not merely a recommendation but a critical line of defense to prevent exposure.
Core PPE Protocol: A Multi-layered Defense
The selection of PPE must be based on a comprehensive risk assessment of the specific procedures being undertaken.[7] The following sections detail the minimum required PPE for handling 2,6-Dichloro-4-(2-fluorophenyl)pyridine in solid (powder) and solution forms.
Eye and Face Protection: The First Barrier
Rationale: The eyes are highly susceptible to chemical splashes and airborne particles. Given that this compound is classified as a severe eye irritant, robust protection is non-negotiable.
-
Minimum Requirement: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][8]
-
Enhanced Protection: When there is a significant risk of splashing (e.g., during transfer of solutions or reactions under pressure), a face shield should be worn in addition to safety goggles.[7][9] The face shield provides a broader area of protection for the entire face.
Hand Protection: Selecting the Right Gloves
Rationale: Dermal contact is a primary route of exposure. The correct glove material acts as a chemical barrier. Not all glove materials offer the same level of protection against specific chemicals.
-
Glove Selection: Nitrile gloves are a suitable initial choice, offering good resistance to a wide range of chemicals, including many solvents, oils, and bases.[9] However, for prolonged exposure or when working with this compound in specific solvents, it is crucial to consult the glove manufacturer's compatibility charts. For chlorinated compounds, butyl rubber gloves may offer superior protection.[10]
-
Double Gloving: For handling concentrated forms of the compound or during high-risk procedures, wearing two pairs of gloves is recommended.[11] This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.
-
Inspection and Replacement: Always inspect gloves for any signs of degradation or punctures before use.[12] Contaminated gloves should be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly.[9]
Body Protection: Shielding Against Contamination
Rationale: Protective clothing prevents the contamination of personal attire and underlying skin.
-
Laboratory Coat: A fully-buttoned lab coat is the minimum requirement for any work with this chemical.
-
Chemical-Resistant Apron/Suit: For procedures involving larger quantities or a high risk of splashing, a chemical-resistant apron or a full chemical-resistant suit should be worn over the lab coat.[13] Materials such as Tyvek® can provide an effective barrier against solid particulates and light liquid splashes.[13]
Respiratory Protection: Safeguarding Against Inhalation
Rationale: Fine powders and aerosols can be easily inhaled, leading to respiratory tract irritation and potential systemic toxicity.
-
Engineering Controls: The primary method for controlling inhalation exposure is the use of engineering controls, such as a certified chemical fume hood.[4][10] All weighing and handling of the solid compound, as well as any procedures that could generate vapors or aerosols, must be conducted within a fume hood.
-
Respirator Use: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during spill cleanup, respiratory protection is required. A NIOSH/MSHA-approved respirator with cartridges appropriate for organic vapors and particulates should be used.[4][14] All personnel required to wear respirators must be part of a respiratory protection program, which includes medical clearance and fit-testing.[10]
PPE Requirements for Specific Laboratory Tasks
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection (in addition to fume hood) |
| Weighing Solid Compound | Safety Goggles | Double Nitrile or Butyl Rubber Gloves | Lab Coat | Recommended if weighing outside a containment hood |
| Preparing Solutions | Safety Goggles and Face Shield | Double Nitrile or Butyl Rubber Gloves | Lab Coat and Chemical-Resistant Apron | Not typically required if performed in a fume hood |
| Running Reactions | Safety Goggles and Face Shield | Double Nitrile or Butyl Rubber Gloves | Lab Coat and Chemical-Resistant Apron | Not typically required if performed in a fume hood |
| Spill Cleanup | Safety Goggles and Face Shield | Heavy-duty Nitrile or Butyl Rubber Gloves | Chemical-Resistant Suit or Coveralls | NIOSH-approved respirator with appropriate cartridges |
Procedural Guidance: Donning, Doffing, and Disposal
The effectiveness of PPE is contingent upon its correct use. The following procedures are critical to minimize the risk of exposure.
Donning PPE: A Step-by-Step Approach
-
Hand Hygiene: Start with clean hands. Wash and dry them thoroughly.
-
Body Protection: Don the lab coat or chemical-resistant suit.
-
Respiratory Protection: If required, perform a seal check on the respirator.
-
Eye and Face Protection: Put on safety goggles and a face shield if necessary.
-
Gloves: Don the inner pair of gloves, followed by the outer pair, ensuring the cuffs of the outer gloves are pulled over the sleeves of the lab coat.
Doffing PPE: A Contamination-Avoidance Protocol
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out as you do so. Dispose of them in the designated hazardous waste container.
-
Body Protection: Unbutton the lab coat or remove the chemical-resistant suit, being careful to only touch the inside surfaces.
-
Hand Hygiene: Wash hands thoroughly.
-
Eye and Face Protection: Remove the face shield and goggles.
-
Respiratory Protection: Remove the respirator.
-
Inner Gloves: Remove the inner pair of gloves and dispose of them.
-
Final Hand Hygiene: Wash hands again thoroughly with soap and water.
Disposal of Contaminated PPE
All disposable PPE used when handling 2,6-Dichloro-4-(2-fluorophenyl)pyridine must be considered hazardous waste.[8] It should be collected in a designated, labeled, and sealed container for disposal according to your institution's hazardous waste management plan.[10]
Emergency Protocol: Spill Management
In the event of a spill, a clear and immediate response is crucial to mitigate exposure and environmental contamination.
Spill Response Workflow
Caption: Workflow for a safe and effective chemical spill response.
Step-by-Step Spill Cleanup Procedure
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you are not trained to handle it.[10]
-
Don PPE: Before re-entering the area, don the appropriate PPE as outlined in the table above.[10]
-
Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite or sand.[15] For solid spills, gently cover with a damp cloth to prevent dust from becoming airborne.
-
Cleanup: Carefully collect the absorbed material or solid using non-sparking tools and place it into a designated hazardous waste container.[15]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Disposal: Seal the waste container and label it appropriately for disposal.
References
- Vertex AI Search. (n.d.).
- Fisher Scientific. (2025, December 18).
- DEPOSITROL PY5204. (n.d.).
- Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved February 12, 2026.
- Trihydro Corporation. (2020, November 19). Chemical PPE. Retrieved February 12, 2026.
- Fisher Scientific. (2025, December 20).
- Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved February 12, 2026.
- Fisher Scientific. (2023, September 1).
- TCI Chemicals. (2025, August 5).
- UF/IFAS EDIS. (2019, January 3). PI28/PI061: Personal Protective Equipment for Handling Pesticides. Retrieved February 12, 2026.
- The Hospital for Sick Children. (2021, November 3). 3.1.1 Personal Protective Equipment. Retrieved February 12, 2026.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Dichloro-3-(Trifluoromethyl)pyridine, 97%. Retrieved February 12, 2026.
- Gujarat Fluorochemicals Limited. (2020, August 28). GLOBAL PRODUCT STRATEGY SAFETY SUMMARY. Retrieved February 12, 2026.
- Health and Safety Authority. (2015, June). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Retrieved February 12, 2026.
- PubChem. (2021). GHS Classification Summary (Rev.9, 2021). Retrieved February 12, 2026.
- PubChem. (2025). GHS Classification (Rev.11, 2025) Summary. Retrieved February 12, 2026.
- Techno PharmChem. (n.d.). PYRIDINE. Retrieved February 12, 2026.
- Safe Work Australia. (n.d.).
Sources
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- 2. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mu.edu.sa [mu.edu.sa]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. trihydro.com [trihydro.com]
- 8. fishersci.com [fishersci.com]
- 9. hsa.ie [hsa.ie]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. pogo.ca [pogo.ca]
- 12. gfl.co.in [gfl.co.in]
- 13. PI28/PI061: Personal Protective Equipment for Handling Pesticides [ask.ifas.ufl.edu]
- 14. files.dep.state.pa.us [files.dep.state.pa.us]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
